molecular formula C5H6N2<br>C5H6N2<br>NH2C5H4N B139424 2-Aminopyridine CAS No. 504-29-0

2-Aminopyridine

Número de catálogo: B139424
Número CAS: 504-29-0
Peso molecular: 94.11 g/mol
Clave InChI: ICSNLGPSRYBMBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Aminopyridine (Pyridin-2-amine, CAS 504-29-0) is a simple, low molecular weight, and perfectly functionalized aromatic amine, recognized as a versatile building block in modern synthetic and medicinal chemistry . Its structure serves as a privileged scaffold for constructing diverse heterocyclic compounds and pharmacophores targeting various biological activities . A significant application of this compound is in the synthesis of pharmaceutical agents. It is a known precursor in the production of drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine . The moiety's value lies in its simple design, which facilitates the synthesis of single products with minimal side reactions, and its low molecular weight, which aids in the facile identification of toxicity-causing metabolites during drug discovery programs . Beyond therapeutic development, this compound has important utility in biochemical research. It is effectively employed as a fluorescent label for glycosaminoglycans (GAGs) via a reductive amination process. This pyridylamination reaction allows for the labeling of glycosaminoglycan chains without causing depolymerization or desulfation, producing markers useful for metabolic studies and as substrates for glycosidases . From a synthetic chemistry perspective, this compound is readily available via the Chichibabin reaction, which involves the treatment of pyridine with sodium amide . Its amine group readily undergoes common transformations, including alkylation, arylation, acylation, and sulphonation, making it a highly adaptable intermediate for constructing more complex molecules . Recent research continues to explore novel this compound derivatives for their antimicrobial potency, with some compounds showing high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Researchers value this compound for its role as a foundational locomotive in the synthesis of low-molecular-weight molecules for pharmacological goals . Safety Note: this compound is toxic if swallowed, inhaled, or in contact with skin . It is intended for use by trained chemists and researchers in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyridin-2-amine
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InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
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InChI Key

ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N
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Molecular Formula

C5H6N2, Array
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Related CAS

83784-84-3, Array
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DSSTOX Substance ID

DTXSID0024505
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Molecular Weight

94.11 g/mol
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Physical Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor.
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Boiling Point

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F
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Flash Point

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100%
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Density

1.065 @ 20 °C/4 °C
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Vapor Density

3.25 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg
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Color/Form

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals

CAS No.

504-29-0, 26445-05-6, 24843-39-8
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Melting Point

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminopyridine: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine is a foundational heterocyclic amine that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its unique electronic structure, characterized by the interplay between the pyridine ring and the exocyclic amino group, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the core chemical properties, structural features, and detailed experimental methodologies relevant to the handling and application of this compound in a research and development setting.

Molecular Structure and Properties

This compound (IUPAC name: Pyridin-2-amine) is an aromatic organic compound with the chemical formula C₅H₆N₂. The molecule consists of a pyridine ring where an amino group substitutes a hydrogen atom at the C2 position. This substitution pattern is crucial to its chemical behavior, influencing its basicity, nucleophilicity, and participation in tautomeric equilibria.

Tautomerism

This compound exists in a tautomeric equilibrium with its imino form, 1,2-dihydropyridin-2-imine. However, the amino form is overwhelmingly predominant, with the equilibrium favoring it by a ratio of approximately 1000:1.[1] This stability is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer.

Crystal Structure

X-ray diffraction studies have elucidated the crystal structure of this compound, revealing key bond lengths and intermolecular interactions. The C-NH₂ bond distance is notably short, indicating significant conjugation between the amino group's lone pair of electrons and the pyridine ring's π-system. In the solid state, molecules of this compound form centrosymmetrically related, hydrogen-bonded dimer-like pairs.

Quantitative Chemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing experimental conditions, predicting reactivity, and ensuring safe handling.

PropertyValueReference(s)
Molecular Weight 94.11 g/mol [1]
Appearance White to light brown crystalline solid[1]
Melting Point 54-61 °C (129-142 °F)[2]
Boiling Point 204-210 °C (399-410 °F) at 760 mmHg[2]
pKa (of conjugate acid) 6.82 - 6.86 at 20 °C[1]
Solubility Soluble in water, alcohol, benzene, ether, and hot petroleum ether.[2]
LogP (Octanol/Water) 0.5[1]
Flash Point 92 °C (198 °F)[2]
Vapor Pressure 5 hPa at 125 °C[2]

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound, which are fundamental for its identification and structural characterization.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.05ddJ = 5.1, 1.9 HzH6 (α to ring N)
~7.38dddJ = 8.3, 7.3, 1.9 HzH4 (γ to ring N)
~6.61dddJ = 7.3, 5.1, 1.0 HzH5 (β to ring N)
~6.47dJ = 8.3 HzH3 (β to ring N)
~4.63br s--NH₂

Note: Data corresponds to a spectrum acquired in CDCl₃. Shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~158.5C2 (bearing -NH₂)
~148.1C6 (α to ring N)
~137.5C4 (γ to ring N)
~113.8C5 (β to ring N)
~108.7C3 (β to ring N)

Note: Data corresponds to a spectrum acquired in CDCl₃.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3442, 3300StrongN-H stretching (asymmetric and symmetric) of the amino group
~1630StrongN-H scissoring (bending) vibration
~1617StrongC=C and C=N ring stretching vibrations
~1562StrongIn-plane antisymmetric ring vibration
~1480, 1440Medium-StrongPyridine ring stretching modes
~1328MediumC-N stretching vibration
~770StrongC-H out-of-plane bending

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).[3][4]

UV-Vis Spectroscopy
Solventλmax (nm)Molar Absorptivity (ε)
Ethanol234, 297-
1M H₂SO₄310-

Note: The quantum yield of this compound in 1M H₂SO₄ has been determined to be approximately 64.3%.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

This classical method provides a direct route to this compound from pyridine.

  • Reaction:

  • Materials:

    • Pyridine (dried over KOH)

    • Sodium amide (NaNH₂)

    • Toluene (anhydrous)

    • Ammonium chloride solution (saturated)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

    • Under a nitrogen atmosphere, add 1 mole of sodium amide to 500 mL of anhydrous toluene.

    • Heat the suspension to reflux (approximately 110 °C) with vigorous stirring.

    • Slowly add 1 mole of dry pyridine to the refluxing mixture over 1 hour.

    • Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, portion-wise addition of 100 g of crushed ice, followed by 100 mL of water.

    • Separate the organic layer. Extract the aqueous layer with toluene (3 x 100 mL).

    • Combine the organic extracts and extract the this compound into 10% aqueous HCl.

    • Make the acidic aqueous layer strongly basic (pH > 10) with concentrated NaOH solution, while cooling in an ice bath.

    • Extract the liberated this compound with diethyl ether (4 x 100 mL).

    • Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

This method offers a milder alternative to the Chichibabin reaction.

  • Reaction:

  • Materials:

    • Pyridine N-oxide

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine

    • Hydrazine monohydrate

    • Ethanol

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Formation of the Pyridinium Salt:

      • Dissolve 1.0 mmol of pyridine N-oxide and 5.0 mmol of pyridine in 5 mL of CH₂Cl₂ in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add 2.0 mmol of trifluoroacetic anhydride (TFAA).

      • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by LC-MS or TLC).

      • Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of CH₂Cl₂ and triturate with diethyl ether to precipitate the crude N-(2-pyridyl)pyridinium salt. Isolate by filtration.

    • Conversion to this compound:

      • Treat the crude pyridinium salt with 5.0 mmol of hydrazine monohydrate in 5.0 mL of ethanol.

      • Heat the mixture at 80 °C for 2 hours.[6]

      • Cool the reaction mixture and concentrate it onto silica gel.

      • Purify the product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Purification by Recrystallization
  • Protocol:

    • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., toluene, water, or an ethanol/water mixture).

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, cool the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Analytical Protocols
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (e.g., 90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Column: DB-5MS or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 310 °C.

    • Final hold: 10 minutes at 310 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Biological Activity and Mechanism of Action

This compound and its derivatives, notably 4-aminopyridine, are known to function as potassium channel blockers.[7] This activity is the basis for their therapeutic use in conditions such as multiple sclerosis, where they can improve nerve impulse conduction in demyelinated axons.

Mechanism as a Voltage-Gated Potassium Channel Blocker

The primary mechanism involves the physical obstruction of the ion conduction pore of voltage-gated potassium (Kᵥ) channels. This blockade inhibits the repolarizing efflux of potassium ions (K⁺) during an action potential, leading to a prolongation of the action potential duration. In demyelinated neurons, where current leakage is increased, this prolongation allows for a greater influx of calcium ions (Ca²⁺) at the axon terminal, which in turn enhances the release of neurotransmitters and can restore nerve signal propagation.[7]

Caption: Mechanism of this compound as a Kᵥ channel blocker.

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

An In-depth Technical Guide to the Physicochemical Properties of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Understanding these fundamental characteristics is critical for applications in drug discovery, chemical synthesis, and materials science, as they govern molecular behavior, reactivity, and bioavailability.

Core Physicochemical Properties

The position of the amino group on the pyridine ring profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of each isomer. These differences are directly reflected in their macroscopic physicochemical properties. The data below has been compiled from various sources to provide a comparative summary.

Data Presentation: Comparative Physicochemical Properties
PropertyThis compound3-Aminopyridine4-Aminopyridine
CAS Number 504-29-0462-08-8504-24-5
Molecular Weight 94.11 g/mol 94.11 g/mol 94.11 g/mol
pKa (of conjugate acid) 6.82 - 6.86[1][2][3]6.0 - 6.04[1][4]9.17[1][3]
Melting Point (°C) 54 - 60[5][6][7]60 - 65[8][9][10][11]155 - 161[1][12]
Boiling Point (°C) 204 - 210.6[5][6][13][14]248 - 252[4][8][9][13]273 - 274[1][12]
LogP (octanol/water) 0.48 - 0.53[2][12]~0.11[4][15]~0.32[2]
Dipole Moment (Debye) ~2.08 D[16]~3.11 D[15]3.90 - 4.4 D[2][17]
Water Solubility Very Soluble (>100 g/100mL at 20°C)[7][12]Very Soluble (>100 g/100mL)[4][10]Soluble (11.2 g/100mL at 20°C)[1]

Key Physicochemical Insights and Relationships

The electronic interplay between the nitrogen heteroatom in the pyridine ring and the exocyclic amino group dictates the observed trends in basicity (pKa) and polarity (dipole moment).

G Logical Relationship: Isomer Structure and Physicochemical Properties cluster_isomers Aminopyridine Isomers cluster_props Key Properties 2AP This compound pKa pKa (Basicity) Influenced by availability of ring nitrogen's lone pair 2AP->pKa Intermediate (6.86) -I effect and H-bonding partially counteract +R effect Dipole Dipole Moment Vector sum of bond dipoles 2AP->Dipole Lowest (~2.1 D) Opposing dipole moments 3AP 3-Aminopyridine 3AP->pKa Lowest (6.0) +R effect does not enhance ring N basicity 3AP->Dipole Intermediate (~3.1 D) Partially aligned dipoles 4AP 4-Aminopyridine 4AP->pKa Highest (9.17) +R effect strongly enhances ring N basicity 4AP->Dipole Highest (~4.0 D) Aligned dipoles of NH2 and ring N

Caption: Isomer position's effect on basicity and dipole moment.
Tautomerism of this compound

Notably, this compound can exist in equilibrium with its tautomeric imino form, 1,2-dihydropyridin-2-imine. While the amino form is predominant, the existence of the imino tautomer can influence its reactivity and hydrogen bonding patterns.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

General Experimental Workflow

A systematic approach is crucial for the reliable characterization of a chemical substance. The workflow ensures that foundational properties are established before more complex analyses are undertaken.

G start Obtain Isomer Sample purity Purity Assessment (e.g., Melting Point, HPLC) start->purity pka pKa Determination (Potentiometric Titration) purity->pka sol Aqueous Solubility (Shake-Flask Method) purity->sol logp LogP Determination (Shake-Flask Method) purity->logp analysis Data Analysis & Comparison pka->analysis sol->analysis logp->analysis end Characterization Complete analysis->end

Caption: General workflow for physicochemical characterization.
Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts, which is an indicator of purity.[3][6][14][18]

  • Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • Sample Preparation : Ensure the crystalline sample is thoroughly dry and finely powdered.

    • Loading : Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[6][14][18]

    • Measurement :

      • Place the loaded capillary tube into the heating block of the melting point apparatus.

      • For a preliminary measurement, heat the sample rapidly to get an approximate melting range.[6]

      • For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.[6][14]

      • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]

    • Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

This protocol determines the pKa by measuring pH changes in a solution of the aminopyridine upon the addition of a titrant (acid or base).[7][19][20]

  • Apparatus : Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.

  • Reagents : 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water, aminopyridine sample.[7][20]

  • Procedure :

    • Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

    • Sample Preparation : Prepare a dilute solution of the aminopyridine sample (e.g., 1 mM in a 20 mL solution) containing 0.15 M KCl.[7][20]

    • Titration :

      • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

      • Make the solution acidic (pH ~2) by adding 0.1 M HCl.[7][20]

      • Titrate the solution by adding small, precise increments of 0.1 M NaOH from the burette.

      • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

      • Continue the titration until the pH reaches ~12.

    • Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more precise results, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

Solubility and LogP Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining both aqueous solubility and the octanol-water partition coefficient (LogP).[8][16][21][22]

  • Apparatus : Scintillation vials or flasks with screw caps, orbital shaker in a temperature-controlled environment, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Reagents : Deionized water, n-octanol, aminopyridine sample.

  • Procedure for Aqueous Solubility :[16][17][22][23]

    • Preparation : Add an excess amount of the solid aminopyridine to a vial containing a known volume of deionized water.

    • Equilibration : Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation : After shaking, allow the vials to stand. Centrifuge the samples to pellet the excess undissolved solid.

    • Quantification : Carefully remove an aliquot of the clear, supernatant aqueous layer. Dilute the aliquot appropriately and determine its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC). The measured concentration is the aqueous solubility.

  • Procedure for LogP Determination :[8][21][24][25][26]

    • Solvent Saturation : Pre-saturate the n-octanol with water and the water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

    • Partitioning : Add a known, non-saturating amount of the aminopyridine to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

    • Equilibration : Seal the vial and shake for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation : Centrifuge the vial to ensure complete separation of the two layers.

    • Quantification : Carefully sample each phase and determine the concentration of the aminopyridine in both the n-octanol ([solute]oct) and aqueous ([solute]aq) layers using an appropriate analytical method.

    • Calculation : The partition coefficient (P) is the ratio of the concentrations. LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([solute]oct / [solute]aq)

References

A Technical Guide to the Synthesis of 2-Aminopyridine Derivatives from Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a crucial pharmacophore found in a wide array of medicinally important compounds. Its synthesis from readily available pyridine N-oxides offers a versatile and often milder alternative to traditional methods like the Chichibabin amination. This technical guide provides an in-depth overview of the core synthetic strategies for converting pyridine N-oxides to their 2-amino derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations.

Introduction

Pyridine N-oxides serve as activated precursors for the introduction of nucleophiles at the C2 and C4 positions of the pyridine ring. The N-oxide functionality enhances the electrophilicity of these positions, facilitating nucleophilic attack. Subsequent rearomatization and, if necessary, deprotection steps lead to the desired this compound derivatives. This guide will explore several key methodologies, including reactions with isocyanides, amination via tosyl chloride activation, one-pot procedures with tosyl anhydride and tert-butylamine, the use of phosphonium salts as activators, and the application of saccharin as an ammonia surrogate.

Amination via Reaction with Activated Isocyanides

A practical and efficient method for the synthesis of substituted 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides. This one-pot, two-step process can achieve high yields and tolerates a variety of functional groups, including those that are sensitive to harsher reaction conditions.[1][2][3] The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is then hydrolyzed to the final this compound.[1]

Experimental Protocol: General Procedure for the 2-Amination of Pyridine N-Oxides with Isocyanides[1]

A mixture of the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv) in a 3:1 mixture of acetonitrile (MeCN) and N,N-dimethylformamide (DMF) (0.1 M based on the N-oxide) is prepared in a microwave reaction tube. The mixture is stirred and irradiated in a microwave reactor at 150 °C for 15 minutes. After cooling, 1 M aqueous hydrochloric acid (HCl) and tetrahydrofuran (THF) are added, and the mixture is stirred at 50 °C until the conversion of the formamide intermediate to the aminopyridine is complete. The product is then extracted, dried, and purified by chromatography.

Quantitative Data
Pyridine N-Oxide (Substituent)IsocyanideProductYield (%)Reference
4-CO₂MeBenzylMethyl 2-(benzylamino)isonicotinate45[1]
3-ClBenzyl2-(Benzylamino)-3-chloropyridine65[1]
3-CNBenzyl2-(Benzylamino)-3-cyanopyridine76[1]
3-NO₂Benzyl2-(Benzylamino)-3-nitropyridine68[1]
UnsubstitutedBenzyl2-(Benzylamino)pyridine55[1]
4-CO₂Mep-TolylsulfonylmethylMethyl 2-aminoisonicotinate84[1]
Reaction Mechanism

The proposed mechanism involves the initial activation of the pyridine N-oxide by the isocyanide, followed by an intramolecular cyclization and rearrangement to form the N-formylaminopyridine intermediate. Subsequent acid-catalyzed hydrolysis yields the final this compound.

reaction_mechanism_isocyanide pno Pyridine N-Oxide activated_complex Activated Complex pno->activated_complex + Isocyanide isocyanide R-NC intermediate1 Cyclic Intermediate activated_complex->intermediate1 Intramolecular Attack n_formyl N-Formylaminopyridine intermediate1->n_formyl Rearrangement product This compound n_formyl->product Hydrolysis hydrolysis H₃O⁺

Caption: Reaction of Pyridine N-Oxide with Isocyanide.

Amination using Tosyl Chloride and an Amine Source

Activation of the pyridine N-oxide with an electrophilic reagent like tosyl chloride (TsCl) makes the C2 position susceptible to nucleophilic attack by an amine. This can be achieved using various nitrogen nucleophiles, including potassium phthalimide followed by hydrolysis, or directly with a primary amine like tert-butylamine.

Tosyl Chloride and Potassium Phthalimide

This method provides a mild and efficient route to primary 2-aminopyridines. The use of potassium phthalimide as the nitrogen source followed by hydrazinolysis is a well-established procedure for introducing a primary amino group.[4]

To a solution of the polypyridyl di-N-oxide in acetonitrile (ACN, 0.05 M), potassium phthalimide (2.5 equiv), tosyl chloride (2.5 equiv), and triethylamine (TEA, 2.5 equiv) are added. The reaction is stirred at room temperature. After completion, the solvent is removed, and the residue is treated with hydrazine hydrate (5.0 equiv) at 80 °C for 24 hours to cleave the phthalimide group. The product is then isolated and purified.

One-Pot Amination with Tosyl Anhydride (Ts₂O) and tert-Butylamine

A highly efficient, one-pot procedure for the 2-amination of pyridines and quinolines involves the use of p-toluenesulfonic anhydride (Ts₂O) as the activator and tert-butylamine (t-BuNH₂) as the amine source, followed by in situ deprotection with trifluoroacetic acid (TFA).[5][6] This method offers high yields and excellent regioselectivity for the 2-amino product.[7]

To a solution of the pyridine N-oxide in a suitable solvent such as trifluorotoluene, tosyl anhydride (Ts₂O) and tert-butylamine (t-BuNH₂) are added at low temperature. The reaction is allowed to proceed to completion. Trifluoroacetic acid (TFA) is then added directly to the reaction mixture to effect the in situ deprotection of the tert-butyl group. The this compound product is then isolated and purified.

Pyridine N-Oxide (Substituent)Yield (%)Reference
Unsubstituted95[5]
3-Me92[5]
4-Me94[5]
4-OMe91[5]
4-Cl85[5]
4-CO₂Et82[5]
Quinoline N-Oxide93[5]
Isoquinoline N-Oxide88[5]

Reaction Workflow

workflow_tosyl_chloride start Pyridine N-Oxide activation Activation & Amination start->activation reagents Ts₂O, t-BuNH₂ deprotection In situ Deprotection (TFA) activation->deprotection product This compound deprotection->product

Caption: One-pot 2-amination workflow.

PyBroP-Mediated Amination

The use of phosphonium salts, such as bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), as activators offers a mild and general method for the synthesis of 2-aminopyridines from their corresponding N-oxides.[8][9] This approach is presented as a mild alternative to traditional SₙAr chemistry and is effective for a variety of amines and heterocyclic N-oxides.[10][11]

Experimental Protocol: General Procedure for PyBroP-Mediated Amination[13]

To a solution of the pyridine N-oxide and the amine in a suitable solvent, PyBroP is added. The reaction is typically carried out at room temperature. Upon completion, the reaction is worked up, and the this compound derivative is isolated and purified.

Scope of PyBroP-Mediated Amination

This method is compatible with a wide range of unhindered aliphatic amines and also works with heterocyclic amines like imidazoles and pyrazoles.[12]

Amination using Saccharin as an Ammonium Surrogate

For the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides, a process utilizing the inexpensive and readily available saccharin as an ammonium surrogate has been developed.[13] This method achieves high conversions under mild conditions, and the resulting saccharin adduct can be cleaved in a one-pot fashion to yield the primary aminopyridine.

Experimental Protocol: General Procedure using Saccharin[14]

The pyridine N-oxide (1.0 equiv) is combined with saccharin (1.1 equiv) and slurried in dichloromethane (CH₂Cl₂). Diisopropylethylamine (iPr₂EtN, 2.0 equiv) is added, and the mixture is cooled to 0 °C. A solution of tosyl chloride (1.2 equiv) in CH₂Cl₂ is then added, and the reaction is stirred at 0 °C for 3 hours. For deprotection, aqueous HCl or H₂SO₄ can be added directly to the reaction mixture to afford the primary aminopyridine.

Quantitative Data for Saccharin Method
Pyridine N-Oxide (Substituents)Major RegioisomerRegioisomeric Ratio (2- vs 6-)Conversion (%)Isolated Yield (%)Reference
3-OPh, 5-SPh2-amino>99:1>9985[13]
3-Br, 5-OPh2-amino>99:1>9975[13]
3-Br, 5-SPh6-amino1:1.793-[13]
3-OMe2-amino2.3:165-[13]

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In the context of pyridine N-oxides, particularly those bearing electron-withdrawing groups, VNS can be employed for amination.[14][15] The reaction involves the addition of a nucleophile containing a leaving group at the nucleophilic center, followed by base-induced β-elimination of this leaving group to afford the substituted product.[16][17]

Reaction Mechanism of VNS

vns_mechanism nitro_pno Nitro-Pyridine N-Oxide adduct σ-Adduct (Meisenheimer Complex) nitro_pno->adduct + Nucleophile nucleophile Nu-LG elimination β-Elimination adduct->elimination - H⁺ base Base product Aminated Product elimination->product - LG⁻

Caption: General Mechanism of VNS on Pyridine N-Oxide.

Aminating agents such as hydroxylamine hydrochloride, 4-amino-1,2,4-triazole, and 1,1,1-trimethylhydrazinium iodide have been successfully used in the VNS amination of nitropyridine N-oxides, with yields ranging from 64% to over 90%.[15]

Conclusion

The synthesis of this compound derivatives from pyridine N-oxides encompasses a range of versatile and efficient methodologies. The choice of method depends on factors such as the substitution pattern of the starting material, the desired amine substituent, and the tolerance of other functional groups present in the molecule. The methods outlined in this guide, from the use of isocyanides to VNS, provide a powerful toolkit for researchers and drug development professionals to access this important class of compounds. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic strategies in the laboratory.

References

2-Aminopyridine: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Aminopyridine stands as a cornerstone in synthetic organic chemistry, serving as a readily available and highly versatile building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine ring nitrogen, allows for a multitude of cyclization strategies, leading to fused ring systems of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for key heterocyclic scaffolds, including imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and triazolo[1,5-a]pyridines. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and relevant biological signaling pathways are presented to facilitate further research and development in this field.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of this scaffold from this compound is well-established and can be achieved through various methodologies.

Condensation with α-Haloketones

A classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of this compound with α-haloketones. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

To a solution of this compound (1 mmol) in ethanol (5 mL), the desired substituted phenacyl bromide (1 mmol) and a catalytic amount of a reusable copper silicate catalyst (10 mol%) are added. The reaction mixture is refluxed and the progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. Upon completion of the reaction, the mixture is filtered to recover the catalyst and then poured over crushed ice to precipitate the solid product. The crude product is then recrystallized from an appropriate solvent to afford the pure 2-aryl-imidazo[1,2-a]pyridine.[1]

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Condensation with α-Haloketones.

EntryThis compound Derivativeα-HaloketoneProductYield (%)
1This compound2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridine92
22-Amino-4-methylpyridine2-Bromo-4'-methylacetophenone2-(p-Tolyl)-7-methylimidazo[1,2-a]pyridine88
32-Amino-5-chloropyridine2-Bromo-4'-chloroacetophenone2-(4-Chlorophenyl)-6-chloroimidazo[1,2-a]pyridine95
4This compound2-Bromo-4'-nitroacetophenone2-(4-Nitrophenyl)imidazo[1,2-a]pyridine85
Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines from this compound, an aldehyde, and an isocyanide.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines

In a microwave-sealed tube (10 mL) equipped with a magnetic stirring bar, azidobenzaldehyde (1.0 equiv.), this compound (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ammonium chloride (20 mol%) are dissolved in ethanol (1 M). The reaction mixture is subjected to microwave irradiation (150 W) at 60 °C for 30 minutes. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in a tert-butanol/water mixture (1:1 v/v) for subsequent reactions or purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 3-aminoimidazo[1,2-a]pyridine.[2]

Table 2: Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB Reaction.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanideN-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine89
24-ChlorobenzaldehydeCyclohexyl isocyanideN-Cyclohexyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine85
34-MethoxybenzaldehydeBenzyl isocyanideN-Benzyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine82
42-Naphthaldehydetert-Butyl isocyanideN-tert-Butyl-2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine87
Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines, often proceeding under mild conditions with high efficiency. One such method involves the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines

In a round-bottom flask, SDS (10 mol%) is dissolved in water (2 mL) with vigorous stirring for 5 minutes. To this micellar solution, this compound (1 mmol), an aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at 50 °C for 6–16 hours, with the reaction progress monitored by TLC. After completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.[3]

Table 3: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines.

EntryAldehydeAlkyneProductYield (%)
1BenzaldehydePhenylacetylene2,3-Diphenylimidazo[1,2-a]pyridine85
24-MethylbenzaldehydePhenylacetylene3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine82
3Benzaldehyde1-Heptyne3-Pentyl-2-phenylimidazo[1,2-a]pyridine78
44-Chlorobenzaldehyde1-Hexyne2-(4-Chlorophenyl)-3-butylimidazo[1,2-a]pyridine80

G cluster_start Starting Materials This compound This compound Reaction Reaction Conditions: - Condensation - GBB Multicomponent - Cu-Catalyzed This compound->Reaction Reagent_A α-Haloketone / Aldehyde + Isocyanide / Aldehyde + Alkyne Reagent_A->Reaction Workup Work-up: - Filtration - Extraction - Precipitation Reaction->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Purification->Product

Caption: Simplified reaction pathway for pyrido[1,2-a]pyrimidine synthesis.

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

1,2,4-Triazolo[1,5-a]pyridines are a class of fused heterocycles that have garnered significant attention as kinase inhibitors, making them attractive targets in drug discovery.

PIFA-Mediated Oxidative Cyclization

A modern and efficient method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the intramolecular oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides, mediated by phenyliodine bis(trifluoroacetate) (PIFA). This metal-free approach offers short reaction times and high yields. [4][5] Experimental Protocol: PIFA-Mediated Synthesis of 2-Aryl-1,2,4-triazolo[1,5-a]pyridines

To a solution of the N-(pyridin-2-yl)benzimidamide (0.2 mmol) in dichloromethane (2 mL) at room temperature, PIFA (1.1 equivalents) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion (typically within 10-30 minutes), the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1,2,4-triazolo[1,5-a]pyridine.

Table 5: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.

EntryN-(pyridin-2-yl)benzimidamide Substituent (Aryl)ProductYield (%)Reaction Time (min)
1Phenyl2-Phenyl-t[6][7][8]riazolo[1,5-a]pyridine9510
24-Methylphenyl2-(p-Tolyl)-t[6][7][8]riazolo[1,5-a]pyridine9810
34-Methoxyphenyl2-(4-Methoxyphenyl)-t[6][7][8]riazolo[1,5-a]pyridine9615
44-Chlorophenyl2-(4-Chlorophenyl)-t[6][7][8]riazolo[1,5-a]pyridine9220

Workflow for PIFA-Mediated Synthesis

G Start N-(pyridin-2-yl)benzimidamide Reaction PIFA, CH2Cl2, rt Start->Reaction Quench Quench with NaHCO3(aq) Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1,2,4-Triazolo[1,5-a]pyridine Purification->Product

Caption: Step-by-step workflow for the PIFA-mediated synthesis.

Biological Significance and Signaling Pathways

The heterocyclic compounds derived from this compound often exhibit potent biological activities by interacting with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/mTOR pathways.

  • Wnt/β-catenin Signaling: Aberrant activation of this pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are critical for cell proliferation. [9]* PI3K/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of PI3K and mTOR, demonstrating significant antitumor activity in preclinical models. [10] Wnt/β-catenin Signaling Pathway Inhibition

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin | GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin P Degradation APC_Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Transcription Imidazo_pyridine Imidazo[1,2-a]pyridine Imidazo_pyridine->beta_catenin Inhibits Accumulation

Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridines.

Pyrido[1,2-a]pyrimidines

Derivatives of pyrido[1,2-a]pyrimidine have shown promise as inhibitors of nitric oxide synthases (NOS) and as allosteric inhibitors of SHP2, a key protein in cancer-related signaling.

  • G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 RAS_ERK RAS-ERK Pathway SHP2->RAS_ERK PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT JAK_STAT JAK-STAT Pathway SHP2->JAK_STAT Cell_Proliferation Cell Proliferation & Survival RAS_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation JAK_STAT->Cell_Proliferation Pyrido_pyrimidine Pyrido[1,2-a]pyrimidine Pyrido_pyrimidine->SHP2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by 1,2,4-triazolo[1,5-a]pyridines.

Conclusion

This compound continues to be a pivotal precursor in the synthesis of a vast array of heterocyclic compounds with significant biological potential. The methodologies for constructing imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and triazolo[1,5-a]pyridines are well-developed and continue to be refined for improved efficiency, sustainability, and molecular diversity. The demonstrated ability of these scaffolds to modulate key signaling pathways underscores their importance in modern drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and development of novel therapeutics based on these privileged heterocyclic systems.

References

An In-depth Technical Guide to the Basicity and Electronic Effects of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of 2-Aminopyridine

This compound is a versatile organic compound with the chemical formula H₂NC₅H₄N.[1] As one of the three isomeric aminopyridines, it presents as a colorless solid and is a crucial building block in organic synthesis.[1] Its simple, low molecular weight, and functionalized structure make it an ideal starting material for the synthesis of a wide array of biologically active molecules.[2][3]

Significance in Research and Drug Development

In the pharmaceutical industry, this compound serves as a key intermediate in the production of several drugs, including the anti-inflammatory agents piroxicam and tenoxicam, the antibacterial drug sulfapyridine, and the antihistamine tripelennamine.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, such as analgesic, anti-inflammatory, antiviral, and anticonvulsant properties.[4][5] A significant area of interest for researchers is its role as a voltage-dependent potassium channel blocker.[6] The basicity and electronic properties of this compound are fundamental to its reactivity and its interactions with biological targets, making a thorough understanding of these aspects essential for its application in drug design and development.[7]

Basicity of this compound

Quantitative Basicity: pKa Values

The basicity of this compound is quantitatively expressed by the pKa of its conjugate acid. The pKa value for the conjugate acid of this compound is 6.86.[8] This value is a measure of the equilibrium constant for the dissociation of the protonated form of the molecule.

Comparative Analysis

To fully appreciate the basicity of this compound, it is instructive to compare its pKa value with those of related compounds such as pyridine and aniline.

CompoundpKa of Conjugate Acid
Aniline4.6
Pyridine5.5
This compound 6.86
4-Aminopyridine9.17
Cyclohexylamine10.6

Data sourced from Albert A et al; J Chem Soc 1948: 2240-9 and other sources.[8]

From the table, it is evident that this compound is a stronger base than both pyridine and aniline. The increased basicity compared to pyridine is a direct consequence of the electronic effects of the amino group substituent. In contrast, aniline is a much weaker base because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making it less available for protonation.[8] The lone pair on the nitrogen of pyridine, being in an sp² hybrid orbital in the plane of the ring, is not involved in the aromatic system and is thus more available for protonation.[8] this compound is, however, a weaker base than 4-aminopyridine, a phenomenon that can also be explained by the electronic effects of the amino group's position on the pyridine ring.

Electronic Effects

The electronic properties of this compound are governed by a combination of inductive and resonance (mesomeric) effects of the amino group on the pyridine ring.[9]

Interplay of Inductive and Resonance Effects
  • Inductive Effect (-I): The nitrogen atom of the amino group is more electronegative than the carbon atom to which it is attached. Consequently, it exerts an electron-withdrawing inductive effect, which tends to decrease the electron density on the pyridine ring and, by extension, the basicity of the ring nitrogen.[9]

  • Resonance (Mesomeric) Effect (+M): The lone pair of electrons on the exocyclic nitrogen of the amino group can be delocalized into the pyridine ring through resonance.[5] This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the amino group. In this compound, this effect significantly enhances the electron density on the ring nitrogen atom (at the 1-position).[8]

Influence on Basicity and Reactivity

The strong electron-donating resonance effect (+M) of the amino group outweighs its weaker electron-withdrawing inductive effect (-I).[8] This net donation of electron density to the pyridine ring, and specifically to the ring nitrogen, makes the lone pair on the ring nitrogen more available for protonation, thus increasing the basicity of this compound compared to unsubstituted pyridine.[8]

The resonance delocalization also makes the this compound ring more susceptible to electrophilic substitution than pyridine itself. The increased electron density activates the ring towards attack by electrophiles.

Experimental Protocols for pKa Determination

Potentiometric Titration

This method involves the titration of a solution of this compound with a standard acid solution while monitoring the pH.[10][11]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a 0.01 M solution of this compound in deionized water.

    • To maintain a constant ionic strength, a solution of 0.15 M potassium chloride (KCl) can be used as the solvent for the this compound.[10]

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[10]

  • Titration:

    • Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.[11]

    • If using KCl, ensure the this compound is dissolved in this solution.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²).

    • The pH at half the volume of the equivalence point corresponds to the pKa of the conjugate acid of this compound.[12]

UV-Vis Spectrophotometry

This technique relies on the change in the UV-Vis absorption spectrum of this compound upon protonation.[13]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in deionized water.

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).

  • Spectral Measurements:

    • Prepare two reference solutions: one highly acidic (e.g., pH 2) to ensure complete protonation of this compound, and one highly basic (e.g., pH 10) for the neutral form.

    • Record the UV-Vis absorption spectra of these two solutions to identify the wavelength of maximum absorbance (λ_max) for both the protonated and neutral species.

    • Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to each of the buffer solutions.

    • Measure the absorbance of each of these solutions at the λ_max of the protonated and/or neutral form.[14]

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[15]

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral forms are equal.[14][15]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

Signaling Pathways and Reaction Mechanisms

Resonance Structures of this compound

The resonance structures of this compound illustrate the delocalization of the lone pair of electrons from the exocyclic amino group into the pyridine ring, which is key to its electronic properties.

Caption: Resonance contributors of this compound.

Synthesis of Imidazo[1,2-a]pyridines

This compound is a common precursor for the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant pharmacological activity.[16][17] A common synthetic route involves the reaction of this compound with an α-haloketone.

Imidazopyridine_Synthesis cluster_workflow Synthesis of Imidazo[1,2-a]pyridine start This compound + α-Haloketone step1 Nucleophilic attack by ring nitrogen on the α-carbon of the ketone start->step1 intermediate1 N-Alkylated intermediate step1->intermediate1 step2 Intramolecular cyclization: Nucleophilic attack by the exocyclic amino group on the carbonyl carbon intermediate1->step2 intermediate2 Cyclized intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Imidazo[1,2-a]pyridine step3->product

Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Mechanism of Action as a Potassium Channel Blocker

Aminopyridines, including this compound, are known to block voltage-gated potassium (Kv) channels.[6] This action is crucial for their therapeutic effects in conditions like multiple sclerosis, where they can improve nerve impulse conduction.[18] The blocking mechanism involves the charged (protonated) form of the aminopyridine.[19][20]

Potassium_Channel_Blockage cluster_pathway Mechanism of this compound as a K+ Channel Blocker start This compound (neutral) step1 Crosses cell membrane start->step1 intracellular Intracellular this compound (neutral) step1->intracellular step2 Protonation at physiological pH intracellular->step2 protonated Protonated this compound (cationic) step2->protonated step3 Binds to the open state of the voltage-gated K+ channel from the intracellular side protonated->step3 blocked Blocked K+ Channel step3->blocked effect Inhibition of K+ efflux, leading to prolonged action potential blocked->effect

Caption: Proposed mechanism of K+ channel blockage by this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. Its basicity, which is greater than that of pyridine and aniline, is a result of the powerful electron-donating resonance effect of the amino group, which overrides its inductive electron-withdrawing effect. This interplay of electronic effects not only governs its basicity but also its reactivity in various chemical transformations. The ability to quantify its pKa through established experimental protocols like potentiometric titration and UV-Vis spectrophotometry is crucial for its application in drug development. Furthermore, its role as a precursor in the synthesis of important heterocyclic scaffolds and its mechanism of action as a potassium channel blocker highlight the importance of a deep understanding of its fundamental chemical properties for the advancement of pharmaceutical sciences.

References

The Nitration of 2-Aminopyridine: A Deep Dive into Mechanism, Regioselectivity, and the Concept of Electric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the nitration of 2-aminopyridine, a fundamental reaction in heterocyclic chemistry with significant implications for the synthesis of pharmaceutical intermediates. We will delve into the intricate reaction mechanism, explore the factors governing its regioselectivity with a special focus on the proposed concept of "electric hindrance," present quantitative data on isomer distribution, and provide detailed experimental protocols.

The Reaction Mechanism: A Tale of Kinetic and Thermodynamic Control

The nitration of this compound is not a straightforward electrophilic aromatic substitution. The reaction proceeds through a fascinating interplay of kinetic and thermodynamic control, involving the initial formation of an N-nitro intermediate, which then rearranges to the final ring-nitrated products.

At lower temperatures (below 40°C), the reaction favors the formation of 2-nitraminopyridine , the kinetically controlled product. In this step, the nitronium ion (NO₂⁺), the active electrophile, attacks the exocyclic amino group, which is the most nucleophilic site under these conditions.

However, 2-nitraminopyridine is unstable and, upon heating in the presence of a strong acid like sulfuric acid, undergoes a rearrangement to yield the thermodynamically more stable ring-nitrated isomers: 2-amino-3-nitropyridine and 2-amino-5-nitropyridine . This rearrangement is an intermolecular process, proceeding through protonation, dissociation to regenerate the nitronium ion and this compound, followed by electrophilic attack on the pyridine ring.

Nitration_Mechanism

Regioselectivity and the Concept of "Electric Hindrance"

A key aspect of the nitration of this compound is its regioselectivity. In a strongly acidic medium, the reaction overwhelmingly favors the formation of the 5-nitro isomer over the 3-nitro isomer.[1] Traditional steric hindrance arguments are insufficient to explain this pronounced preference.

A theoretical concept termed "electric hindrance" has been proposed to account for this observation.[2] This concept posits that the repulsion between two positive charges during the electrophilic attack is a significant directing factor.

In the acidic reaction medium, the pyridine nitrogen is protonated, carrying a positive charge. The attacking electrophile, the nitronium ion, also carries a positive charge. The "electric hindrance" theory suggests that the transition state leading to the 3-nitro isomer involves a closer proximity of these two positive charges, resulting in a higher energy intermediate compared to the transition state for the 5-nitro isomer.[2]

Electric_Hindrance

The resonance structures of the Wheland intermediates formed during the electrophilic attack also play a role. The intermediate leading to the 5-nitro isomer allows for delocalization of the positive charge without placing it on the already positively charged ring nitrogen, which would be a high-energy situation.

Quantitative Data on Isomer Distribution

The ratio of the nitrated isomers of this compound is highly dependent on the reaction conditions. The following table summarizes the product distribution under different methodologies.

Reaction Condition2-Amino-3-nitropyridine (%)2-Amino-5-nitropyridine (%)Reference
Acid-Catalyzed Rearrangement
H₂SO₄, >50°C~10~90[1]
Thermolysis
Chlorobenzene, 132°C4026[1]
Photolysis
Methanol, Mercury LampMajor ProductMinor Product[1]

Note: The yields from thermolysis do not sum to 100% as other products may be formed.

Experimental Protocols

The following are generalized experimental protocols for the nitration of this compound, synthesized from various literature sources.

Preparation of 2-Nitraminopyridine (Kinetic Product)

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonia solution

Procedure:

  • Dissolve this compound in concentrated sulfuric acid, maintaining the temperature below 30°C.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the this compound solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a cold ammonia solution to precipitate the 2-nitraminopyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Rearrangement of 2-Nitraminopyridine to 2-Amino-3-nitro- and 2-Amino-5-nitropyridine

Materials:

  • 2-Nitraminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ammonia solution

Procedure:

  • Carefully dissolve 2-nitraminopyridine in concentrated sulfuric acid.

  • Heat the solution to 50-60°C and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • After the rearrangement is complete, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a cold ammonia solution to precipitate the mixture of nitro-2-aminopyridines.

  • Filter the precipitate, wash with cold water, and dry.

  • The isomers can be separated by fractional crystallization or steam distillation. 2-amino-3-nitropyridine is volatile with steam due to intramolecular hydrogen bonding.[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting material to the final, separated products.

Experimental_Workflow

References

Solubility of 2-Aminopyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyridine in a range of organic solvents. The data presented is crucial for professionals in the pharmaceutical and chemical industries, particularly for processes such as synthesis, purification, and formulation of this compound and its derivatives. This compound is a vital intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs.[1] A thorough understanding of its solubility is essential for optimizing reaction conditions, improving product yield and purity, and developing stable formulations.[1]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents (273.15 K to 313.15 K) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanol
273.150.28310.23150.19870.14560.17650.1321
278.150.31540.25890.22340.16430.19870.1498
283.150.35120.28910.25010.18520.22310.1692
288.150.39080.32250.27930.20850.24980.1905
293.150.43450.35940.31120.23450.27910.2141
298.150.48280.40010.34610.26340.31120.2403
303.150.53610.44510.38450.29560.34650.2693
308.150.59480.49480.42680.33150.38540.3015
313.150.65950.54980.47340.37120.42810.3371

Table 2: Solubility of this compound in Other Organic Solvents (273.15 K to 313.15 K) [1]

Temperature (K)AcetonitrileN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)n-HexaneCyclohexanen-Propyl AcetateAmyl Acetate
273.150.11230.31210.35430.00870.00650.15430.1654
278.150.12870.34560.39120.01020.00780.17650.1887
283.150.14760.38210.43150.01210.00930.20110.2143
288.150.16920.42190.47560.01430.01110.22830.2421
293.150.19380.46540.52340.01690.01320.25810.2723
298.150.22170.51280.57510.01980.01560.29080.3051
303.150.25330.56450.63080.02320.01840.32670.3408
308.150.28890.62080.69080.02710.02160.36610.3797
313.150.32890.68210.75540.03160.02530.40930.4221

Table 3: Solubility of this compound in Acetone, Chloroform, and Ethyl Acetate [2][3]

Temperature (K)AcetoneChloroformEthyl Acetate
288.150.38570.48310.2486
293.150.42830.52980.2821
298.150.47520.57950.3185
303.150.52680.63250.3581
308.150.58340.68890.4012
313.150.64550.74890.4481
318.15-0.81280.4991
323.15--0.5545

As a general trend, the solubility of this compound increases with rising temperature in all the tested solvents.[1] The solubility is highest in N-Methyl-2-pyrrolidone (NMP) and lowest in cyclohexane.[1] The order of solubility in the studied solvents at a given temperature is: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate > amyl acetate > isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[1]

Experimental Protocols

The presented solubility data was primarily determined using the isothermal shake-flask method.[1] This is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Apparatus and Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatic shaker bath

  • Analytical balance

  • Sintered glass filter or syringe filter

  • UV-Vis Spectrophotometer or other suitable analytical instrument for concentration determination

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask. This ensures that a saturated solution is formed.

  • Equilibration: The flasks are placed in a thermostatic shaker bath set to the desired temperature. The mixture is continuously agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required to reach equilibrium should be determined experimentally.

  • Sample Withdrawal and Filtration: Once equilibrium is established, the agitation is stopped, and the solid particles are allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. The withdrawn sample is immediately filtered through a microporous filter to remove any undissolved solid particles.

  • Concentration Analysis: A known amount of the clear, saturated filtrate is diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry.[2][3]

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration of this compound in the saturated solution.

  • Solid Phase Analysis: To confirm that the solid in equilibrium with the solution is the original form of this compound and that no solvate formation or polymorphic transformation has occurred during the experiment, the solid residue is typically analyzed using techniques like X-ray powder diffraction (XRD).[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results A Add excess this compound to solvent in a sealed flask B Place in thermostatic shaker at constant temperature A->B C Agitate to reach equilibrium B->C D Allow solid to settle C->D I Analyze solid residue (XRD) C->I After equilibration E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., UV-Vis) F->G H Calculate mole fraction solubility G->H

References

The Coordination Chemistry of 2-Aminopyridine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, properties, and applications of metal complexes featuring 2-aminopyridine and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (2-AP) and its derivatives are a versatile class of N-donor ligands that have garnered significant attention in the field of coordination chemistry. Their ability to coordinate with a wide array of metal ions through various binding modes makes them valuable building blocks for the synthesis of complexes with diverse structural motifs and interesting physicochemical properties.[1][2] The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for monodentate, bidentate-chelate, and bridging coordination, leading to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers.[2][3] The electronic and steric properties of the this compound ligand can be readily tuned by introducing substituents on the pyridine ring or the amino group, further expanding the scope of their coordination chemistry.

The resulting metal complexes of this compound have found applications in diverse fields, including catalysis, materials science, and bioinorganic chemistry.[1][4] In catalysis, these complexes have been employed in processes such as atom transfer radical polymerization (ATRP).[4][5] Their magnetic and optical properties are of interest for the development of novel materials.[6][7][8] Furthermore, the this compound scaffold is a recognized pharmacophore, and its metal complexes are being explored for their potential therapeutic applications, including antimicrobial and anticancer activities.[9][10][11] This guide provides a comprehensive overview of the coordination chemistry of this compound ligands, focusing on their synthesis, characterization, and key applications.

Synthesis of this compound Ligands and their Metal Complexes

The synthesis of this compound ligands can be achieved through various organic chemistry methodologies. Common approaches include the Chichibabin reaction or the substitution of a leaving group at the 2-position of the pyridine ring with an amine.[12][13] More contemporary methods, such as palladium-catalyzed Buchwald-Hartwig amination, offer milder reaction conditions and broader substrate scope.[12]

The synthesis of metal complexes involving this compound ligands is typically straightforward and often involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and solvent, and the reaction temperature can influence the final product's structure and coordination geometry.

General Experimental Protocol for the Synthesis of a [M(2-AP)₂X₂] Complex

This protocol outlines a general procedure for the synthesis of a dihalo-bis(this compound)metal(II) complex.

Materials:

  • Metal(II) halide (e.g., CoCl₂, CuBr₂, NiCl₂)

  • This compound

  • Ethanol (or other suitable solvent like methanol or acetonitrile)

  • Diethyl ether

Procedure:

  • Dissolve the metal(II) halide (1 mmol) in a minimal amount of hot ethanol (approximately 10-20 mL).

  • In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).

  • Slowly add the ethanolic solution of this compound to the stirred solution of the metal salt.

  • A precipitate may form immediately, or the solution may change color.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature.

  • For single crystal growth, the crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF/ethanol) by slow evaporation or by layering with a less-soluble solvent.

Coordination Modes of this compound

This compound's versatility as a ligand stems from its ability to adopt several coordination modes, which are primarily dictated by the reaction conditions, the nature of the metal center, and the presence of other coordinating anions or solvent molecules.

  • Monodentate Coordination: In this mode, the this compound ligand coordinates to the metal center exclusively through the more basic pyridine ring nitrogen atom. This is a common coordination mode, particularly when the amino group is sterically hindered or when the metal ion's coordination sphere is already crowded.[2][14]

  • Bidentate Chelating Coordination: this compound can act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to the metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. This mode is favored by metal ions that can accommodate such chelation.

  • Bridging Coordination: The this compound ligand can bridge two metal centers. This can occur in several ways, for instance, with the pyridine nitrogen coordinated to one metal and the amino nitrogen to another, leading to the formation of polynuclear complexes or coordination polymers.

coordination_modes cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Chelating cluster_bridging Bridging Coordination M1 Metal Ion N_py1 M1->N_py1 Coordination N_amine1 NH₂ ligand1 This compound M2 Metal Ion N_py2 M2->N_py2 N_amine2 M2->N_amine2 ligand2 This compound M3a Metal 1 N_py3 M3a->N_py3 M3b Metal 2 N_amine3 M3b->N_amine3 ligand3 This compound

Caption: Coordination modes of this compound ligands.

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in this compound metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The vibrational frequencies of the pyridine ring and the amino group are sensitive to coordination.

  • ν(N-H) Vibrations: The N-H stretching vibrations of the amino group, typically observed in the 3200-3500 cm⁻¹ region for the free ligand, often shift to lower wavenumbers upon coordination of the amino nitrogen to the metal center.[15]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring, appearing in the 1400-1650 cm⁻¹ region, can also shift upon coordination of the pyridine nitrogen.[15]

  • New Bands: The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.[6]

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex and, consequently, the coordination geometry around the metal ion.

  • Ligand-to-Metal Charge Transfer (LMCT): These bands are often observed in the UV region.[6]

  • d-d Transitions: For transition metal complexes, bands in the visible region correspond to d-d electronic transitions. The position and intensity of these bands are characteristic of the metal ion's d-electron configuration and its coordination environment (e.g., octahedral, tetrahedral, square planar).[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure and its coordination to the metal. Chemical shift changes of the pyridine and amino protons upon coordination can confirm the binding mode. For paramagnetic complexes, NMR spectra are often broad, but can still provide useful structural information.[17]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes. It provides accurate information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[2][14][18][19][20][21]

Table 1: Selected Crystallographic Data for this compound Complexes

ComplexMetal IonCoordination GeometryM-N(py) (Å)M-N(amine) (Å)Reference
[Ni(2-AP)(H₂O)₅]SO₄·H₂ONi(II)Octahedral2.089(2)-[20]
[Cu(2-AP)₂(NO₃)₂]Cu(II)Distorted Octahedral2.004(3)2.025(3)[19]
[Co(2-amino-4-methylpyridine)₂Cl₂]Co(II)Tetrahedral2.054(2)-[6]
[Fe(ApH)Br(µ-Br)]₂ (ApH = bulky 2-AP derivative)Fe(II)Trigonal Pyramidal2.234(3)-[2]
[Cd(2-amino-5-picoline)₂(OAc)₂]Cd(II)Hexa-coordinated2.352(2)-[21]

Magnetic Properties and Thermal Analysis

The magnetic properties of this compound complexes are primarily determined by the nature of the central metal ion and the overall structure of the complex. For complexes with paramagnetic metal centers like Co(II) and Cu(II), magnetic susceptibility measurements provide insights into the spin state of the metal ion and the presence of magnetic exchange interactions in polynuclear species.[6][7][22]

Table 2: Magnetic Moments for Selected this compound Complexes

ComplexMetal IonMagnetic Moment (µeff, B.M.)Temperature (K)Reference
[Co(2-amino-4-methylpyridine)₂Cl₂]Co(II)4.58Room[6]
[Co(2-amino-3-methylpyridine)₂(OAc)₂]Co(II)5.29Room[6]
Cu(AEP)Cl₂ (AEP = 2-(2-aminoethyl)pyridine)Cu(II)1.83296[7]
Cu(AEP)₂Br₂Cu(II)1.83296[7]

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability of this compound complexes and to identify their decomposition pathways.[19][23] This information is crucial for understanding the material properties of these compounds.

Applications in Catalysis and Drug Development

The unique properties of this compound metal complexes have led to their exploration in various applications.

Catalysis

Iron complexes bearing amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP) of styrene.[4][5] The electronic and steric properties of the ligand can be tuned to modulate the catalytic activity.[4]

catalytic_cycle cluster_atrp Simplified ATRP Catalytic Cycle catalyst [L-Fe(II)] initiator R-X (Initiator) activated_catalyst [L-Fe(III)-X] catalyst->activated_catalyst k_act radical R• (Radical) initiator->radical monomer Monomer polymer Polymer-X activated_catalyst->catalyst k_deact propagating_radical Polymer• radical->propagating_radical + Monomer propagating_radical->polymer

Caption: A simplified Atom Transfer Radical Polymerization (ATRP) cycle.

Drug Development

The this compound moiety is a key structural component in several approved drugs.[9][10][11] Metal complexes of this compound and its derivatives are being actively investigated for their potential as therapeutic agents. The coordination of the ligand to a metal ion can enhance its biological activity. These complexes have shown promising in vitro antibacterial, antifungal, and anticancer properties.[17][24] The development of new metal-based drugs with this compound ligands is an active area of research.

Conclusion

The coordination chemistry of this compound ligands is a rich and expanding field of study. The versatility in their coordination modes allows for the construction of a wide range of metal complexes with tunable steric and electronic properties. The detailed characterization of these complexes through a combination of spectroscopic and crystallographic techniques continues to provide fundamental insights into their structure and bonding. The demonstrated and potential applications in catalysis, materials science, and drug development ensure that this compound-based metal complexes will remain a focal point of research for years to come. This guide has provided a foundational overview of the core aspects of this area, intended to be a valuable resource for researchers embarking on or continuing their work with these fascinating compounds.

References

The 2-Aminopyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities and its presence in a number of clinically approved drugs.[1][2] This simple, low-molecular-weight, and highly functionalized moiety serves as a valuable pharmacophore for designing molecules that can interact with a wide array of biological targets.[1][2] Its structural simplicity facilitates straightforward chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, presenting key quantitative data, detailed experimental methodologies for cited assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

The this compound core is a prominent feature in a multitude of compounds developed for cancer therapy. These derivatives have been shown to target various key players in cancer progression, including protein kinases and enzymes involved in epigenetic regulation and protein degradation.

Kinase Inhibition

This compound-based compounds have demonstrated potent inhibitory activity against several families of kinases that are often dysregulated in cancer.

Dual inhibitors targeting both CDKs and HDACs have shown synergistic effects in cancer treatment. A series of novel this compound-based derivatives have been identified as potent dual inhibitors of CDK9 and HDACs.[3] For instance, compound 8e shows potent inhibitory activity against CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[3] Another compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor with IC50 values of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3).[3]

CompoundTargetIC50 (nM)Reference
8e CDK988.4[3]
HDAC1168.9[3]
9e FLT330.4[3]
HDAC152.4[3]
HDAC314.7[3]
7 CDK965.0[4]
HDAC640.0[4]
8d CDK925.5[4]
HDAC3741.6[4]
9a HDAC1133.5[4]
HDAC337.7[4]
HDAC654.3[4]
9e HDAC152.4[4]
HDAC314.7[4]
11l (2-aminopurine)CDK219[5][6]
CDK1120-240[5][6]
CDK62200-4800[5][6]
22 (2,4-diaminopyrimidine)CDK77.21[7]

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers. This compound derivatives have been developed as potent and selective JAK2 inhibitors. Compound 16m-(R) , for example, exhibits an IC50 of 3 nM against JAK2, with 85- and 76-fold selectivity over JAK1 and JAK3, respectively.[8] Another study identified compound 21b as a potent and selective JAK2 inhibitor with an IC50 of 9 nM.[9]

CompoundTargetIC50 (nM)SelectivityReference
16m-(R) JAK2385-fold vs JAK1, 76-fold vs JAK3[8]
21b JAK29276-fold vs JAK1, 184-fold vs JAK3[9]
12k JAK26-[9]
12l JAK23-[9]
11f JAK27.2-[9]
11g JAK26.5-[9]
11h JAK28.0-[9]
11k JAK29.7-[9]
14l JAK21.8-[10]
FLT30.68-[10]

Rearrangements in the ALK gene are drivers in certain types of non-small cell lung cancer (NSCLC). Crizotinib, an approved drug containing a this compound scaffold, is a potent ALK inhibitor.[11][12] It functions as a receptor tyrosine kinase inhibitor, blocking signaling from ALK, hepatocyte growth factor receptor (HGFR, c-Met), and Recepteur d'Origine Nantais (RON).[11][12] In biochemical assays, the ALK inhibitor entrectinib, which also contains a pyridine moiety, inhibits ALK with an IC50 of 12 nM.[13]

CompoundTargetIC50 (nM)Reference
CrizotinibALK, c-Met, ROS1-[11][12]
EntrectinibALK12[13]
ROS17[13]
LorlatinibALK (G1202R mutant)80[13]
Ubiquitin-Specific Peptidase 7 (USP7) Inhibition

USP7 is a deubiquitinating enzyme that plays a critical role in the p53-Mdm2 pathway, a key regulator of cell cycle and apoptosis. Inhibition of USP7 can lead to the stabilization of p53, a tumor suppressor. Several this compound derivatives have been identified as USP7 inhibitors. For example, compounds 7 , 14 , and 21 exhibited IC50 values of 7.6 µM, 17.0 µM, and 11.6 µM, respectively.[1][14]

CompoundTargetIC50 (µM)Reference
7 USP77.6[1][14]
14 USP717.0[1][14]
21 USP711.6[1][14]
XL188 USP70.09[10]
1 USP712.3[10]

Antibacterial Activity

This compound derivatives have also shown promise as antibacterial agents. For instance, compound 2c demonstrated high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 µg/mL.[15][16] Another study reported that organoselenium imidazo[1,2-a]pyridines derived from 2-aminopyridines exhibited antibacterial activity against E. coli with MIC values as low as 2.48 µg/mL.[4]

CompoundOrganismMIC (µg/mL)Reference
2c S. aureus0.039[15][16]
B. subtilis0.039[15][16]
207a E. coli2.48[4]
207c E. coli10.41[4]
SB002 P. aeruginosa1.6[17]
SB023 P. aeruginosa13.5[17]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. The this compound scaffold has been utilized to develop potent and selective nNOS inhibitors. Compound 14j showed excellent potency for rat nNOS (Ki = 16 nM) and human nNOS (Ki = 13 nM) with high selectivity over other NOS isoforms.[18] Another derivative, 19c , exhibited Ki values of 24 nM and 55 nM for rat and human nNOS, respectively.[19]

CompoundTargetKi (nM)SelectivityReference
14j rat nNOS16828-fold vs eNOS, 118-fold vs iNOS[18]
human nNOS131761-fold vs heNOS[18]
19c rat nNOS24153-fold vs iNOS, 1040-fold vs eNOS[19]
human nNOS55-[19]
17 rat nNOS15-[20]
human nNOS191075-fold vs heNOS, 115-fold vs hiNOS[20]
Ether 2 nNOS-~2000-fold vs eNOS, ~600-fold vs iNOS[21]

Approved Drugs Featuring the this compound Scaffold

The versatility of the this compound scaffold is underscored by its presence in several FDA-approved drugs for a range of indications.

DrugPrimary Target(s)Therapeutic IndicationReference
Crizotinib ALK, ROS1, c-MetNon-small cell lung cancer[11][12]
Piroxicam COX-1, COX-2Anti-inflammatory, analgesic[14][22][23]
Sulfapyridine Dihydropteroate synthaseAntibacterial, Dermatitis herpetiformis[1][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for determining the IC50 value of a test compound against a purified kinase enzyme, such as ALK or JAK2.

Materials:

  • Recombinant Kinase (e.g., ALK, JAK2)

  • Kinase Substrate (e.g., specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test Compound (this compound derivative)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test Compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include untreated and vehicle (DMSO) control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for p53 and p21 Upregulation

This protocol is used to assess the effect of USP7 inhibitors on the p53 pathway.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Test Compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow for inhibitor screening.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Inhibitor This compound Derivative Inhibitor->pJAK2 Inhibits

JAK-STAT Pathway Inhibition

nNOS_Signaling_Pathway nNOS Signaling Pathway and Inhibition Ca_Calmodulin Ca2+/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates NO_Citrulline NO + L-Citrulline nNOS->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological_Effects Physiological Effects PKG->Physiological_Effects Leads to Inhibitor This compound Derivative Inhibitor->nNOS Inhibits USP7_p53_Pathway USP7-p53 Signaling Pathway and Inhibition USP7 USP7 Ub_Mdm2 Ubiquitinated Mdm2 USP7->Ub_Mdm2 Deubiquitinates Ub_p53 Ubiquitinated p53 USP7->Ub_p53 Deubiquitinates Mdm2 Mdm2 p53 p53 Mdm2->p53 Ubiquitinates Mdm2->Ub_Mdm2 Autoubiquitination p53->Ub_p53 CellCycleArrest Cell Cycle Arrest Apoptosis p53->CellCycleArrest Induces Proteasome Proteasome Ub_Mdm2->Proteasome Ub_p53->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor This compound Derivative Inhibitor->USP7 Inhibits Kinase_Inhibitor_Screening_Workflow Experimental Workflow for Kinase Inhibitor Screening start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, This compound Derivatives) start->prepare_reagents dispense_compounds Dispense Compounds (Serial Dilutions) prepare_reagents->dispense_compounds add_kinase Add Kinase Enzyme dispense_compounds->add_kinase initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_kinase->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_signal Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal analyze_data Data Analysis (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: 2-Aminopyridine as a Binucleophile in Cyclization Reactions

This compound is a cornerstone synthon in heterocyclic chemistry, prized for its unique binucleophilic nature.[1] The molecule possesses two nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. This dual reactivity allows it to react with a variety of electrophilic partners to construct a wide array of fused N-heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry and materials science.[2][3][4] This guide provides a detailed exploration of key cyclization reactions where this compound serves as a binucleophile, complete with quantitative data, experimental protocols, and mechanistic diagrams.

The Binucleophilic Character of this compound

The reactivity of this compound is governed by its two nitrogen atoms. The exocyclic amino group is a soft nucleophile, while the endocyclic pyridine nitrogen is a hard nucleophile. In cyclization reactions, the initial attack can occur at either nitrogen, depending on the nature of the electrophile and the reaction conditions. Typically, the more nucleophilic pyridine nitrogen initiates the reaction by attacking an electrophilic center, followed by an intramolecular cyclization involving the amino group to form the fused ring system.

Binucleophile_Concept AP This compound Intermediate1 Intermediate (N-Pyridine Attack) AP->Intermediate1 Step 1: Nucleophilic Attack (Endocyclic N) E Electrophile (e.g., A-B-C=D) Intermediate2 Intermediate (Intramolecular Cyclization) Intermediate1->Intermediate2 Step 2: Intramolecular Attack (Exocyclic NH2) Product Fused Heterocycle Intermediate2->Product Step 3: Aromatization/ Dehydration

Caption: General workflow of this compound acting as a binucleophile.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are among the most important scaffolds synthesized from this compound, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

Reaction with α-Haloketones (Tschitschibabin Reaction)

The classical synthesis involves the condensation of a this compound with an α-haloketone. The reaction proceeds via initial N-alkylation of the pyridine nitrogen, followed by intramolecular cyclization and dehydration.

Tschitschibabin_Mechanism Mechanism for Imidazo[1,2-a]pyridine Synthesis cluster_steps Mechanism for Imidazo[1,2-a]pyridine Synthesis AP This compound Intermediate1 Pyridinium Salt (N-Alkylation) AP->Intermediate1 1. SN2 Attack HK α-Haloketone Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Intermediate2->Product 3. Dehydration

Caption: Mechanism for Imidazo[1,2-a]pyridine synthesis.

Quantitative Data Summary:

EntryThis compound Derivativeα-Haloketone/Carbonyl SourceConditionsYield (%)Reference
1This compoundEthyl bromopyruvateReflux in ethanol- (Key Intermediate)[5]
2This compound1,3-DichloroacetoneEthanol-water, MW- (Key Intermediate)[6]
3This compoundAcetophenonesCuI, Air, DMF, 120 °CGood[7]
4This compoundPhenylacetophenones, CBrCl₃80 °C, 5 hVery Good[7]
5This compoundβ-Keto esters, CBr₄Metal-free, mildGood[7]
62-AminopyridinesAldehydes, Isocyanides (GBB Reaction)NH₄Cl, EtOH, MW, 60 °C- (Not specified)[8]

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add α-bromoacetophenone (1.0 mmol).

  • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.[5][9]

Reaction with Chalcones

A modern and efficient method involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with chalcones (α,β-unsaturated ketones). This reaction proceeds via a tandem Michael addition followed by an intramolecular oxidative C-N coupling.[10]

Quantitative Data Summary:

EntryThis compound DerivativeChalcone DerivativeConditionsYield (%)Reference
12-AminopyrimidineChloro-substituted trans-chalconeCuFe₂O₄, I₂, O₂, 1,4-dioxane, 140 °C, 7h76
2This compoundtrans-ChalconeCuFe₂O₄, I₂, O₂, 1,4-dioxane, 140 °C, 7hGood
3Halogenated 2-Aminopyridinestrans-ChalconeCuFe₂O₄, I₂, O₂, 1,4-dioxane, 140 °C, 7hGood
4This compoundElectron-donating chalconesCuFe₂O₄, I₂, O₂, 1,4-dioxane, 140 °C, 7hGood
5This compoundChalconesCu(OAc)₂, 1,10-phenanthroline, O₂74-86[10]

Experimental Protocol: Synthesis of 3-Benzoylimidazo[1,2-a]pyridine

  • In a pressurized vial, combine this compound (1.0 mmol), trans-chalcone (1.2 mmol), CuFe₂O₄ nanoparticles (10 mol%), and iodine (2.0 equiv).

  • Add 1,4-dioxane (3 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 140 °C under an oxygen atmosphere for 7 hours.[11]

  • After cooling, remove the catalyst using a magnet.

  • Decant the solution and concentrate it under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-aroylimidazo[1,2-a]pyridine.[11]

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This class of compounds is also of significant biological importance.[12] Their synthesis often involves the reaction of this compound with reagents that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. A common strategy involves the intramolecular oxidative N-N bond formation of N-(pyridin-2-yl)amidines or related intermediates.[13]

Triazolo_Mechanism Synthesis of 1,2,4-Triazolo[1,5-a]pyridines cluster_pathway Reaction Pathway AP This compound Intermediate N-(pyridin-2-yl)benzimidamide AP->Intermediate Condensation Amidine_Precursor Amidine Precursor (e.g., from Nitrile) Product 1,2,4-Triazolo[1,5-a]pyridine Intermediate->Product Oxidative N-N Bond Formation (e.g., PIFA, I2/KI)

Caption: General pathway for 1,2,4-Triazolo[1,5-a]pyridine synthesis.

Quantitative Data Summary:

EntryThis compound DerivativeReagentsConditionsYieldReference
12-AminopyridinesN-(pyrid-2-yl)formamidoximes, TFAAMildGood[13]
2This compoundNitriles, CuBrAir atmosphere- (Not specified)[12]
3N-(pyridin-2-yl)benzimidamidesPIFA (oxidant)Short reaction timesHigh[13]
4N-aryl amidinesI₂/KIEnvironmentally benign- (Not specified)[13]
5N-arylamidinesChloramine-TMild, short reaction timeHigh[13]
6Enaminonitriles, BenzohydrazidesMicrowave irradiationCatalyst-free, additive-freeGood to Excellent[12]

Experimental Protocol: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

  • To a solution of the starting N-(pyridin-2-yl)benzimidamide (0.5 mmol) in dichloroethane (DCE, 5.0 mL), add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol).

  • Stir the reaction mixture at 80 °C. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,4-triazolo[1,5-a]pyridine.[13]

Synthesis of Fused Pyrimidines

This compound can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form pyrido[1,2-a]pyrimidin-4-one derivatives. The reaction typically involves the initial formation of an enaminone by condensation of the amino group with one carbonyl, followed by intramolecular cyclization of the pyridine nitrogen onto the second carbonyl group.

Quantitative Data Summary:

EntryThis compound DerivativeDicarbonyl/EquivalentConditionsYield (%)Reference
12-Aminopyridinesα-DiazoketonesCatalyst-free, additive-free, air- (Not specified)[14]
22-AminopyridinesAlkynoatesCopper-catalyzed cascade annulation36-68[14]
36-Amino pyrimidinesEnonesUltrasound irradiationGood to Excellent[15]
42-Aminopyridinesβ-KetoenamidesCyclocondensation- (Variable)[16]

Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

  • A mixture of this compound (10 mmol) and ethyl acetoacetate (10 mmol) is heated at 100 °C for 1 hour.

  • The temperature is then raised to 150 °C for an additional hour.

  • Cool the reaction mixture and treat it with Dowtherm A (or diphenyl ether).

  • Heat the mixture to 250 °C for 30 minutes.

  • After cooling, add benzene to the mixture. The product precipitates.

  • Collect the solid by filtration, wash with benzene, and recrystallize from a suitable solvent like ethanol to yield the pure product.

Conclusion

This compound's role as a versatile binucleophile is fundamental to the synthesis of a vast range of nitrogen-fused heterocyclic compounds.[1] The reactions, spanning from classical condensations to modern metal-catalyzed multicomponent strategies, provide robust pathways to scaffolds of high value in drug discovery and materials science.[3][17] The ability to selectively engage its two distinct nucleophilic centers under various conditions allows for the construction of complex molecular architectures, solidifying this compound's status as an indispensable building block in the synthetic chemist's toolkit.

References

A Technical Guide to the Retrosynthetic Analysis of 2-Amino-3-Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the retrosynthetic analysis for the synthesis of 2-amino-3-cyanopyridines. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.

Core Concepts in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. Each disconnection corresponds to a known and reliable chemical reaction, but in the reverse direction. This process allows for the design of a viable forward synthetic route.

For 2-amino-3-cyanopyridines, the most prevalent synthetic strategies involve multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. The retrosynthetic analysis, therefore, primarily leads back to the fundamental building blocks used in these MCRs.

Retrosynthetic Analysis of the 2-Amino-3-Cyanopyridine Core

The primary disconnection strategy for the 2-amino-3-cyanopyridine scaffold revolves around the key bond formations that construct the pyridine ring. The most common and efficient syntheses are one-pot, four-component reactions, which suggests a retrosynthesis that breaks the molecule down into these four components.

A logical retrosynthetic breakdown of a generic 2-amino-3-cyanopyridine derivative is depicted below. This analysis is based on the widely reported one-pot condensation reaction.

Retrosynthesis target 2-Amino-3-cyanopyridine (Target Molecule) disconnect C-N and C-C bond disconnections (Multi-component Reaction Logic) target->disconnect aldehyde Aromatic Aldehyde (R1-CHO) disconnect->aldehyde ketone Ketone (R2-CO-CH2-R3) disconnect->ketone malononitrile Malononitrile (CH2(CN)2) disconnect->malononitrile ammonium_acetate Ammonium Acetate (Ammonia Source) disconnect->ammonium_acetate

Figure 1: Retrosynthetic analysis of the 2-amino-3-cyanopyridine scaffold.

This retrosynthetic approach simplifies the complex heterocyclic target into four readily accessible starting materials: an aromatic aldehyde, a ketone (or a related active methylene compound), malononitrile, and ammonium acetate, which serves as the source of the nitrogen atom for the pyridine ring and the amino group.[1][2][3]

Forward Synthesis: The One-Pot Multi-Component Reaction

The forward synthesis, guided by the retrosynthetic analysis, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. This reaction can be catalyzed by various catalysts and conducted under different conditions, including conventional heating, microwave irradiation, or using ultrasonic baths, often in solvent-free conditions to promote green chemistry principles.[2][4][5]

A generalized workflow for this synthetic approach is outlined below.

Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification aldehyde Aldehyde mix Mix reactants with catalyst (optional, solvent-free or in solvent) aldehyde->mix ketone Ketone ketone->mix malononitrile Malononitrile malononitrile->mix ammonium_acetate Ammonium Acetate ammonium_acetate->mix react Heat / Microwave / Ultrasound mix->react wash Wash with Ethanol/Water react->wash recrystallize Recrystallization wash->recrystallize product Pure 2-Amino-3-cyanopyridine recrystallize->product

Figure 2: General experimental workflow for the one-pot synthesis.

Quantitative Data Summary

The efficiency of the synthesis of 2-amino-3-cyanopyridines is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize the yields and reaction times for the synthesis of various derivatives under different catalytic systems.

Table 1: Catalyst and Condition Comparison for the Synthesis of 2-Amino-3-cyanopyridines

CatalystConditionsReaction TimeYield (%)Reference
TBBDA/PBBS100 °C, Solvent-free30-60 min85-96[1]
MicrowaveSolvent-free7-9 min83-92[2]
Na2CaP2O780 °C, Solvent-free15-30 min84-94[3]
Ionic Liquid80 °C, Solvent-free30-60 min86-96[6]
UltrasoundRoom Temp, Solvent-free4-25 min85-99[4][5]

Experimental Protocols

Below are detailed experimental protocols for key synthetic methodologies cited in the literature.

Protocol 1: Microwave-Assisted Synthesis[2]
  • Reactant Mixture : In a 25 mL dry flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation : Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Wash the solid residue with ethanol (2 mL).

  • Purification : Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Na2CaP2O7)[3]
  • Reactant and Catalyst Mixture : In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and the nanostructured Na2CaP2O7 catalyst.

  • Reaction Conditions : Heat the mixture at 80 °C under solvent-free conditions for the time specified for the particular substrates (typically 15-30 minutes).

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction mixture and proceed with a standard work-up, which may involve washing with a suitable solvent and recrystallization to afford the pure product.

Protocol 3: Ultrasound-Assisted Synthesis[5]
  • Reactant Mixture : In a flask, mix the p-substituted benzaldehyde (5 mmol), acetophenone (5 mmol), malononitrile (5 mmol), and ammonium acetate (6 mmol).

  • Ultrasonic Irradiation : Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Reaction Monitoring : Monitor the reaction progress using TLC.

  • Work-up : Once the reaction is complete, add cold water to the mixture and stir. Pour the mixture into 30 mL of ice water.

  • Purification : Filter the resulting solid, wash it with cold water, and recrystallize from ethanol to obtain the pure product.

Alternative Synthetic Strategies

While the four-component reaction is dominant, other related strategies exist. For instance, some methods first synthesize an arylidenemalononitrile from an aldehyde and malononitrile, which is then reacted with a ketone and ammonium acetate.[2][7] Another approach involves the reaction of chalcones with malononitrile and ammonium acetate.[6] Retrosynthetic analysis of these pathways would involve initial disconnections to these intermediates.

Biological Significance and Signaling Pathways

2-Amino-3-cyanopyridine derivatives have been identified as inhibitors of several key proteins involved in cellular signaling. For instance, they have been reported as IKK-β inhibitors and carbonic anhydrase inhibitors.[2][8]

  • IKK-β Inhibition : IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a critical component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation. Inhibition of IKK-β by 2-amino-3-cyanopyridines can block the activation of NF-κB, making these compounds potential anti-inflammatory and anti-cancer agents.

  • Carbonic Anhydrase Inhibition : Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[8]

The interaction of these compounds with their biological targets can be further investigated through molecular docking and other computational studies to elucidate the precise binding modes and structure-activity relationships.

Conclusion

The retrosynthetic analysis of 2-amino-3-cyanopyridines predominantly points towards a highly efficient one-pot, four-component synthesis. This approach allows for the rapid generation of a diverse library of substituted pyridines from simple and readily available starting materials. The choice of catalyst and reaction conditions can be tailored to optimize yields and reaction times, with microwave and ultrasound-assisted methods offering green and efficient alternatives to conventional heating. The biological importance of this scaffold, particularly as enzyme inhibitors, underscores the value of these synthetic strategies in drug discovery and development.

References

The Versatile Binding Modes of 2-Aminopyridine in Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (2-apy) is a highly versatile N-donor ligand in coordination chemistry, prized for its ability to adopt multiple binding modes, which in turn imparts diverse structural and reactive properties to its metal complexes.[1] This versatility stems from the presence of two distinct nitrogen donor sites: the endocyclic pyridyl nitrogen (N(py)) and the exocyclic amino nitrogen (N(amino)). The electronic and steric properties of the ligand can be readily tuned, making it a valuable building block in the design of catalysts, metal-organic frameworks, and metallodrugs.[2][3] This technical guide provides an in-depth overview of the primary coordination modes of this compound, supported by quantitative structural data, detailed experimental protocols for the synthesis of representative complexes, and logical diagrams to visualize these intricate relationships.

Core Binding Modes of this compound

The coordination of this compound to a metal center can be broadly categorized into four principal modes: monodentate coordination via the pyridyl nitrogen, monodentate coordination via the amino nitrogen, bidentate bridging, and bidentate chelation following deprotonation.

Monodentate Coordination via Pyridyl Nitrogen (η¹-N(py))

This is the most common coordination mode for the neutral this compound ligand. The lone pair of electrons on the sp²-hybridized pyridyl nitrogen is typically more available for coordination than the lone pair on the amino nitrogen, which is involved in resonance with the aromatic ring. This mode is particularly favored when bulky substituents are present on the ligand, sterically hindering access to the amino group.[2]

A prime example is the dimeric iron(II) complex, [ApHFeBr(µ-Br)]₂, where a sterically demanding this compound derivative coordinates to the iron center exclusively through the pyridine nitrogen.[2] The coordination geometry around each iron atom is a distorted trigonal pyramid.[2]

Diagram 1: Monodentate N-pyridyl Coordination

Caption: η¹-coordination of this compound via the pyridyl nitrogen.

Bidentate Bridging Coordination (µ-N(py),N(amino))

Upon deprotonation of the amino group, the resulting 2-aminopyridinate anion can act as a robust bridging ligand, connecting two or more metal centers. This mode is fundamental to the construction of polynuclear clusters and metal-metal bonded compounds.[4] The ligand bridges metal centers using both the pyridyl nitrogen and the deprotonated amino nitrogen.

A classic example is the formation of trinuclear ruthenium carbonyl clusters. The reaction of this compound with dodecacarbonyltriruthenium, [Ru₃(CO)₁₂], yields hydrido clusters of the type [Ru₃(µ-H)(µ₃-apy)(CO)₉], where the 2-aminopyridinate ligand caps a face of the Ru₃ triangle, bonding through both nitrogen atoms.[4]

Diagram 2: Bidentate Bridging Coordination

Caption: Bridging coordination of deprotonated 2-aminopyridinate.

Monodentate Coordination via Amino Nitrogen (η¹-N(amino))

Diagram 3: Monodentate N-amino Coordination

Caption: Rare η¹-coordination of this compound via the amino nitrogen.

Bidentate Chelating Coordination

While the neutral this compound ligand is generally unable to form a stable chelate ring due to geometric constraints, its deprotonated form, 2-aminopyridinate, can act as a bidentate chelating ligand, forming a strained four-membered ring. This mode is more commonly observed in derivatives where the amino group is part of a larger substituent that creates a more favorable five or six-membered chelate ring upon coordination.

Data Presentation: Structural and Spectroscopic Parameters

The precise binding mode of this compound significantly influences the structural and spectroscopic properties of the resulting metal complex. The following tables summarize key quantitative data for representative complexes.

Table 1: Selected Bond Lengths and Angles for this compound Complexes

ComplexBinding ModeMetalM-N(py) (Å)M-N(amino) (Å)Key Angle (°)Reference
[ApHFeBr(µ-Br)]₂Monodentate (N(py))Fe(II)2.093(3)-N(py)-Fe-Br(terminal) = 117.3(3)[2]
[ApHFeI₂(thf)]Monodentate (N(py))Fe(II)2.080(3)-N(py)-Fe-I = 105.4(1) - 116.1(1)[2]
[Ru₃(µ-H)(µ₃-anpy)(CO)₉] (anpy derivative)BridgingRu2.152(3)2.160(3)Ru-N(py)-Ru = 79.5(1)[4]

Table 2: Comparative FT-IR Spectroscopic Data (ν(N-H) vibrations)

Compoundν(N-H) asymmetric (cm⁻¹)ν(N-H) symmetric (cm⁻¹)Shift from Free Ligand (avg)Inferred Coordination SiteReference
This compound (Free Ligand)34423300--[5]
[(η⁵-C₅H₅)Fe(CO)₂(3-Apy)]NO₃ (for comparison)34623369Shift to higher wavenumberN(py)[3]
[(η⁵-C₅H₅)Fe(CO)₂(2-Apy)]NO₃Shift to lower wavenumberShift to lower wavenumberShift to lower wavenumberN(amino)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of metal complexes with specific, desired coordination modes.

Protocol 1: Synthesis of a Monodentate (N(py))-Coordinated Complex

Target: [ApHFeBr(µ-Br)]₂ (ApH = N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine)[2]

  • Materials: Anhydrous Iron(II) Bromide (FeBr₂), ApH ligand, Tetrahydrofuran (THF, anhydrous), Toluene (anhydrous).

  • Procedure:

    • All manipulations are performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

    • In a reaction vessel, dissolve the ApH ligand in anhydrous THF.

    • Add one molar equivalent of anhydrous FeBr₂ to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change.

    • After the reaction is complete, remove the THF solvent under reduced pressure.

    • The resulting solid residue is then redissolved in a minimal amount of anhydrous toluene.

    • Crystallization is achieved by slow evaporation of the toluene solution or by layering with an anti-solvent like hexane.

    • The resulting crystals are isolated, washed with a cold, non-polar solvent (e.g., hexane), and dried in vacuo.

Protocol 2: Synthesis of a Bridging (µ-apy)-Coordinated Complex

Target: [Ru₃(µ-H)(µ-apy)(CO)₉][4]

  • Materials: Dodecacarbonyltriruthenium ([Ru₃(CO)₁₂]), this compound (2-apy), Heptane or similar high-boiling hydrocarbon solvent.

  • Procedure:

    • Combine [Ru₃(CO)₁₂] and a slight molar excess (e.g., 1.1 equivalents) of this compound in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous heptane to the flask to dissolve/suspend the reactants.

    • Heat the mixture to reflux. The reaction involves the oxidative addition of the N-H bond of the amino group across a Ru-Ru bond, leading to the formation of the hydrido cluster and release of CO.

    • Monitor the reaction by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the starting carbonyl cluster bands and the appearance of product bands).

    • Upon completion, allow the solution to cool to room temperature.

    • The product often precipitates upon cooling. The solvent volume can be reduced in vacuo to promote further precipitation.

    • Isolate the solid product by filtration, wash with cold heptane or pentane to remove any unreacted starting materials, and dry under vacuum.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of a Monodentate (N(amino))-Coordinated Complex

Target: [(η⁵-C₅H₅)Fe(CO)₂(2-Apy)]NO₃[3]

  • Materials: [(η⁵-C₅H₅)Fe(CO)₂I] (or a related precursor that can generate the [(η⁵-C₅H₅)Fe(CO)₂]⁺ cation), Silver Nitrate (AgNO₃), this compound (2-apy), Dichloromethane (DCM, anhydrous), Diethyl ether (anhydrous).

  • Procedure:

    • First, generate the cationic iron fragment [(η⁵-C₅H₅)Fe(CO)₂]⁺. This is typically done in situ by reacting [(η⁵-C₅H₅)Fe(CO)₂I] with one equivalent of AgNO₃ in anhydrous DCM. The reaction precipitates AgI, which is removed by filtration through Celite or a similar filter aid.

    • To the resulting filtrate containing the [(η⁵-C₅H₅)Fe(CO)₂]⁺ cation, add one molar equivalent of this compound dissolved in a minimal amount of anhydrous DCM.

    • Reflux the reaction mixture under an inert atmosphere. The reaction time will vary depending on the specific precursors.

    • After cooling to room temperature, the product can be isolated. Two methods are common: a) Remove the DCM solvent under reduced pressure to yield the solid product. b) Precipitate the product by adding a large volume of anhydrous diethyl ether to the DCM solution.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry thoroughly under vacuum.

Logical Workflow and Relationships

The choice of synthetic strategy is directly linked to the desired binding mode, which is influenced by factors such as the ligand-to-metal ratio, the presence of ancillary ligands, and the reaction conditions.

Diagram 4: Synthetic Workflow for 2-apy Complexes

G start Define Target Binding Mode mode_choice Select Binding Mode start->mode_choice mono_npy Monodentate (N-py) mode_choice->mono_npy η¹-N(py) bridging Bridging (µ-apy) mode_choice->bridging µ-apy mono_namino Monodentate (N-amino) mode_choice->mono_namino η¹-N(amino) proto_npy Use neutral ligand (often with bulky groups) React with metal halide Protocol 1 mono_npy->proto_npy proto_bridging Use metal carbonyl cluster (e.g., Ru₃(CO)₁₂) Reaction causes N-H activation Protocol 2 bridging->proto_bridging proto_namino Use specific metal fragment (e.g., [CpFe(CO)₂]⁺) Conditions favor N(amino) site Protocol 3 mono_namino->proto_namino characterize Characterize Product (X-ray, FTIR, NMR) proto_npy->characterize proto_bridging->characterize proto_namino->characterize

Caption: Decision workflow for synthesizing this compound complexes.

Conclusion

The coordination chemistry of this compound is rich and multifaceted, offering chemists a powerful tool for constructing complexes with tailored properties. The preference for monodentate binding via the pyridyl nitrogen, bridging coordination upon deprotonation, or the more elusive coordination through the amino group can be controlled through the rational selection of metal precursors, ligand modifications, and reaction conditions. The quantitative structural data and detailed synthetic protocols provided in this guide serve as a foundational resource for researchers aiming to exploit the unique characteristics of this versatile ligand in areas ranging from fundamental organometallic chemistry to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Aminopyridine and its Derivatives as Ligands in Metal-Metal Bonded Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-aminopyridine have emerged as a versatile class of ligands for the synthesis and stabilization of complexes containing metal-metal bonds. Their ability to bridge two or more metal centers, coupled with the tunable steric and electronic properties achievable through substitution on the pyridine and amino groups, makes them highly valuable in the design of novel multinuclear systems. These complexes are of significant interest for their unique electronic structures, potential catalytic applications, and relevance in materials science and drug development.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal-metal bonded complexes utilizing this compound-based ligands, with a focus on dinuclear "paddlewheel" structures.

Ligand Scaffolds and Coordination Modes

The deprotonated form of this compound derivatives, the 2-aminopyridinate anion, is the active form for bridging metal centers. The most common coordination mode in dinuclear metal-metal bonded complexes is the μ-N,N' bridging mode, where the pyridyl nitrogen and the amido nitrogen each bind to one of the two metal centers. This arrangement is frequently observed in paddlewheel-type structures, where four such ligands wrap around a dimetal core. Prominent examples of ligand classes that support bimetallic paddlewheel complexes include 2-anilinopyridines, 2-pyridones, and 2-mercaptopyridines.[1]

Below is a diagram illustrating the common coordination mode of a generic 2-aminopyridinate ligand in a dinuclear paddlewheel complex.

G cluster_synthesis Synthesis cluster_characterization Characterization start Metal Precursor + Ligand reaction Reaction (e.g., Reflux) start->reaction workup Workup & Purification reaction->workup product Isolated Complex workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr mass_spec Mass Spectrometry (ESI-MS) ir IR Spectroscopy uv_vis UV-Vis Spectroscopy nmr->mass_spec xray Single-Crystal X-ray Diffraction mass_spec->ir ir->uv_vis uv_vis->xray electrochem Electrochemistry (Cyclic Voltammetry) xray->electrochem magnetic Magnetic Susceptibility electrochem->magnetic G cluster_ligand Ligand Design cluster_complex Complex Properties sterics Steric Bulk coordination Coordination Geometry sterics->coordination influences electronics Electronic Properties (e.g., substituents on Py ring) mm_bond M-M Bond Length/Order electronics->mm_bond modulates redox Redox Potentials electronics->redox tunes catalysis Catalytic Activity mm_bond->catalysis impacts redox->catalysis enables

References

Application Note: HPLC Analysis of N-Glycans using 2-Aminopyridine (2-AP) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glycosylation of proteins is a critical post-translational modification that significantly influences their structure, function, and stability. Characterizing the N-linked glycans attached to therapeutic proteins is therefore essential during biopharmaceutical development and for quality control. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and sensitive method for glycan analysis. However, since native glycans lack a fluorophore, derivatization with a fluorescent tag is necessary.[1][2][3] 2-Aminopyridine (2-AP) is a widely used fluorescent label that reacts with the reducing end of glycans via reductive amination, enabling highly sensitive detection.[4][5] This application note provides a detailed protocol for the release of N-glycans from glycoproteins, derivatization with 2-AP, sample purification, and subsequent analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection.

Principle of the Method

The workflow involves three main stages:

  • N-Glycan Release: N-glycans are enzymatically cleaved from the glycoprotein backbone using Peptide-N-Glycosidase F (PNGase F).[6][7]

  • 2-AP Labeling (Reductive Amination): The released glycans, which have a free reducing end, are covalently labeled with this compound. This reaction proceeds in two steps: the primary amine of 2-AP reacts with the aldehyde group of the open-ring form of the glycan to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or dimethylamine-borane, to form a stable secondary amine linkage.[4][5][8][9]

  • HPLC Analysis: The 2-AP labeled glycans are separated by HILIC-HPLC. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.[10] Glycans are eluted by decreasing the organic solvent concentration, and their separation is based on differences in hydrophilicity. The separated glycans are detected by a fluorescence detector.

Visualized Experimental Workflow

G Overall Workflow for 2-AP Glycan Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification & Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation (Heat, SDS) Glycoprotein->Denaturation GlycanRelease N-Glycan Release (PNGase F Digestion) Denaturation->GlycanRelease ReleasedGlycans Released N-Glycans GlycanRelease->ReleasedGlycans Labeling 2-AP Labeling Reaction (Reductive Amination) ReleasedGlycans->Labeling Purification Purification of Labeled Glycans (e.g., SPE-HILIC) Labeling->Purification HPLC HILIC-HPLC Separation Purification->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis (Chromatogram) Fluorescence->Data

Caption: High-level workflow from glycoprotein sample to HPLC data analysis.

Detailed Protocols

Part A: N-Glycan Release using PNGase F (Denaturing Conditions)

This protocol is optimized for the complete release of N-glycans.

Materials:

  • Glycoprotein sample (10-100 µg)

  • Glycoprotein Denaturing Buffer (e.g., 2% SDS, 1 M β-Mercaptoethanol)[11]

  • PNGase F Enzyme (Peptide-N-Glycosidase F)[12][13]

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)[11]

  • NP-40 (or similar non-ionic detergent)

  • HPLC-grade water

  • Heating block

Protocol:

  • In a microcentrifuge tube, add up to 50 µg of your glycoprotein sample.

  • Add HPLC-grade water to bring the volume to 18 µL.

  • Add 2.5 µL of Denaturing Solution (e.g., 2% SDS, 1 M β-Mercaptoethanol).[11]

  • Mix gently and heat the sample at 100°C for 10 minutes to denature the protein.[12][13]

  • Cool the sample on ice and centrifuge briefly.

  • Add 2.5 µL of 15% NP-40. This is critical as SDS inhibits PNGase F activity.[7][11]

  • Add 25 µL of 2x Reaction Buffer (pH 7.5).[11]

  • Add 1-2 µL of PNGase F enzyme.

  • Incubate the reaction at 37°C for 2-4 hours (or overnight for complex glycoproteins).[12]

  • The released glycans are now ready for the labeling reaction.

Part B: this compound (2-AP) Labeling of Released Glycans

This procedure uses reductive amination to attach the 2-AP fluorescent tag.

Materials:

  • Dried glycan sample (from Part A, lyophilized)

  • This compound (2-AP)

  • Dimethylamine-borane (DMAB) or Sodium Cyanoborohydride (NaCNBH₃)

  • Glacial Acetic Acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Heating block

Protocol:

  • Prepare Labeling Solution: Dissolve this compound and the reducing agent (e.g., NaCNBH₃) in a mixture of DMSO and glacial acetic acid (e.g., 7:3 v/v). Optimal concentrations are reported to be ≥0.25 M for the labeling agent and >1 M for the reducing agent.[4] A common preparation involves dissolving 552 mg of this compound in 0.2 mL of acetic acid.[8]

  • Prepare Reducing Solution: A typical reducing solution can be made by dissolving 200 mg of borane-dimethylamine complex in a mixture of 0.08 mL acetic acid and 0.05 mL water.[8]

  • Lyophilize the glycan sample from Part A in a conical microtube.

  • Add 20 µL of the coupling reagent (2-AP in acetic acid) to the dried glycans.

  • Mix thoroughly and incubate at 90°C for 60 minutes.[8]

  • Cool the mixture, then add 70 µL of the reducing reagent solution.[8]

  • Incubate at 80°C for 35-40 minutes.[8] The sample now contains 2-AP labeled glycans and excess reagents.

G Reductive Amination with 2-AP Glycan Glycan (Open Ring Form) -CHO AP This compound (H₂N-Py) Plus1 + SchiffBase Schiff Base Intermediate (-CH=N-Py) Plus1->SchiffBase Condensation (-H₂O) Plus2 + LabeledGlycan Stable Labeled Glycan (-CH₂-NH-Py) Plus2->LabeledGlycan Reduction ReducingAgent Reducing Agent (e.g., NaCNBH₃)

Caption: The chemical process of labeling a glycan with this compound.

Part C: Purification of 2-AP Labeled Glycans

Removing excess 2-AP and other reagents is crucial for clean chromatography.[1][2] Solid-Phase Extraction (SPE) using a HILIC mechanism is a common and effective method.[14]

Materials:

  • HILIC SPE cartridge or 96-well plate

  • Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Vacuum manifold or centrifuge

Protocol:

  • Conditioning: Condition the HILIC SPE sorbent by washing with 1 mL of HPLC-grade water.

  • Equilibration: Equilibrate the sorbent with 1 mL of 85% ACN / 15% water.

  • Sample Loading: Dilute the labeling reaction mixture with ACN to a final concentration of ~85% ACN. Load the diluted sample onto the SPE cartridge. The hydrophilic glycans will be retained, while the more hydrophobic excess label will pass through.

  • Washing: Wash the sorbent with 2-3 volumes of 85% ACN / 0.1% TFA to remove any remaining unbound reagents and salts.

  • Elution: Elute the purified 2-AP labeled glycans with 1-2 mL of 50% ACN / 50% water (or an aqueous buffer like 50 mM ammonium formate).

  • Dry Down: Lyophilize or dry the eluted sample in a vacuum concentrator. Reconstitute in a small volume (50-100 µL) of injection solvent (e.g., 70% ACN) for HPLC analysis.

Part D: HILIC-HPLC Analysis

Instrumentation & Columns:

  • HPLC/UPLC System: A system equipped with a fluorescence detector (FLD).

  • Column: A HILIC column, typically with an amide-based stationary phase (e.g., Waters ACQUITY UPLC BEH Glycan, Agilent AdvanceBio Glycan Map).

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): ~310-330 nm

    • Emission Wavelength (λem): ~380-420 nm

Mobile Phases & Gradient:

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4[15]

  • Mobile Phase B: Acetonitrile (ACN)

Time (min)Flow Rate (mL/min)%A%B (ACN)
0.00.42575
35.00.44060
36.00.41000
38.00.41000
40.00.42575
50.00.42575
Note: This is an example gradient and must be optimized for your specific column and glycan profile.

Data and Results

Quantitative Data Summary

The following tables provide typical parameters for the key experimental stages.

Table 1: Recommended 2-AP Labeling Reaction Conditions

ParameterConditionRationale / Notes
Temperature60-90°CHigher temperatures accelerate the reaction.[4][8]
Reaction Time2-4 hoursEnsures complete derivatization.[4]
2-AP Concentration≥0.25 MA high concentration drives the reaction equilibrium forward.[4]
Reducing AgentNaCNBH₃ or DMABNaCNBH₃ is a common choice; DMAB is a non-toxic alternative.[4][8]
pHAcidic (Acetic Acid)The acidic environment catalyzes the formation of the Schiff base.[4]

Table 2: Example HILIC-HPLC Parameters for 2-AP Glycan Analysis

ParameterSpecification
Column Amide-based HILIC, 1.7-2.1 µm particle size
Column Temperature 40-60°C[15]
Flow Rate 0.4 - 0.6 mL/min
Mobile Phase A 50-100 mM Ammonium Formate, pH 4.4[15]
Mobile Phase B 100% Acetonitrile
Injection Volume 5-20 µL
FLD Excitation 320 nm
FLD Emission 400 nm

Data Interpretation

The output from the HPLC is a chromatogram showing fluorescence intensity versus retention time.

  • Each peak represents a different glycan structure.

  • Retention time is primarily influenced by the size and hydrophilicity of the glycan; larger and more sialylated glycans typically elute earlier (are less retained).

  • The area under each peak is proportional to the relative abundance of that glycan in the mixture.

  • Identification of peaks is achieved by comparing retention times to those of known standards (e.g., a dextran ladder or purified glycan standards).

References

Application Notes & Protocols: Efficient One-Pot Synthesis of 2-Aminopyridines via a Four-Component, Catalyst-Free Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Traditional multi-step syntheses of these valuable heterocycles can be time-consuming, inefficient, and generate significant chemical waste.[4] Multicomponent reactions (MCRs) offer a powerful and elegant solution, enabling the construction of complex molecules like 2-aminopyridines in a single, efficient operation.[1][2][5] This one-pot strategy enhances synthetic efficiency by minimizing purification steps, reducing solvent usage, and saving time, aligning with the principles of green chemistry.[2][6]

This document details a robust and environmentally benign four-component, catalyst-free protocol for the synthesis of highly functionalized 2-aminopyridines. The reaction proceeds by combining an acetophenone derivative, an aromatic aldehyde, malononitrile, and ammonium carbonate under solvent-free conditions, offering a simple, rapid, and high-yielding pathway to a diverse range of this compound derivatives.[2][6]

Logical Reaction Pathway

The reaction proceeds through a cascade of condensation and cyclization reactions. Initially, the aldehyde and malononitrile likely undergo a Knoevenagel condensation. Concurrently, the acetophenone and ammonium carbonate can form an enamine intermediate. These reactive species then combine in a series of steps, culminating in an intramolecular cyclization and subsequent aromatization to yield the stable this compound ring system.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Final Product A Acetophenone Derivative P Mixing & Grinding (Solvent-Free) A->P B Aldehyde Derivative B->P C Malononitrile C->P D Ammonium Carbonate D->P E Substituted This compound P->E Cascade Reaction (Condensation, Cyclization, Aromatization)

Caption: Logical flow of the four-component one-pot reaction.

Data Presentation: Synthesis of Substituted 2-Aminopyridines

The following table summarizes the results for the synthesis of various this compound derivatives using the described four-component, catalyst-free method. The reactions were performed by grinding the components at room temperature or with gentle heating.

EntryAcetophenone Derivative (R¹)Aldehyde Derivative (R²)ConditionsTime (min)Yield (%)
1PhenylPhenyl80 °C2095
2Phenyl4-Chlorophenyl80 °C2592
3Phenyl4-Methoxyphenyl80 °C2094
4Phenyl4-Nitrophenyl80 °C3090
54-MethylphenylPhenyl80 °C2593
64-Methylphenyl4-Chlorophenyl80 °C3091
74-MethoxyphenylPhenyl80 °C2596
84-Methoxyphenyl4-Nitrophenyl80 °C3588
94-ChlorophenylPhenylRoom Temp.6085
104-Chlorophenyl4-ChlorophenylRoom Temp.7582

Note: Data is compiled and representative of typical results found in the literature for this type of reaction.[2][6]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,6-diphenyl-nicotinonitrile (Table Entry 1):

This protocol provides a simple and efficient method for synthesizing this compound derivatives under solvent-free conditions.[2]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium Carbonate (1.2 mmol, 115 mg)

  • Mortar and Pestle

  • Diethyl ether

  • Filtration apparatus

Workflow Diagram:

G start Start combine Combine Acetophenone, Benzaldehyde, Malononitrile, and Ammonium Carbonate in a mortar start->combine grind Grind the mixture with a pestle (or stir at 80 °C) combine->grind monitor Monitor reaction by TLC (e.g., 30% EtOAc/Hexane) grind->monitor triturate Add diethyl ether to the solid mass and triturate monitor->triturate Reaction Complete filter Collect the solid product by filtration triturate->filter wash Wash the product several times with cold diethyl ether filter->wash dry Dry the purified product under vacuum wash->dry end End dry->end

Caption: Experimental workflow for the one-pot synthesis.

Procedure:

  • Reagent Combination: In a clean, dry mortar, combine acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (1.2 mmol).[2][4]

  • Reaction: Gently grind the solid mixture with a pestle at room temperature. For faster reaction times and potentially higher yields, the mixture can be placed in a flask and stirred at 80 °C.[6]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 20-75 minutes depending on the substrates and conditions).[4]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add approximately 10-15 mL of diethyl ether to the solid mass and triturate thoroughly with a spatula to break up any clumps.[2]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid several times with small portions of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield the this compound derivative as a crystalline solid. Characterization can be performed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).[3]

References

The Versatility of 2-Aminopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profiles and its presence in numerous clinically approved drugs.[1] Its simple, low-molecular-weight, and highly functionalized nature makes it a valuable pharmacophore for targeting a wide array of biological targets.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in various therapeutic areas, including oncology, infectious diseases, and kinase inhibition.

Application Notes

The this compound moiety serves as a critical building block in the design of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in several key areas of drug discovery.

Anticancer Agents

This compound derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3] They have been successfully developed as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[4][5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The this compound scaffold has been utilized to develop potent inhibitors of CDKs, which are crucial regulators of the cell cycle. For instance, a series of 2-amino-pyridine derivatives have been designed and synthesized as potent CDK8 inhibitors for anti-colorectal cancer therapy.[4][6] One such derivative, compound 29 , exhibited strong inhibitory activity against CDK8 with an IC50 value of 46 nM and demonstrated antiproliferation potency in colon cancer cell lines.[4][6]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.[7] this compound derivatives have been investigated as potent and selective JAK2 inhibitors. Molecular modeling studies have been employed to understand the binding behavior of these derivatives and to design novel, potent inhibitors.[3][5]

  • Wnt/β-catenin Pathway Inhibition: The canonical Wnt signaling pathway is fundamental in embryonic development and its dysregulation is linked to various cancers. Researchers have identified 2-aminopyrimidine derivatives that specifically inhibit this pathway with minimal cellular toxicity, highlighting another avenue for anticancer drug development.[1]

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria.[8][9] A multicomponent one-pot reaction has been developed for the efficient synthesis of 2-amino-3-cyanopyridine derivatives which have been screened for their antimicrobial potency.[8][9] For example, compound 2c from a synthesized series showed high activity against S. aureus and B. subtilis with MIC values of 0.039 µg·mL⁻¹.[8][9]

Kinase Inhibitors

Beyond their application in oncology, this compound derivatives are widely explored as inhibitors of various kinases implicated in other diseases. The this compound moiety often serves as a hinge-binding motif in kinase inhibitors.[10]

  • Checkpoint Kinase 2 (CHK2) Inhibitors: 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine derivatives have been identified as inhibitors of CHK2, a key player in the DNA damage response pathway.[11]

  • Vaccinia-Related Kinase (VRK) Inhibitors: The this compound scaffold has been used as a basis for the development of inhibitors against VRK1 and VRK2, which are associated with cell division and neurological disorders.[10]

Quantitative Data

The following tables summarize the biological activity of representative this compound derivatives in various therapeutic applications.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50Reference
Compound 29 CDK8-46 nM[4][6]
S3c -A2780 (Ovarian Cancer)15.57 µM[3]
S3c -A2780CISR (Cisplatin-Resistant Ovarian Cancer)11.52 µM[3]
S5b -A2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[3]
S6c -A2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg·mL⁻¹)Reference
2c Staphylococcus aureus0.039 ± 0.000[8][9]
2c Bacillus subtilis0.039 ± 0.000[8][9]

Table 3: Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase TargetIC50Reference
16m-(R) JAK23 nM[12]
18d ALK~40 nM (in Karpas-299 cells)[13]
8e CDK988.4 nM[14]
8e HDAC1168.9 nM[14]
9e FLT330.4 nM[14]
9e HDAC152.4 nM[14]
9e HDAC314.7 nM[14]
22 CDK77.21 nM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Synthesis of this compound Derivatives

a) Multicomponent Reaction for 2-Amino-3-cyanopyridine Derivatives [8][11]

This protocol describes a one-pot, three-component reaction for the synthesis of substituted 2-aminopyridines.

  • Materials: Enaminone (1 mmol), malononitrile (1 mmol), primary amine (1 mmol).

  • Procedure:

    • Mix the enaminone, malononitrile, and primary amine in a reaction vessel.

    • Heat the mixture under solvent-free conditions at a temperature ranging from room temperature to 80 °C. The optimal temperature may vary depending on the substrates.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to afford the desired this compound derivative.

    • Characterize the final product using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

b) Catalyst-Free Synthesis of 2-Aminopyridines from a Dihydrothiazolopyridinium Salt [8]

This method provides a mild, two-step synthesis of 2-aminopyridines.

  • Step 1: Synthesis of the Dihydrothiazolopyridinium Salt

    • Alkylate 2-mercaptopyridine with 1,2-dibromoethane to form the cyclic dihydrothiazolopyridinium salt.

  • Step 2: Amination

    • Method A (in DMSO):

      • To a solution of the dihydrothiazolopyridinium salt (e.g., 300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

      • Warm the reaction to 50 °C and stir for 48 hours.

      • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aqueous NaOH (5 mL).

      • Extract the aqueous solution with diethyl ether (5 times).

      • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

      • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

    • Method B (Neat):

      • Stir the dihydrothiazolopyridinium salt with an excess of the amine (neat) at either room temperature or 50 °C for 48 hours.

      • Work up the reaction as described in Method A.

Biological Evaluation Protocols

a) In Vitro Anticancer Activity: MTT Cell Viability Assay [4][15][16][17]

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., A2780, HCT-116), culture medium, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

    • Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Antimicrobial Susceptibility Testing [8][9][18][19]

  • Disk Diffusion Assay (Qualitative):

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk. A larger diameter indicates greater antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Assay (Quantitative):

    • Perform serial dilutions of the this compound derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

c) Kinase Inhibition Assay (Luminescence-Based) [5][20][21][22]

This protocol measures the ability of this compound derivatives to inhibit the activity of a specific kinase.

  • Materials: 384-well plates, kinase enzyme (e.g., CDK7, JAK2), peptide substrate, ATP, assay buffer, luminescence-based ATP detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).

    • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include vehicle (DMSO) and positive controls.

    • Prepare a kinase reaction mixture containing the assay buffer, kinase, and peptide substrate.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ATP consumed by adding the ATP detection reagent, which generates a luminescent signal.

    • Measure the luminescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Inhibitor This compound Derivative Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives on JAK2.

Wnt_Pathway cluster_nucleus Cell Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Recruits & Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation (Wnt OFF) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates (Wnt ON) TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Nucleus->TargetGenes Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Dishevelled May Inhibit

Caption: The canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by 2-aminopyrimidine derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiochemicalAssay Biochemical Assays (e.g., Kinase Inhibition) Characterization->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., MTT, Antimicrobial) Characterization->CellBasedAssay SAR Structure-Activity Relationship (SAR) BiochemicalAssay->SAR CellBasedAssay->SAR SAR->Synthesis Iterative Design ADMET ADMET Profiling (In silico / In vitro) SAR->ADMET LeadCompound Lead Compound Identification ADMET->LeadCompound

Caption: A general experimental workflow for the discovery and development of this compound-based drug candidates.

References

Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their wide range of biological activities, including anxiolytic, hypnotic, anti-ulcer, and anti-cancer properties, makes them a "privileged scaffold" in medicinal chemistry.[1][2] Notable drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers) feature this heterocyclic system.[3][4] This document provides detailed protocols for the synthesis of imidazo[1,2-a]pyridines starting from 2-aminopyridine, focusing on common and efficient methodologies.

Synthetic Strategies Overview

The synthesis of the imidazo[1,2-a]pyridine scaffold from this compound can be achieved through several key strategies. The most traditional and widely employed method is the condensation reaction with α-haloketones.[4] Additionally, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a streamlined approach to generate molecular diversity in a single step.[5][6] Other notable methods include direct condensation with ketones and reactions involving alkynes or nitroolefins.[7][8] The choice of method often depends on the desired substitution pattern on the imidazo[1,2-a]pyridine ring and the availability of starting materials.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Condensation of this compound with α-Haloketones

Entryα-Haloketone SubstrateCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
12-BromoacetophenoneNoneNone6020 min91[9]
24'-Methoxy-2-bromoacetophenoneNoneNone6030 min95[9]
34'-Chloro-2-bromoacetophenoneNoneNone6025 min92[9]
42-BromoacetophenoneDBUaq. EtOHRT30 min94[10]
5Phenacyl bromideIonic LiquidNone (MW)1003 min98
64'-Nitrophenacyl bromideIonic LiquidNone (MW)1005 min89
7Acetophenone / [Bmim]Br₃Na₂CO₃NoneRT3 h82[11]

Table 2: Three-Component Groebke–Blackburn–Bienaymé (GBB) Reaction

EntryAldehydeIsocyanideCatalystSolventTemp. (°C)TimeYield (%)Reference
1FurfuralCyclohexyl isocyanidePhenylboronic AcidWater (US)606 h86[12]
24-ChlorobenzaldehydeCyclohexyl isocyanidePhenylboronic AcidWater (US)608 h86[12]
32-Azidobenzaldehydetert-Butyl isocyanideNH₄ClEtOH (MW)8030 min89[13]
43-Formyl-chromonetert-Butyl isocyanideNH₄ClEtOH (MW)8035 min36[14]
5BenzaldehydeTosMICNoneWater802 h92[4]

MW = Microwave irradiation; US = Ultrasonication; RT = Room Temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; [Bmim]Br₃ = 1-Butyl-3-methylimidazolium tribromide; TosMIC = Tosylmethyl isocyanide.

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is an environmentally friendly and highly efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyridines.[9]

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketones)

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Heat the mixture at 60 °C with stirring for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid mass will be formed.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude solid product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol describes a rapid, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines using microwave irradiation.[13][14]

Materials:

  • This compound (or substituted derivative)

  • An appropriate aldehyde (e.g., 2-azidobenzaldehyde)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • 10 mL microwave-sealed tube with a magnetic stirring bar

  • CEM Discover microwave unit (or similar)

Procedure:

  • To a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the aldehyde (1.0 equiv.), this compound (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH₄Cl (20 mol%).

  • Dissolve the components in ethanol (to a concentration of 1 M).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 30 minutes.

  • After the reaction is complete, cool the tube to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a mixture of hexanes and ethyl acetate as the eluent) to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.[13][15]

Visualizations

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow for the synthesis and the mechanism of the key reactions.

G cluster_workflow General Experimental Workflow reagents 1. Reagent Mixing (this compound + Substrates) reaction 2. Reaction (Heating / MW / US) reagents->reaction Solvent, Catalyst workup 3. Work-up (Quenching, Extraction) reaction->workup purification 4. Purification (Chromatography / Recrystallization) workup->purification product 5. Pure Product (Imidazo[1,2-a]pyridine) purification->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_condensation Mechanism: Condensation with α-Haloketone start This compound + α-Haloketone intermediate1 N-Alkylation of Pyridine Nitrogen start->intermediate1 SN2 Reaction intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Condensation product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Mechanism of the condensation reaction with an α-haloketone.

G cluster_gbb Mechanism: Groebke–Blackburn–Bienaymé Reaction reactants This compound + Aldehyde + Isocyanide imine Imine Formation reactants->imine H+ cat. cycloaddition [4+1] Cycloaddition with Isocyanide imine->cycloaddition rearrangement Rearomatization cycloaddition->rearrangement product 3-Amino-imidazo[1,2-a]pyridine rearrangement->product

Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.

These protocols and data provide a solid foundation for researchers to synthesize a wide variety of imidazo[1,2-a]pyridine derivatives for applications in drug discovery and development. The choice of a specific synthetic route will be guided by the desired substitution pattern, scalability, and the principles of green chemistry.

References

2-Aminopyridine: A Versatile Scaffold for Kinase Inhibitor Design - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of a wide array of potent and selective kinase inhibitors.[1] Its simple, low molecular weight structure, coupled with its capacity for forming key hydrogen bond interactions with the hinge region of kinase active sites, makes it an ideal starting point for inhibitor design.[2] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the design, synthesis, and evaluation of this compound-based kinase inhibitors.

Key Kinase Targets and the Role of this compound Inhibitors

The this compound scaffold has been successfully employed to target a range of protein kinases implicated in diseases such as cancer and inflammatory disorders. Key examples include:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer.[3] this compound derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK8, and CDK9, demonstrating anti-proliferative effects in cancer cell lines.[4][5][6]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several cancers, and its inhibition is a validated therapeutic strategy.[7] The this compound core has been incorporated into inhibitors targeting both wild-type and mutant forms of EGFR.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a critical regulator of angiogenesis, VEGFR is a prime target for anti-cancer therapies.[8][9] this compound-based compounds have shown significant inhibitory activity against VEGFR-2.[8][10]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses, and its inhibitors are being investigated for various inflammatory diseases.[11][12]

  • Janus Kinase 2 (JAK2): Dysregulation of the JAK-STAT signaling pathway is central to myeloproliferative neoplasms, making JAK2 a key therapeutic target.[13] this compound derivatives have been designed as potent and selective JAK2 inhibitors.[13]

Quantitative Data Summary

The following tables summarize the in vitro potency (IC50 values) of representative this compound-based inhibitors against their respective kinase targets.

Table 1: this compound-Based CDK Inhibitors

Compound Target Kinase IC50 (nM) Reference
Compound 8e CDK9/HDAC1 88.4 [4]
Compound 29 CDK8 46 [5][14]

| Compound 17 | CDK2 | 0.29 |[6] |

Table 2: this compound-Based EGFR Inhibitors

Compound Target Kinase IC50 (µM) Reference
Compound A1 EGFR mutant (T790M/L858R) 0.09 [7]

| Compound A2 | EGFR mutant (T790M/L858R) | 0.08 |[7] |

Table 3: this compound-Based VEGFR Inhibitors

Compound Target Kinase IC50 (µM) Reference
Compound 10 VEGFR-2 0.12 [10]
Compound 8 VEGFR-2 0.13 [10]

| Compound 9 | VEGFR-2 | 0.13 |[10] |

Table 4: this compound-Based JAK2 Inhibitors

Compound Target Kinase IC50 (nM) Reference

| Compound 21b | JAK2 | 9 |[13] |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinase targets for this compound-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway.

Caption: Simplified VEGFR-2 Signaling Pathway.

p38_MAPK_Signaling_Pathway Stress Stress/ Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation/ Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor This compound Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK Signaling Pathway.

CDK_Signaling_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb P E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry P Inhibitor This compound Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2

Caption: Simplified CDK Signaling Pathway for G1/S transition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT STAT JAK2->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->JAK2

Caption: Simplified JAK-STAT Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure the inhibitory activity of this compound compounds on a target kinase.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep_Reagents Kinase_Reaction Perform Kinase Reaction: Incubate Kinase, Substrate, ATP, and Compound Prep_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Incubate1 Incubate 40 min at room temp Stop_Reaction->Incubate1 Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate1->Detect_ADP Incubate2 Incubate 30-60 min at room temp Detect_ADP->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence Analyze_Data Analyze Data: Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound test compounds in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound compounds on the proliferation and viability of cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat Cells with Test Compound Incubate1->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of Kinase Signaling

This protocol is used to determine the effect of this compound inhibitors on the phosphorylation status of a target kinase and its downstream substrates in cells.

Western_Blot_Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-p-Kinase) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate & Image Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western Blot analysis.

Materials:

  • Cell line of interest

  • This compound test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-loading control)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • ECL Western Blotting Substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound inhibitor at various concentrations for a specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., GAPDH or β-actin).

Structure-Activity Relationship (SAR)

The following diagram illustrates a hypothetical SAR study for a this compound scaffold, demonstrating how modifications at different positions can influence kinase inhibitory activity.

SAR_Logic Scaffold This compound Scaffold R1 R1 Position (e.g., C5) Scaffold->R1 R2 R2 Position (e.g., N-substitution) Scaffold->R2 Small_EWGs Small EWGs (-F, -Cl) R1->Small_EWGs Large_Bulky Large Bulky Groups R1->Large_Bulky Aromatic_Rings Aromatic Rings R2->Aromatic_Rings Aliphatic_Chains Aliphatic Chains R2->Aliphatic_Chains Potency_Increase Increased Potency Small_EWGs->Potency_Increase Potency_Decrease Decreased Potency Large_Bulky->Potency_Decrease Selectivity_Modulation Modulated Selectivity Aromatic_Rings->Selectivity_Modulation Aliphatic_Chains->Potency_Increase

Caption: Logical relationships in a hypothetical SAR study.

Table 5: Hypothetical Structure-Activity Relationship Data

Compound R1 (C5-position) R2 (N-substitution) Kinase IC50 (nM)
1 H H 500
2 Cl H 150
3 Br H 120
4 OCH3 H 600
5 Cl Phenyl 80
6 Cl 4-Fluorophenyl 50

| 7 | Cl | Cyclohexyl | 200 |

From this hypothetical data, several SAR trends can be inferred:

  • Substitution at R1: Small electron-withdrawing groups (Cl, Br) at the C5 position enhance potency compared to hydrogen or an electron-donating group (OCH3).

  • Substitution at R2: Aromatic substitutions on the amino group are generally well-tolerated and can improve potency, particularly with electron-withdrawing groups on the phenyl ring. Bulky aliphatic groups may be less favorable.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. Its favorable structural and electronic properties allow for versatile modifications to optimize potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this document provide a comprehensive resource for researchers working in this exciting area of drug discovery.

References

Protocol for Pyridylamino Derivatization of Sugar Chains: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for the derivatization of sugar chains with 2-aminopyridine (pyridylamination), a widely used method for fluorescently labeling glycans for high-sensitivity analysis. This technique is crucial for researchers, scientists, and drug development professionals involved in glycan characterization, offering a robust method for preparing samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Introduction

Pyridylamination (PA) is a highly sensitive method for the fluorescent labeling of the reducing end of sugar chains. The process involves a reductive amination reaction where the primary amine of this compound reacts with the aldehyde group of the open-ring form of the carbohydrate to form a Schiff base. This intermediate is then reduced to a stable secondary amine, resulting in a pyridylamino (PA)-labeled glycan.[1][2] This derivatization enhances the sensitivity of detection in fluorescence-based analytical techniques and improves ionization efficiency in mass spectrometry.[3] PA-derivatized sugar chains are stable and can be analyzed by various HPLC methods to separate and quantify individual glycan structures.[3]

Data Presentation

The choice of derivatization agent is a critical step in glycan analysis, impacting sample preparation time, sensitivity, and the stability of labile structures like sialic acids. While pyridylamination is a well-established method, several alternatives have been developed. The following table summarizes a comparison of different glycan derivatization methods to aid researchers in selecting the most appropriate technique for their experimental needs.

Derivatization MethodSample Preparation DurationMS Signal Enhancement (Neutral Glycans)Sialic Acid StabilityKey Advantages
This compound (PA) / 2-Aminobenzamide (2-AB) ~40 hoursLowSusceptible to lossWell-established databases for HPLC analysis.[4][5]
Procainamide (ProA) ~40 hoursModerate (10-50 fold higher than 2-AB)Susceptible to lossHigher fluorescence and MS signal than 2-AB.[5]
RapiFluor-MS (RFMS) ~1 hourHighSusceptible to lossRapid sample preparation, high MS sensitivity.[1][2]
Permethylation ~48 hoursHighStableStabilizes sialic acids, provides fragmentation information.[1][2]

Experimental Protocols

This section details the methodology for the pyridylamino derivatization of sugar chains, including the release of glycans from glycoproteins, the derivatization reaction, and the purification of the labeled glycans.

I. Release of N-Glycans from Glycoproteins (Enzymatic)
  • Sample Preparation: Dissolve the glycoprotein sample in a denaturing buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 0.1% SDS and 50 mM 2-mercaptoethanol).

  • Denaturation: Heat the sample at 100°C for 5 minutes to denature the protein.

  • Enzyme Addition: Cool the sample to room temperature and add a non-ionic detergent (e.g., 1% Triton X-100) to counteract the SDS. Add PNGase F enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 12-18 hours to ensure complete release of N-glycans.

II. Pyridylamino Derivatization of Released Sugar Chains
  • Lyophilization: Lyophilize the sample containing the released glycans to dryness.

  • Derivatization Reagent Preparation: Prepare the pyridylamination reagent by dissolving this compound in a coupling solution, typically a mixture of acetic acid and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or the less toxic 2-picoline borane.[6]

  • Reaction: Add the pyridylamination reagent to the dried glycans. Seal the reaction vial tightly.

  • Incubation: Incubate the reaction mixture at 90°C for 1-2 hours. This promotes the formation of the Schiff base and its subsequent reduction.

  • Termination: After incubation, cool the reaction vial to room temperature.

III. Purification of PA-Labeled Oligosaccharides

Excess derivatization reagents and by-products can interfere with subsequent HPLC analysis and must be removed.[7][8]

Method A: C18 Solid-Phase Extraction (SPE)

  • Column Equilibration: Equilibrate a C18 SPE cartridge with an aqueous solvent (e.g., 5% acetonitrile in water).

  • Sample Loading: Dilute the reaction mixture with water and load it onto the equilibrated C18 cartridge.

  • Washing: Wash the cartridge with the aqueous solvent to remove excess this compound and other hydrophilic impurities.

  • Elution: Elute the PA-labeled oligosaccharides with a higher concentration of organic solvent (e.g., 20-40% acetonitrile in water).

  • Drying: Lyophilize or vacuum-dry the eluted fraction.

Method B: Cation-Exchange Chromatography

  • Column Preparation: Use a cation-exchange column (e.g., Dowex 50W X2) in the H+ form.

  • Sample Application: Dilute the reaction mixture and apply it to the column.

  • Washing: Wash the column with water to remove non-basic and weakly basic impurities.

  • Elution: Elute the PA-derivatives with a dilute aqueous ammonia solution (e.g., 0.2 M).

  • Drying: Lyophilize the eluate to remove the volatile ammonium salt.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the pyridylamino derivatization protocol.

G cluster_0 Glycan Release cluster_1 Pyridylamination cluster_2 Purification cluster_3 Analysis Glycoprotein Glycoprotein Denaturation Denaturation Glycoprotein->Denaturation Heat & Reducing Agent PNGaseF_Digestion PNGaseF_Digestion Denaturation->PNGaseF_Digestion Add PNGase F Released_Glycans Released_Glycans PNGaseF_Digestion->Released_Glycans Incubate 37°C Lyophilization1 Lyophilization1 Released_Glycans->Lyophilization1 Derivatization_Reaction Derivatization_Reaction Lyophilization1->Derivatization_Reaction Add 2-AP & Reducing Agent Incubation Incubation Derivatization_Reaction->Incubation Heat 90°C PA_Glycans PA_Glycans Incubation->PA_Glycans Purification_Step Purification_Step PA_Glycans->Purification_Step SPE or Ion Exchange Purified_PA_Glycans Purified_PA_Glycans Purification_Step->Purified_PA_Glycans HPLC_Analysis HPLC_Analysis Purified_PA_Glycans->HPLC_Analysis Fluorescence Detection

Caption: Experimental workflow for pyridylamino derivatization of N-glycans.

G reductive_amination Reductive Amination Glycan (Aldehyde) + this compound Schiff Base Formation Reduction (e.g., NaBH₃CN) Stable PA-Glycan reductive_amination:f0->reductive_amination:f1 Reversible reductive_amination:f1->reductive_amination:f2 Irreversible reductive_amination:f2->reductive_amination:f3

Caption: Key steps in the reductive amination reaction for pyridylamination.

References

Application Notes and Protocols: 2-Aminopyridine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective anticancer agents.[1] Its versatile nature allows for the synthesis of derivatives that can target a wide array of biological entities, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][3] This document provides detailed application notes on the synthesis, in vitro evaluation, and mechanism of action of this compound-based anticancer compounds, complete with experimental protocols and quantitative data.

Application Note 1: Synthesis of this compound Derivatives via Multicomponent Reaction

A highly efficient method for generating a library of substituted this compound compounds is through a one-pot, three-component reaction. This approach is valued for its high yields, minimal waste, and rapid assembly of molecular complexity from simple precursors.[1]

Experimental Protocol: General Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a solvent-free, multicomponent synthesis strategy.[1]

Materials:

  • An appropriate enaminone (1a-c)

  • Malononitrile

  • A primary amine (e.g., cyclohexylamine)

  • Mortar and pestle

  • Heating apparatus (e.g., oil bath)

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

  • NMR spectrometer, FTIR spectrometer for characterization

Procedure:

  • In a clean, dry mortar, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and the selected primary amine (1.2 eq).

  • Grind the mixture thoroughly with a pestle at room temperature for 2-3 minutes until a homogenous paste is formed.

  • Transfer the reaction mixture to a sealed vessel and heat at 80°C for 30-60 minutes.

  • Monitor the reaction progress using TLC until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product is often a solid. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final this compound product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure.[1]

Application Note 2: In Vitro Evaluation of Anticancer Activity

The preliminary assessment of a compound's anticancer potential is typically performed using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for evaluating the cytotoxicity of synthesized this compound derivatives.[4][5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, A2780, MCF-7)[5][6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Replace the medium in the wells with the medium containing various concentrations of the compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative Data Summary

The this compound scaffold has been incorporated into numerous derivatives exhibiting potent anticancer activity across various cell lines and protein targets. The table below summarizes the inhibitory concentrations (IC₅₀) for several exemplary compounds.

Compound Class/NameTarget/Cell LineIC₅₀ ValueReference
This compound Derivative (29 )CDK846 nM[6][8]
This compound Derivative (8e )CDK988.4 nM[9]
This compound Derivative (8e )HDAC1168.9 nM[9]
This compound Derivative (S6c )A2780CISR (Ovarian Cancer)11.52 µM[10][11]
This compound Derivative (4a )HCT 116 (Colorectal Cancer)3.7 µM[5]
This compound Derivative (4a )HT29 (Colorectal Cancer)3.27 µM[5]
Pyridine-Urea Conjugate (8e )MCF-7 (Breast Cancer)0.11 µM (72h)[7]
Pyridine-Urea Conjugate (8e )VEGFR-23.93 µM[7]
Spiro this compound (C01 )CD74-ROS1G2032R Mutant42.3 nM[12]
This compound Derivative (26 )VRK1 Kinase150 nM[3]

Mechanism of Action: Targeting Key Signaling Pathways

Many this compound derivatives function as kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13][14][15] Aberrant activation of this pathway is a common event in many human cancers.[14] Dual PI3K/mTOR inhibitors can effectively shut down this signaling cascade, leading to apoptosis and cell cycle arrest.[14]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound-based dual inhibitor.

General Experimental Workflow

The development of a novel anticancer agent from a this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.

Workflow A 1. Synthesis of This compound Derivatives B 2. Purification & Characterization (Chromatography, NMR) A->B C 3. In Vitro Screening (e.g., MTT Cytotoxicity Assay) B->C D 4. Lead Compound Identification C->D E 5. Mechanism of Action Studies (e.g., Kinase Inhibition Assays) D->E F 6. In Vivo Studies (Xenograft Models) E->F

Caption: A typical workflow for the discovery and development of this compound anticancer agents.

References

Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling of N-aryl-2-aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2-aminopyridines are a pivotal structural motif in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The development of efficient and versatile synthetic methods to access these scaffolds is therefore of paramount importance. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of the crucial C-N bond that defines this class of compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-aminopyridines using palladium, copper, and nickel catalysts, focusing on key reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Application Notes

The synthesis of N-aryl-2-aminopyridines typically involves the coupling of a 2-halopyridine with an aniline derivative or the coupling of a 2-aminopyridine with an aryl halide. The choice of catalyst, ligand, base, and solvent is critical and depends on the specific substrates and desired outcome.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysis is the most widely used method for the synthesis of N-aryl-2-aminopyridines due to its high efficiency and broad functional group tolerance.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of N-aryl-2-aminopyridines, this typically involves reacting a 2-halopyridine with an aniline derivative. The choice of phosphine ligand is crucial, with bulky, electron-rich ligands such as Xantphos or BINAP often providing excellent results. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[1]

  • Suzuki-Miyaura Coupling: While primarily a C-C bond forming reaction, a variation can be used to synthesize N-aryl-2-aminopyridines by coupling a 2-halopyridine with an N-arylboronic acid. This method offers an alternative route to these valuable compounds.

Copper-Catalyzed Cross-Coupling (Ullmann Condensation):

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions. This reaction is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium. The reaction typically involves the coupling of a 2-halopyridine with an aniline in the presence of a copper(I) salt and a base, often in a polar, high-boiling solvent.[2][3]

Nickel-Catalyzed Cross-Coupling:

Nickel catalysis has gained prominence as a more sustainable and economical alternative to palladium. Nickel catalysts can effectively couple 2-chloropyridines, which are often less reactive in palladium-catalyzed systems, with anilines. These reactions often employ a nickel(II) precatalyst and a suitable ligand.[4][5]

Data Presentation

The following tables summarize quantitative data for the synthesis of N-aryl-2-aminopyridines via different transition metal-catalyzed cross-coupling reactions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Halopyridines

Entry2-HalopyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene802-598[6]
22-Chloropyridine4-MethoxyanilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1002485[1]
32-BromopyridineN-MethylanilinePd(OAc)₂ (2)P(tBu)₃ (4)K₃PO₄Toluene1001292[6]
42-Chloro-3-nitropyridine4-Methoxyaniline--K₂CO₃t-BuOHRT12-2495[7]

Table 2: Copper-Catalyzed Ullmann Condensation of 2-Chloropyridines

Entry2-ChloropyridineAmineCu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Chloronicotinic acidAnilineCu powder (stoic.)K₂CO₃Amyl alcohol1502470[3]
22-Chloronicotinic acid2-NitroanilineCu powder (stoic.)K₂CO₃Amyl alcohol1502425[3]
32-ChloropyridineAnilineCuI (10)K₂CO₃DMF1201878[2]

Table 3: Nickel-Catalyzed Cross-Coupling of 2-Chloropyridines

| Entry | 2-Chloropyridine | Amine | Ni Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloropyridine | - | NiBr₂·3H₂O (5) | Bathophenanthroline (5) | Mn powder | DMF | 60 | 4-22 | 65 |[4] | | 2 | 2-Chloro-6-methylpyridine | - | NiBr₂·3H₂O (5) | 2,2'-Bipyridine (5) | Mn powder | DMF | 60 | 4-22 | 55 |[4] |

Note: The reactions in Table 3 are cross-electrophile couplings with alkyl bromides, not direct aminations.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-(4-methoxyphenyl)pyridin-2-amine

This protocol is adapted from a general procedure for the synthesis of N-aryl-2-aminopyrimidines.[1]

Materials:

  • 2-Bromopyridine

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a Schlenk flask

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 eq), 4-methoxyaniline (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)pyridin-2-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation for the Synthesis of 2-Anilinonicotinic Acid

This protocol is adapted from a procedure for the synthesis of 2-anilinonicotinic acids.[3]

Materials:

  • 2-Chloronicotinic acid

  • Aniline

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • n-Amyl alcohol

  • Standard laboratory glassware

  • Magnetic stirrer with heating and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (10 mmol, 1.0 eq), aniline (20 mmol, 2.0 eq), potassium carbonate (20 mmol, 2.0 eq), and copper powder (10 mmol, 1.0 eq).

  • Add n-amyl alcohol (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 138 °C) and maintain for 24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper catalyst and other insoluble materials.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the 2-anilinonicotinic acid. Further purification can be achieved by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Halopyridine, Amine, Catalyst, Ligand, Base) setup Assemble Flask reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill (Inert Atmosphere) setup->inert solvent Add Solvent inert->solvent heat Heat & Stir solvent->heat cool Cool to RT heat->cool Monitor (TLC/LC-MS) extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling.

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex RE_label Pd0->RE_label + Ar-NR'R'' Amine_complex [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_complex OA_label OA_complex->OA_label + Ar-X Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex Amine_label Amine_complex->Amine_label + HNR'R'' - HX Amido_complex->Pd0

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Synthesis and Antioxidant Evaluation of 2-Aminopyridine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine lactones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for the synthesis of novel this compound δ-lactone derivatives and the evaluation of their antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of potent antioxidants is a key strategy in the discovery of new therapeutic agents to combat these conditions. The protocols outlined herein describe a synthetic route to this compound lactones and detail methodologies for assessing their antioxidant capacity through chemical and cell-based assays.

Data Presentation: Antioxidant Activity of this compound Lactone Derivatives

The antioxidant potential of the synthesized this compound δ-lactone derivatives was quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the DPPH radicals), are summarized in the table below. Lower IC50 values indicate greater antioxidant potency.[1]

Compound IDStructureDPPH Radical Scavenging Activity (IC50 in mg/mL)[1]
5a R = Phenyl2.15
5b R = 4-Methylphenyl1.80
5c R = 4-Methoxyphenyl2.50
5d R = 4-Chlorophenyl1.30
5e R = 4-Bromophenyl1.52
5f R = 2,4-Dichlorophenyl3.61

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound lactones and the assessment of their antioxidant activity.

I. Synthesis of this compound δ-Lactone Derivatives

The synthesis is a multi-step process that begins with the formation of a pyran-3-carbonitrile intermediate, followed by its conversion to an enaminonitrile, and finally, the cyclization to the desired this compound lactones.

A. Synthesis of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile (1)

This precursor is synthesized from 4-hydroxy-4-methylpentan-2-one.[1]

  • Materials: 4-hydroxy-4-methylpentan-2-one, cyanoacetic acid, piperidine, benzene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-hydroxy-4-methylpentan-2-one (1 equivalent) and cyanoacetic acid (1 equivalent) in benzene.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield compound 1 .

B. Synthesis of Enaminolactone Nitrile (3)

Compound 1 is converted to an enaminonitrile using dimethylformamide dimethylacetal (DMFDMA).[1]

  • Materials: 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile (1 ), dimethylformamide dimethylacetal (DMFDMA).

  • Procedure:

    • In a clean, dry flask, dissolve compound 1 (1 equivalent) in a minimal amount of a suitable solvent like dry DMF.

    • Add DMFDMA (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.[1]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminolactone nitrile (3 ), which can be used in the next step without further purification.

C. General Procedure for the Synthesis of this compound Lactones (5a-f)

The final products are obtained by reacting the enaminolactone nitrile with various primary amines.[1]

  • Materials: Enaminolactone nitrile (3 ), various primary amines (e.g., aniline, 4-methylaniline, etc.), dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the enaminolactone nitrile (3 ) (1 equivalent) in DMF.

    • Add the respective primary amine (1 equivalent).

    • Reflux the reaction mixture for 6 hours.[1]

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Remove the DMF under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound lactone derivatives (5a-f ).

    • Characterize the final products using spectroscopic methods (IR, 1H NMR, 13C NMR, and MS).

II. Antioxidant Activity Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Materials: DPPH, methanol, test compounds, positive control (e.g., ascorbic acid or Trolox), 96-well microplate, microplate reader.

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

    • Preparation of test samples: Prepare stock solutions of the synthesized this compound lactones (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations.

    • Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compounds or the positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Materials: ABTS, potassium persulfate, ethanol or phosphate-buffered saline (PBS), test compounds, positive control (e.g., Trolox), 96-well microplate, microplate reader.

  • Procedure:

    • Preparation of ABTS•+ stock solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay: a. In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the test compounds at various concentrations. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.

    • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

C. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells.

  • Materials: Human hepatocarcinoma (HepG2) cells, cell culture medium, 96-well black microplate, 2',7'-dichlorofluorescin diacetate (DCFH-DA), 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), phosphate-buffered saline (PBS), fluorescence microplate reader.

  • Procedure:

    • Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Treatment: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with various concentrations of the test compounds and 25 µM DCFH-DA for 1 hour at 37°C.

    • Induction of Oxidative Stress: a. Wash the cells with PBS to remove the treatment medium. b. Add 600 µM AAPH to induce oxidative stress.

    • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation at 485 nm every 5 minutes for 1 hour.

    • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA unit is calculated as follows: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated AUC for the sample, and ∫CA is the integrated AUC for the control.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process from synthesis to antioxidant evaluation is depicted below.

G cluster_synthesis Synthesis cluster_antioxidant Antioxidant Evaluation start Starting Materials (4-hydroxy-4-methylpentan-2-one, primary amines) step1 Synthesis of Precursor 1 (4,6,6-trimethyl-2-oxo-5,6- dihydro-2H-pyran-3-carbonitrile) start->step1 step2 Synthesis of Intermediate 3 (Enaminolactone Nitrile) step1->step2 step3 Synthesis of this compound Lactones (5a-f) step2->step3 purify Purification & Characterization (Column Chromatography, NMR, MS) step3->purify dpph DPPH Assay purify->dpph abts ABTS Assay purify->abts caa Cellular Antioxidant Activity (CAA) Assay purify->caa data Data Analysis (IC50 Calculation) dpph->data abts->data caa->data G cluster_nucleus Nuclear Events compound This compound Lactone keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) compound->keap1_nrf2 activates ros Oxidative Stress (ROS) ros->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GCLC) are->antioxidant_enzymes upregulates transcription cellular_protection Cellular Protection & Reduced Oxidative Stress antioxidant_enzymes->cellular_protection leads to nrf2_nuc->are binds to

References

Application Notes and Protocols for HPLC Determination of 2-Aminopyridine via Fluorescamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyridine is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate quantification of this compound is essential for quality control, process monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and selective method for this purpose. However, as this compound is not natively fluorescent, a pre-column derivatization step is required. Fluorescamine is an ideal derivatizing agent as it reacts rapidly with primary amines, such as the amino group in this compound, to form a highly fluorescent product. The excess, unreacted fluorescamine is non-fluorescent, minimizing background interference.[1]

This document provides a detailed protocol for the derivatization of this compound with fluorescamine and its subsequent determination by reverse-phase HPLC with fluorescence detection. The method is based on established procedures for similar aromatic amines and offers excellent sensitivity and reproducibility.

Reaction Principle

Fluorescamine reacts almost instantaneously with the primary amino group of this compound in a buffered aqueous solution at a slightly alkaline pH to yield a highly fluorescent pyrrolinone derivative. This derivative can be excited at approximately 390 nm and emits fluorescence at around 480-490 nm.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for the determination of fluorescamine-derivatized aminopyridines. The data presented is based on the analysis of a closely related compound, 4-methyl-2-aminopyridine, and is expected to be comparable for this compound.[2][3]

ParameterTypical Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~108 ng/mL[2][3]
Limit of Quantification (LOQ)~360 ng/mL
Recovery90 - 110%[2][3]
Relative Standard Deviation (RSD)< 5%

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard grade)

  • Fluorescamine (≥98% purity)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions
  • Borate Buffer (0.2 M, pH 8.0): Dissolve 12.4 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 8.0 with a sodium hydroxide solution.

  • Fluorescamine Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of fluorescamine and dissolve it in 10 mL of HPLC grade acetone. Prepare this solution fresh daily and protect it from light.

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound standard stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

For drug substance or formulation samples, accurately weigh a portion of the sample containing a known amount of this compound and dissolve it in the 50:50 acetonitrile/water mixture to achieve a concentration within the linear range of the assay. If necessary, sonicate the solution to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before derivatization.

Derivatization Procedure
  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 800 µL of the 0.2 M borate buffer (pH 8.0).

  • Vortex the mixture for 10 seconds.

  • Add 100 µL of the fluorescamine stock solution (1.0 mg/mL in acetone) to the mixture.

  • Immediately vortex the solution for 30 seconds to ensure rapid and complete reaction.

  • The derivatized solution is now ready for HPLC analysis. The derivative is stable for several hours at room temperature when protected from light.

HPLC Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a fluorescence detector.

  • Column: LiChrospher 100 RP-18 (250 x 4 mm, 10 µm) or equivalent C18 reverse-phase column.[2][3]

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Methanol (HPLC grade)

  • Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
05050
100100
150100
15.15050
205050
  • Flow Rate: 0.9 mL/min[2][3]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 390 nm[2]

    • Emission Wavelength: 490 nm[2][3]

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: Analyze blank samples (without this compound) and samples spiked with this compound to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Construct a calibration curve by analyzing a series of at least five concentrations of derivatized this compound standards. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., low, medium, and high). The recovery should typically be within 90-110%.[2][3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • The relative standard deviation (RSD) for precision studies should typically be less than 5%.

Visualizations

Derivatization_and_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Standard This compound Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Mix Mix with Borate Buffer (pH 8.0) Filter->Mix Add_Fluorescamine Add Fluorescamine in Acetone Mix->Add_Fluorescamine Vortex Vortex to React Add_Fluorescamine->Vortex Inject Inject into HPLC Vortex->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect Fluorescence Detection (Ex: 390 nm, Em: 490 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Calculate Calculate Concentration Quantify->Calculate

Caption: Experimental workflow for this compound analysis.

Reaction_Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Two_AP This compound (Non-fluorescent) Conditions Borate Buffer (pH 8.0) Room Temperature Rapid Reaction Fluorescamine Fluorescamine (Non-fluorescent) Hydrolysis_Product Fluorescamine Hydrolysis Products (Non-fluorescent) Fluorescamine->Hydrolysis_Product Excess Reagent + Water Derivative Fluorescent Pyrrolinone Derivative Conditions->Derivative Derivatization

Caption: Fluorescamine derivatization reaction pathway.

References

Application Notes and Protocols: Copper-Catalyzed C-N Bond Formation with 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials science industries. Molecules containing the N-aryl-2-aminopyridine scaffold are prevalent in a vast array of biologically active compounds. The copper-catalyzed Ullmann condensation, and its modern variations, provides an economical and effective method for the N-arylation of 2-aminopyridine and its derivatives.[1][2] This reaction is a powerful alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination.[1]

Recent advancements in ligand design and reaction optimization have expanded the scope and utility of copper-catalyzed systems, allowing for milder reaction conditions and broader functional group tolerance.[3][4][5] These protocols often utilize a copper(I) source, a suitable ligand, and a base to facilitate the coupling of an aryl halide with this compound. This document provides an overview of common methodologies, comparative data, and detailed experimental protocols for this important transformation.

Comparative Data of Catalytic Systems

The efficiency of the copper-catalyzed N-arylation of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes quantitative data from selected methodologies to facilitate comparison.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodotolueneThis compoundCuI (10)L-Proline (20)K₂CO₃ (2)DMSO902492Ma, D. et al. (representative)[5]
24-IodotolueneThis compoundCuI (5)Ethylene glycol (20)K₃PO₄ (2)Isopropanol801295Buchwald, S. L. et al. (representative)[6]
34-BromoanisoleThis compoundCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF1102488Buchwald, S. L. et al. (representative)
44-ChloroacetophenoneThis compoundCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃ (2)Dioxane1103675Buchwald, S. L. et al. (representative)
55-Iodo-2-aminopyridineMorpholineCuI (10)Ethylene glycol (10)Cs₂CO₃ (3)Dioxane1101299Talukdar, A. et al.[7][8]
64-Iodotoluene2-Amino-5-bromopyridineCuI (10)Ethylene glycol (10)Cs₂CO₃ (3)Dioxane1101292Talukdar, A. et al.[7][8]

Experimental Protocols

Protocol 1: L-Proline-Promoted N-Arylation of this compound

This protocol is based on the highly effective and accessible amino acid-promoted methodology. L-proline serves as an excellent, inexpensive ligand for the copper catalyst.[5]

Materials:

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), finely ground

  • Aryl iodide (e.g., 4-Iodotoluene)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add this compound (1.2 mmol, 1.2 equiv.) and the aryl iodide (1.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at 90 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-aminopyridine.

Protocol 2: Ethylene Glycol-Promoted N-Arylation of Halopyridines

This protocol utilizes ethylene glycol as a ligand, which is particularly effective for the amination of functionalized halopyridines under mild conditions.[7][8]

Materials:

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 5-Iodo-2-aminopyridine

  • Amine (e.g., Morpholine)

  • Ethylene glycol

  • 1,4-Dioxane

  • Sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • In a sealed tube, combine 5-iodo-2-aminopyridine (0.5 mmol, 1.0 equiv.), CuI (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add a magnetic stir bar.

  • Add the amine (e.g., morpholine, 0.6 mmol, 1.2 equiv.) and ethylene glycol (0.05 mmol, 10 mol%).

  • Add 1,4-dioxane (2.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the mixture for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualizations

General Workflow

The following diagram illustrates a typical experimental workflow for the copper-catalyzed C-N cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Aryl Halide - this compound - Cu(I) Salt - Ligand - Base assembly Assemble Reaction: Add reagents to vessel reagents->assembly inert Inert Atmosphere: Evacuate & Backfill (N₂/Ar) assembly->inert solvent Add Solvent inert->solvent heat Heat & Stir (e.g., 80-120 °C) solvent->heat quench Cool & Quench heat->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Aryl-2-aminopyridine purify->product

General experimental workflow for Cu-catalyzed C-N coupling.
Proposed Catalytic Cycle

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can vary with different ligands and conditions, a generally accepted pathway is outlined below.[2][9][10]

G cu1_L Cu(I)L cu_amide L-Cu(I)-NR¹R² cu1_L->cu_amide + Base cu3_complex [L-Cu(III)(Ar)(NR¹R²)]X cu_amide->cu3_complex Oxidative Addition product_complex Product Complex cu3_complex->product_complex Reductive Elimination product_complex->cu1_L product Ar-NR¹R² product_complex->product amine R¹R²NH (this compound) base - Base-H⁺ aryl_halide Ar-X

Proposed catalytic cycle for Cu-catalyzed N-arylation.

References

Application Notes and Protocols: Microwave-Assisted Michael Addition of 2-Aminopyridine to Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The aza-Michael addition, a variation where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound, is of significant interest in medicinal chemistry for the synthesis of nitrogen-containing heterocyclic compounds. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily available precursors and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Aminopyridine is a valuable building block in drug discovery, and its derivatives are found in numerous pharmaceuticals.[4][5]

The conjugation of this compound with chalcones via aza-Michael addition leads to the formation of β-amino ketone derivatives, which are versatile intermediates for the synthesis of various biologically active molecules.[6] Conventional methods for this reaction often require prolonged reaction times and the use of catalysts.[2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods.[2][7][8][9] This document provides a detailed protocol for the microwave-assisted Michael addition of this compound to chalcones, offering a convenient and efficient catalyst-free method.[6]

Applications in Drug Development

The resulting 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives are of interest to drug development professionals due to the established pharmacological importance of both the chalcone and this compound scaffolds.[1][4][6] These adducts can serve as precursors for the synthesis of more complex heterocyclic systems, such as pyridines and pyrimidines, which are prevalent in many approved drugs.[1][5][10] The synthesized compounds can be screened for a variety of biological activities, including but not limited to:

  • Anticancer activity

  • Anti-inflammatory properties

  • Antimicrobial and antifungal agents[11]

  • Antitubercular activity[1]

Data Presentation

The following table summarizes the results of the microwave-assisted Michael addition of this compound to various substituted chalcones under catalyst-free conditions.[6]

EntryRR'ProductTime (min)Yield (%)
1HH3a592
24-CH₃H3b690
34-OCH₃H3c594
44-ClH3d788
54-NO₂H3e885
6H4-CH₃3f691
7H4-OCH₃3g593
8H4-Cl3h789
9H4-NO₂3i886

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted Michael addition of this compound to chalcones.

Materials:

  • Substituted chalcones (1 mmol)

  • This compound (1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesizer

Procedure:

  • A mixture of the appropriately substituted chalcone (1 mmol) and this compound (1 mmol) is taken in a microwave-safe reaction vessel.

  • Ethanol (5 mL) is added to the reaction vessel.

  • The reaction vessel is sealed and placed in the microwave synthesizer.

  • The reaction mixture is irradiated with microwaves at a power of 180 W for the specified time (5-8 minutes), as indicated in the data table.

  • The temperature of the reaction is maintained at 80°C.

  • After the completion of the reaction (monitored by Thin Layer Chromatography), the reaction vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to afford the pure 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivative.

Characterization:

The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_product Final Product chalcone Substituted Chalcone (1 mmol) mw_reactor Microwave Irradiation (180 W, 5-8 min, 80°C) chalcone->mw_reactor aminopyridine This compound (1 mmol) aminopyridine->mw_reactor ethanol Ethanol (5 mL) ethanol->mw_reactor cooling Cooling to RT mw_reactor->cooling evaporation Solvent Removal cooling->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization final_product Pure Michael Adduct recrystallization->final_product

Caption: Experimental workflow for the microwave-assisted Michael addition.

logical_relationship cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Potential Applications chalcone Chalcone (α,β-unsaturated ketone) michael_addition Aza-Michael Addition (Microwave-Assisted) chalcone->michael_addition aminopyridine This compound (Nitrogen Nucleophile) aminopyridine->michael_addition beta_amino_ketone β-Amino Ketone Derivative michael_addition->beta_amino_ketone drug_discovery Drug Discovery Intermediate beta_amino_ketone->drug_discovery heterocycle_synthesis Synthesis of Heterocycles beta_amino_ketone->heterocycle_synthesis

Caption: Logical relationship of the synthesis and its applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Amine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-aminopyridine from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

The most common and effective methods for removing unreacted this compound, a basic impurity, include:

  • Acid-Base Extraction: This is often the first method of choice due to its simplicity. It involves washing an organic solution of the reaction mixture with an aqueous acid, which protonates the basic this compound, rendering it water-soluble and allowing for its removal in the aqueous phase.[1]

  • Scavenger Resins: These are solid-supported reagents that react with and bind the excess amine, which can then be easily removed by filtration.[1][2][3] This method is particularly useful for high-throughput synthesis and when traditional extraction methods are challenging.[1]

  • Chromatography: Techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) can be used for purification.[4][5][6] Cation-exchange chromatography is particularly effective for separating this compound from desired products, especially in the case of pyridylaminated carbohydrates.[7]

  • Crystallization: If the desired product is a solid with different solubility properties than this compound, crystallization can be an effective purification method.

Q2: My product is sensitive to strong acids. Can I still use acid-base extraction?

Yes, for acid-sensitive compounds, you can use milder acidic solutions for the wash.[1] Effective alternatives to strong acids like HCl include:

  • Saturated aqueous ammonium chloride (NH₄Cl)[1]

  • Dilute citric acid solution[1]

  • Saturated aqueous copper (II) sulfate (CuSO₄) solution. Pyridine and its derivatives form a water-soluble complex with copper.[1][8][9]

Q3: An emulsion formed during my acid-base extraction. How can I resolve this?

Emulsions are a common issue in extractions. Here are several techniques to break an emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help break the emulsion.[1]

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite or glass wool.[1]

Q4: What type of scavenger resin is best for removing this compound?

Since this compound is a primary amine, resins designed to scavenge amines or nucleophiles are suitable.[1] Common choices include:

  • Isocyanate Resins: These react with primary amines to form urea linkages.[1]

  • Aldehyde Resins (e.g., Benzaldehyde Resins): These react with primary amines to form imines.[1]

  • Acidic Resins (e.g., Sulfonic Acid Resins): These are strong cation exchange resins that bind basic amines through ionic interactions.[1]

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after acid-base extraction.

Possible Cause & Solution:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all the this compound.

    • Troubleshooting Step: Check the pH of the aqueous layer after extraction to ensure it is acidic. If not, add more acid.

  • Inefficient Extraction: A single wash may not be sufficient.

    • Troubleshooting Step: Increase the number of acidic washes. Performing three to five smaller washes is more effective than one large wash.[1]

Issue 2: Low recovery of the desired product after purification.

Possible Cause & Solution:

  • Product is also Basic: If your product has basic functional groups, it may also be extracted into the aqueous acid layer.

    • Troubleshooting Step: After the initial extraction, basify the aqueous layer with a base like sodium bicarbonate and back-extract with an organic solvent to recover your product.

  • Product Adsorption onto Scavenger Resin: The desired product might non-specifically bind to the scavenger resin.

    • Troubleshooting Step: After filtering off the resin, wash it with a small amount of the reaction solvent to recover any adsorbed product.[1]

Data Presentation

Table 1: Comparison of Common Amine Scavenger Resins.

Resin Functional GroupTarget ImpurityMechanismTypical Equivalents Used
IsocyanatePrimary/Secondary AminesCovalent (Urea formation)[1]2-4
BenzaldehydePrimary AminesCovalent (Imine formation)[1]2-4
Sulfonic Acid (Strong Cation Exchange)Basic AminesIonic Binding[1]3-5
Carboxylic Acid (Weak Cation Exchange)Basic AminesIonic Binding[1]3-5

Experimental Protocols

Protocol 1: Removal of this compound using Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acid wash two to four more times. Monitor the removal of this compound from the organic layer by TLC.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification using a Scavenger Resin
  • Resin Selection: Choose an appropriate scavenger resin (e.g., isocyanate resin) based on the stability of your product.

  • Addition of Resin: Add the scavenger resin (typically 2-4 equivalents relative to the excess this compound) directly to the reaction mixture.[1]

  • Agitation: Stir or shake the mixture at room temperature. The required time can range from 30 minutes to several hours.[1]

  • Monitoring: Monitor the disappearance of this compound from the solution using TLC or LC-MS.[1]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.[1]

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 3: Cation-Exchange Chromatography
  • Column Preparation: Prepare a column with a cation-exchange resin, such as Dowex 50X8, and equilibrate it with the appropriate buffer (e.g., 20 mM ammonium acetate buffer, pH 8.5).[7]

  • Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. The neutral or anionic desired product should elute first, while the basic this compound will be retained by the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent to obtain the final product.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Process cluster_end End start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Aqueous Acid dissolve->wash separate Separate Layers wash->separate aqueous_waste aqueous_waste wash->aqueous_waste Aqueous Layer (contains aminopyridine salt) neutralize Neutralize & Wash with Brine separate->neutralize dry Dry Organic Layer neutralize->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removing this compound via acid-base extraction.

experimental_workflow_scavenger cluster_start Start cluster_process Process cluster_end End start Crude Reaction Mixture add_resin Add Scavenger Resin start->add_resin agitate Agitate Mixture add_resin->agitate monitor Monitor Reaction (TLC/LC-MS) agitate->monitor filter Filter to Remove Resin monitor->filter concentrate Concentrate Filtrate filter->concentrate resin_waste resin_waste filter->resin_waste Resin with bound aminopyridine product Purified Product concentrate->product

Caption: Workflow for purification using a scavenger resin.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for various synthetic routes.

Section 1: Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridine to produce this compound using sodium amide or a related strong base.[1][2][3] While historically significant, this reaction often requires harsh conditions.[2][4] Modern variations aim to improve yields and apply milder conditions.[2][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Chichibabin reaction is showing low or no yield. What are the common causes?

A1: Low yields in the Chichibabin reaction can stem from several factors:

  • Purity of Sodium Amide: Interestingly, very pure sodium amide may result in a poor reaction, while less pure sodium amide often gives better yields, possibly due to the catalytic effect of impurities.[1]

  • Reaction Temperature: Traditional methods require high temperatures, often around 100-130°C in solvents like toluene or xylene.[2] Insufficient temperature will lead to a sluggish or incomplete reaction.

  • Basicity: The reaction is sensitive to the basicity of the reaction medium. The ideal pKa range is 5-8; outside this range, the reaction may not proceed efficiently.[3]

  • Moisture: Sodium amide reacts violently with water. The reaction must be conducted under strictly anhydrous conditions.

Q2: How can I achieve milder reaction conditions for the Chichibabin reaction?

A2: Recent advancements have enabled milder Chichibabin-type reactions. A notable example is the use of a sodium hydride (NaH) and lithium iodide (LiI) composite. This system can mediate the amination of pyridine with primary amines at temperatures as low as 65-85°C in THF.[4][5]

Q3: I am observing the formation of 4-aminopyridine as a side product. How can I improve regioselectivity for the 2-position?

A3: The formation of 4-aminopyridine can occur, especially if the 2- and 6-positions are blocked.[1] The regioselectivity for the 2-position is generally favored due to the coordination of the sodium cation to the pyridine nitrogen, which increases the electrophilicity of the adjacent α-carbon.[3] Ensuring the 2- and 6-positions are unsubstituted will favor the desired product. If both positions are blocked, amination at the 4-position may occur, albeit often with lower yields.[1]

Optimized Reaction Conditions
ParameterTraditional ChichibabinNaH-Iodide Mediated
Amine Source Sodium amide (NaNH₂)Primary amine
Base Sodium amide (NaNH₂)Sodium hydride (NaH)
Additive NoneLithium iodide (LiI)
Solvent Toluene, Xylene, Liquid NH₃Tetrahydrofuran (THF)
Temperature 100-130°C65-85°C
Typical Yield Moderate to goodGood to excellent
Experimental Protocol: Modified Chichibabin Reaction with NaH-LiI

This protocol is adapted from the work of Chiba and colleagues.[4][5]

  • Reaction Setup: To a sealed tube under a nitrogen atmosphere, add pyridine (1.0 mmol), sodium hydride (3.0 mmol), and lithium iodide (2.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add the primary amine (2.0 mmol) to the mixture at room temperature.

  • Reaction Execution: Seal the tube and stir the reaction mixture at 85°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 7-18 hours.[5]

  • Workup: Cool the reaction to 0°C and quench with ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as CH₂Cl₂ (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

experimental_workflow setup Reaction Setup: Pyridine, NaH, LiI in THF under N₂ addition Reagent Addition: Add primary amine setup->addition reaction Reaction: Seal and heat at 85°C addition->reaction workup Workup: Quench with cold water reaction->workup extraction Extraction: Extract with CH₂Cl₂ workup->extraction purification Purification: Column chromatography extraction->purification

Modified Chichibabin Reaction Workflow

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds, including the synthesis of 2-aminopyridines from 2-halopyridines.[6][7] This reaction is particularly useful for substrates with functional groups that are intolerant to the harsh conditions of the Chichibabin reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine is not working or giving a low yield. What are the primary issues?

A1: The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[8] The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step.[8] Key factors to check include:

  • Catalyst and Ligand Choice: Standard ligands like PPh₃ are often ineffective.[8] Bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or DavePhos are essential for activating C-Cl bonds.[8] Using a pre-catalyst, like a G3 or G4 palladacycle, can also be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly the most effective.[8][9] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[8][9]

  • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110°C, to facilitate the difficult oxidative addition step.[8][9]

  • Inert Atmosphere: Pd(0) catalysts are sensitive to oxygen.[9] It is critical to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[8][9]

Q2: I'm observing hydrodehalogenation of my 2-chloropyridine instead of amination. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the chlorine with a hydrogen atom, is a common side reaction.[8] This can occur when the reductive elimination of the desired product is slow. To suppress this:

  • Ligand Choice: Select a ligand that promotes rapid reductive elimination.

  • Base Purity: Use a high-purity, anhydrous base. Traces of moisture or hydroxide in the base can exacerbate hydrodehalogenation.[8]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired amination pathway.[8]

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry.[8]

Q3: How can I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?

A3: Regioselectivity can be a challenge. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.[8] Highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been reported.[10]

General Reaction Parameters
ParameterCondition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle pre-catalysts
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-110°C
Catalyst Loading 1-5 mol%
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloropyridine (1.0 mmol), the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).[9]

  • Reaction Execution: Seal the vessel and stir the mixture at the desired temperature (e.g., 100°C). Monitor the reaction progress by TLC, GC, or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

troubleshooting_flow start Low/No Yield in Buchwald-Hartwig Amination catalyst_issue Inactive Catalyst or Ineffective Ligand? start->catalyst_issue conditions_issue Suboptimal Reaction Conditions? start->conditions_issue reagent_issue Reagent Quality Issue? start->reagent_issue change_catalyst Use Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst_issue->change_catalyst Yes change_ligand Use Bulky, Electron-Rich Ligand (e.g., RuPhos) catalyst_issue->change_ligand Yes increase_temp Increase Temperature (80-110°C) conditions_issue->increase_temp Yes check_base Use Strong Base (e.g., NaOtBu) conditions_issue->check_base Yes inert_atm Ensure Strict Inert Atmosphere (Ar/N₂) conditions_issue->inert_atm Yes pure_reagents Use Pure, Dry Reagents and Solvent reagent_issue->pure_reagents Yes

Troubleshooting Buchwald-Hartwig Amination

Section 3: Synthesis from Pyridine N-Oxides

An alternative route to 2-aminopyridines involves the reaction of pyridine N-oxides with various aminating agents. This approach can be advantageous for substrates where other methods fail.[11]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common methods for converting pyridine N-oxides to 2-aminopyridines?

A1: Several methods exist, including:

  • Reaction with Isocyanides: A practical method involves the reaction of pyridine N-oxides with activated isocyanides, followed by mild hydrolysis of the intermediate N-formyl-2-aminopyridines.[11]

  • Reissert-Henze-Type Reactions: Pyridine N-oxides can be activated with a phosphonium coupling reagent and then reacted with amines to yield 2-aminopyridines.[11]

  • Reaction with Imidoyl Chlorides or Isocyanates: These reagents can also react with pyridine N-oxides to form amides of 2-aminopyridines or 2-aminopyridines directly.[11]

Q2: My reaction of a pyridine N-oxide with an isocyanide gives a low yield. What can I do to optimize it?

A2: Low yields in this reaction could be due to several factors:

  • Reaction Conditions: The reaction is often performed under microwave irradiation at elevated temperatures (e.g., 150°C).[11] Ensure the temperature and reaction time are optimized.

  • Reagent Stoichiometry: Typically, equimolar amounts of the pyridine N-oxide, isocyanide, and an activator like TMSOTf are used.[11]

  • Side Reactions: Reduction of the N-oxide can be a competing side reaction, especially in cases of poor reactivity.[11]

Experimental Protocol: Synthesis from Pyridine N-Oxide and Benzyl Isocyanide

This protocol is based on a reported procedure for the 2-amination of pyridine N-oxides.[11]

  • Reaction Setup: In a microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF.[11]

  • Reaction Execution: Stir the mixture and irradiate in a microwave reactor to a set temperature of 150°C for 15 minutes.[11]

  • Hydrolysis: After cooling, the intermediate N-formylaminopyridine is hydrolyzed in situ under mild conditions to afford the this compound.

  • Purification: The product is then purified, often by flash chromatography.[11]

Section 4: Other Synthetic Methods

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[12] While it often requires higher temperatures than palladium-catalyzed methods, it can be a viable alternative.[12] Microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been reported as an efficient method.[13]

Purification of this compound

This compound and its derivatives can be challenging to purify due to their polar and basic nature.[14]

  • Cation-Exchange Chromatography: This is an efficient method for removing excess this compound from reaction mixtures, particularly in the context of pyridylamination of carbohydrates.[15]

  • Recrystallization and Column Chromatography: These are standard techniques, but the choice of solvent system is critical due to the polarity of the compounds.[14] For column chromatography, silica gel is commonly used, but the amphoteric nature of some derivatives may require specialized stationary phases or solvent systems.[14]

References

Technical Support Center: Electrophilic Substitution of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the electrophilic substitution of 2-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic aromatic substitution on this compound so challenging?

A1: The primary challenges arise from the electronic properties of the pyridine ring and the behavior of the amino group in acidic media. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, making reactions sluggish compared to benzene.[1][2] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the ring nitrogen is protonated, which further deactivates the ring.[3] The amino group is an activating, ortho-, para-director; however, its basicity can lead to complex formation with Lewis acids in Friedel-Crafts reactions or protonation under strongly acidic nitrating or sulfonating conditions, which negates its activating effect.[4][5]

Q2: I am getting a mixture of isomers. How can I control the regioselectivity of the reaction?

A2: Regioselectivity is a significant challenge. The amino group at C2 directs electrophiles to the 3- and 5-positions. The ratio of these isomers is influenced by steric hindrance and the specific reaction conditions.[3] For instance, in nitration, the 5-nitro isomer is often the major product.[3] To enhance regioselectivity, consider using a protecting group on the amine. This can alter the directing effect and sterically hinder one position over another.[4] Another strategy is to use milder, more selective reagents and carefully control the reaction temperature.[6]

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Ring Deactivation: As mentioned, the pyridine nitrogen deactivates the ring. Using harsher reaction conditions (higher temperatures, stronger acids) can sometimes improve conversion but may also lead to side reactions and degradation.

  • Substrate-Reagent Interactions: The basic amino group can interact with acidic reagents, leading to non-productive pathways.[5]

  • Product Instability: The substituted this compound products may be unstable under the reaction conditions.

  • Suboptimal Workup: Product loss during extraction and purification is a common issue.

To improve yields, consider optimizing reaction time and temperature, using a protecting group strategy, or exploring alternative synthetic routes such as nucleophilic aromatic substitution.[4]

Troubleshooting Guides

Nitration

Problem: Low yield and/or formation of multiple nitro isomers.

Potential Cause Recommended Solution(s)
Over-nitration or side reactions Use a milder nitrating agent (e.g., KNO₃ in H₂SO₄ instead of fuming nitric acid). Keep the reaction temperature low (0-10 °C).
Ring deactivation due to protonation Protect the amino group as an amide (e.g., acetamide). This reduces the basicity of the nitrogen and modulates the directing effect.[4]
Difficult separation of isomers Isomer separation can often be achieved by fractional crystallization or column chromatography. The 3-nitro and 5-nitro isomers have different polarities.

Quantitative Data: Isomer Ratios in Nitration of this compound

Conditions 2-Amino-3-nitropyridine Yield 2-Amino-5-nitropyridine Yield Isomer Ratio (5-nitro:3-nitro) Reference
HNO₃/H₂SO₄, >50°C-Major Product~9:1[3]
Thermolysis of 2-nitraminopyridine in chlorobenzene, 132°C40%26%0.65:1[3]
Photolysis of 2-nitraminopyridine in methanolMajor ProductMinor Product0.16:1[3]

Experimental Protocol: Nitration of this compound

  • Protection: Dissolve this compound in acetic anhydride and heat under reflux to form 2-acetamidopyridine.

  • Nitration: Cool the 2-acetamidopyridine in concentrated sulfuric acid to 0°C. Add potassium nitrate portion-wise while maintaining the temperature below 10°C. Stir for several hours.

  • Deprotection: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to hydrolyze the amide and precipitate the nitro-2-aminopyridine products.

  • Purification: The isomers can be separated by column chromatography on silica gel.

Halogenation

Problem: Polysubstitution and lack of regioselectivity in bromination or chlorination.

Potential Cause Recommended Solution(s)
High reactivity of the activated ring Use a less reactive halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂).[6]
Formation of multiple isomers Protecting the amino group as an amide can improve regioselectivity. For example, bromination of 2-acetamidopyridine often favors substitution at the 5-position.
Harsh reaction conditions Use milder solvents and lower temperatures. Acetonitrile is often a good solvent for halogenations with NBS or NCS.[6]

Quantitative Data: Halogenation of 2-Aminopyrazine (a related substrate)

Halogenating Agent Solvent Conditions Product(s) Yield Reference
NBSAcetonitrileMicrowave, short time3,5-Dibromo-2-aminopyrazineGood[6]
NCSAcetonitrile-Chloro-2-aminopyrazineGood[6]
NISAcetonitrile-Iodo-2-aminopyrazinePoor[6]

Experimental Protocol: Bromination of this compound

  • Dissolve this compound in a suitable solvent like acetic acid or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Sulfonation

Problem: Low to no reaction, or decomposition of the starting material.

Potential Cause Recommended Solution(s)
Severe ring deactivation Use a stronger sulfonating agent such as oleum (fuming sulfuric acid).[7]
High reaction temperatures causing degradation While high temperatures are often necessary, prolonged heating can lead to charring. Optimize the reaction time carefully. A temperature around 120°C is reported for the sulfonation of the related 4-aminopyridine.[7]
N-Sulfonation The amino group can react to form a sulfamic acid. Protecting the amino group can prevent this side reaction.
Difficult product isolation The sulfonic acid product is often a zwitterion and highly water-soluble, making extraction difficult. Isolation by crystallization or ion-exchange chromatography may be necessary.[7]

Experimental Protocol: Sulfonation of 4-Aminopyridine (as a model)

  • Reaction Setup: In a fume hood, carefully dissolve 4-aminopyridine in 20% oleum.

  • Heating: Heat the solution to 120°C for an extended period (e.g., 4 days, as reported for 4-aminopyridine).[7]

  • Work-up: Carefully cool the reaction mixture and decant the excess oleum.

  • Purification: Recrystallize the solid product from water.[7]

Friedel-Crafts Acylation

Problem: Reaction fails to proceed.

Potential Cause Recommended Solution(s)
Lewis acid complexation with the amino group The lone pair on the amino nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the ring.[5]
Lewis acid complexation with the pyridine nitrogen The pyridine ring nitrogen also forms a complex with the Lewis acid, further deactivating the ring.[5]
Use of a protecting group Protect the amino group as an amide (e.g., acetamide). This reduces the basicity of the nitrogen and allows the reaction to proceed, although the amide is still a deactivating group compared to a free amino group.[4]
Insufficient catalyst Stoichiometric amounts of the Lewis acid are often required because the product ketone also complexes with the catalyst.[5]

Visualizations

Electrophilic_Substitution_Challenges cluster_challenges Core Challenges cluster_solutions Troubleshooting Strategies Ring Deactivation Ring Deactivation Protecting Groups Protecting Groups Ring Deactivation->Protecting Groups Protonation Protonation Protonation->Protecting Groups Regioselectivity Regioselectivity Regioselectivity->Protecting Groups Optimize Conditions Optimize Conditions Regioselectivity->Optimize Conditions Side Reactions Side Reactions Milder Reagents Milder Reagents Side Reactions->Milder Reagents Side Reactions->Optimize Conditions Alternative Routes Alternative Routes

Caption: Logical relationships between challenges and solutions in the electrophilic substitution of this compound.

Experimental_Workflow_Protection start Start: this compound protection Step 1: Protection of Amino Group (e.g., Acetylation) start->protection electrophilic_substitution Step 2: Electrophilic Substitution (Nitration, Halogenation, etc.) protection->electrophilic_substitution deprotection Step 3: Deprotection (Hydrolysis) electrophilic_substitution->deprotection product Product: Substituted this compound deprotection->product

Caption: A typical experimental workflow involving a protecting group strategy for the electrophilic substitution of this compound.

References

Technical Support Center: Mitigating Peak Tailing of 2-Aminopyridine on Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate peak tailing of 2-aminopyridine during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the main peak.[1] For this compound, a basic compound, this is a common issue in silica gel chromatography. The primary cause is the strong interaction between the basic amine groups of this compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction leads to a secondary retention mechanism, causing some molecules to lag behind the main band, resulting in a tailed peak.

Peak tailing is problematic as it can lead to:

  • Decreased resolution between adjacent peaks.[4]

  • Inaccurate quantification of the compound.[4]

  • Broader peaks, which can result in the collection of impure fractions.

Q2: How can I quickly assess if peak tailing will be an issue for my this compound separation on a TLC plate?

A simple way to predict peak tailing on a column is to observe the spot shape on a Thin Layer Chromatography (TLC) plate. If the spot of this compound appears elongated or streaked, it is highly likely that you will observe peak tailing during column chromatography. A round or slightly oval spot is indicative of a good separation with minimal tailing.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues you may encounter with this compound peak tailing.

Issue 1: Significant peak tailing is observed with a standard silica gel and a neutral mobile phase (e.g., hexane/ethyl acetate).

This is the most common scenario and is due to the acidic nature of the silica gel interacting with the basic this compound.

Solution 1: Mobile Phase Modification with a Basic Additive

The most straightforward approach is to add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic silanol sites on the silica gel, minimizing the secondary interactions with this compound.

Recommended Modifiers:

  • Triethylamine (TEA): A commonly used organic base.

  • Ammonia (NH₃): Often used as a solution in methanol.

ModifierTypical ConcentrationRecommended Solvent SystempKa of Conjugate Acid
Triethylamine (TEA)0.1 - 2.0% (v/v)[2]Hexane/Ethyl Acetate, Dichloromethane/Methanol10.75[5]
Ammonia (NH₃)1-2% of a 2M solution in Methanol added to the mobile phase[2]Dichloromethane/Methanol9.24[6]

Experimental Protocol: Preparing a Mobile Phase with Triethylamine (1% v/v)

  • Determine the total volume of the mobile phase needed. For example, 500 mL.

  • Calculate the volume of TEA required. For a 1% v/v solution in 500 mL, you will need 5 mL of TEA.

  • Prepare the mobile phase. In a fume hood, measure 495 mL of your pre-determined solvent mixture (e.g., 90:10 Hexane:Ethyl Acetate) into a graduated cylinder or volumetric flask.

  • Add the TEA. Add the 5 mL of TEA to the solvent mixture.

  • Mix thoroughly. Stopper the container and invert it several times to ensure the TEA is completely mixed.

  • Equilibrate the column. Before loading your sample, pass at least 3-5 column volumes of the modified mobile phase through the silica gel column to ensure the silica is fully deactivated.[2]

Solution 2: Use an Alternative Stationary Phase

If mobile phase modification is not desirable or does not resolve the issue, consider using a different stationary phase that is more suitable for basic compounds.

Stationary PhaseDescriptionAdvantages for this compound
Alumina (Al₂O₃) A basic or neutral adsorbent.[7]The basic nature of alumina minimizes interactions with basic compounds like this compound, leading to improved peak shape.[8]
Florisil® (Magnesium Silicate) A weakly acidic adsorbent.Can be a good alternative to silica for certain basic compounds.
Amine-functionalized Silica Silica gel that has been chemically modified to have amino groups on its surface.[9]The basic surface of the stationary phase prevents strong interactions with basic analytes, often allowing for purification without mobile phase additives.[9]

Experimental Protocol: Column Chromatography using Alumina

  • Select the appropriate alumina. For this compound, neutral or basic alumina is recommended.

  • Choose a solvent system. Develop a suitable solvent system using TLC with alumina plates. The polarity of the mobile phase will likely be different from that used for silica gel.

  • Pack the column. Alumina can be packed using a slurry method similar to silica gel.

  • Load the sample and elute. Follow standard column chromatography procedures.

Visualizing the Mitigation of Peak Tailing

The following diagrams illustrate the chemical interactions responsible for peak tailing and how mobile phase modifiers can mitigate this effect.

G cluster_0 Unmodified Silica Gel Silica_Surface Silica Surface (Acidic Silanol Groups, Si-OH) This compound This compound (Basic) This compound->Silica_Surface Strong Interaction (Leads to Tailing)

Interaction of this compound with Unmodified Silica Gel.

G cluster_1 Silica Gel with Triethylamine (TEA) Modifier Silica_Surface_TEA Silica Surface (Silanol Groups Neutralized by TEA) 2-Aminopyridine_TEA This compound 2-Aminopyridine_TEA->Silica_Surface_TEA Weak Interaction (Reduced Tailing) TEA Triethylamine (TEA) TEA->Silica_Surface_TEA Preferential Interaction

Mitigation of Tailing with Triethylamine (TEA).

G cluster_2 Silica Gel with Ammonia (NH3) Modifier Silica_Surface_NH3 Silica Surface (Silanol Groups Neutralized by NH3) 2-Aminopyridine_NH3 This compound 2-Aminopyridine_NH3->Silica_Surface_NH3 Weak Interaction (Reduced Tailing) NH3 Ammonia (NH3) NH3->Silica_Surface_NH3 Preferential Interaction

Mitigation of Tailing with Ammonia (NH₃).

References

Technical Support Center: Purification of 2-Aminopyridine Derivatives Using Scavenger Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-aminopyridine derivatives using scavenger resins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are scavenger resins and how do they work for purifying this compound derivatives?

A1: Scavenger resins are solid-supported reagents designed to react with and bind to excess reagents or byproducts in a reaction mixture.[1] For the purification of this compound derivatives, these resins are functionalized to selectively react with unreacted starting materials, such as excess amines or electrophiles, allowing for their simple removal by filtration. This method is particularly advantageous for high-throughput synthesis and simplifies purification compared to traditional methods like chromatography or extraction.[1]

Q2: What types of scavenger resins are suitable for removing unreacted this compound?

A2: Since this compound is a primary aromatic amine, several types of scavenger resins can be effective. The most common choices include:

  • Isocyanate Resins: These react rapidly with primary and secondary amines to form covalently bound ureas.[2]

  • Aldehyde Resins (e.g., Benzaldehyde Resins): These react with primary amines to form imines, which are then bound to the resin.

  • Sulfonic Acid Resins (Strong Cation Exchange): These are acidic resins that trap basic amines like this compound through a non-covalent, ionic interaction. This "catch-and-release" mechanism allows for the potential recovery of the scavenged amine.

Q3: How do I choose the right scavenger resin for my specific this compound derivative synthesis?

A3: The choice of scavenger resin depends on the nature of the impurities you need to remove.

  • To remove excess this compound (a nucleophile) , you should use an electrophilic scavenger resin such as an isocyanate or aldehyde functionalized resin.[2]

  • To remove excess electrophilic reagents (e.g., acid chlorides, isocyanates) used to derivatize the this compound, you should use a nucleophilic scavenger resin, such as an aminomethylated resin.

The following decision tree can guide your selection process:

ScavengerResinSelection start What is the primary impurity to be removed? excess_amine Excess this compound or other nucleophile start->excess_amine Nucleophile excess_electrophile Excess electrophile (e.g., acyl chloride, isocyanate) start->excess_electrophile Electrophile product_properties Consider product properties: - Is the product acidic or basic? - Is it sensitive to acidic/basic conditions? excess_amine->product_properties nucleophilic_scavenger Use nucleophilic scavenger: - Aminomethyl Resin - Tris(2-aminoethyl)amine Resin excess_electrophile->nucleophilic_scavenger covalent_scavenger Use covalent scavenger: - Isocyanate Resin - Aldehyde Resin product_properties->covalent_scavenger Product is stable ionic_scavenger Use ionic scavenger: - Sulfonic Acid Resin (for basic impurities) product_properties->ionic_scavenger Product is neutral/acidic and stable to mild acid final_choice Select resin and optimize conditions (equivalents, time, temperature) covalent_scavenger->final_choice ionic_scavenger->final_choice nucleophilic_scavenger->final_choice

Caption: Decision tree for selecting the appropriate scavenger resin.

Q4: Can scavenger resins be regenerated and reused?

A4: The ability to regenerate a scavenger resin depends on the type of interaction with the impurity.

  • Covalently-bound resins (Isocyanate, Aldehyde): Regeneration is generally not feasible as a strong covalent bond is formed with the scavenged molecule. These are typically considered single-use.

  • Ion-exchange resins (Sulfonic Acid): These can be regenerated. For a sulfonic acid resin that has captured a basic amine, regeneration can be achieved by washing with a strong acid to protonate the amine and release it, followed by washing with a base to deprotonate the sulfonic acid groups.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound derivatives with scavenger resins.

TroubleshootingWorkflow cluster_incomplete Troubleshooting Incomplete Scavenging cluster_loss Troubleshooting Product Loss cluster_slow Troubleshooting Slow Reaction start Problem Identification incomplete_scavenging Incomplete Scavenging of Impurity start->incomplete_scavenging product_loss Significant Product Loss start->product_loss slow_reaction Slow Scavenging Reaction start->slow_reaction check_equivalents 1. Insufficient Resin Equivalents? Increase to 3-4 eq. incomplete_scavenging->check_equivalents Check... check_binding 1. Non-specific Binding to Resin? Thoroughly wash resin post-filtration product_loss->check_binding Check... check_solvent 1. Poor Resin Swelling? Change to a better swelling solvent (e.g., DCM, THF) slow_reaction->check_solvent Check... check_time 2. Insufficient Reaction Time? Increase time, monitor by TLC/LC-MS check_equivalents->check_time If not resolved... check_mixing 3. Poor Mixing? Ensure adequate agitation check_time->check_mixing If not resolved... check_resin_activity 4. Resin Deactivated? Use fresh resin check_mixing->check_resin_activity If not resolved... check_reactivity 2. Product Reacting with Resin? Choose a more selective resin check_binding->check_reactivity If not resolved... check_temp 2. Low Reaction Temperature? Increase temperature (e.g., to 40-60 °C) check_solvent->check_temp If not resolved...

Caption: General troubleshooting workflow for scavenger resin purification.

Problem 1: Incomplete removal of unreacted this compound.

  • Possible Cause: Insufficient amount of scavenger resin.

    • Solution: Increase the equivalents of the scavenger resin. Typically, 2 to 4 equivalents relative to the excess starting material are recommended to ensure complete removal.

  • Possible Cause: Insufficient reaction time.

    • Solution: Extend the reaction time. Monitor the progress by TLC or LC-MS to determine the optimal time required for complete scavenging. Reaction times can range from 30 minutes to several hours.

  • Possible Cause: Poor mixing of the resin with the reaction mixture.

    • Solution: Ensure efficient stirring or agitation to maintain the resin beads in suspension and maximize contact with the solution.

  • Possible Cause: Deactivated scavenger resin.

    • Solution: Use fresh, unexpired resin. Some resins, like those with isocyanate functionality, can be sensitive to moisture.

Problem 2: The desired this compound derivative is also being scavenged.

  • Possible Cause: The scavenger resin is not selective enough.

    • Solution: Re-evaluate your choice of scavenger resin. For example, if your product is a secondary or tertiary amine and you are trying to remove a primary amine, a benzaldehyde-based resin may offer better selectivity than an isocyanate resin, which can react with both primary and secondary amines.[2]

  • Possible Cause: The product has a functional group that can react with the resin.

    • Solution: If your product has, for instance, a free primary or secondary amine group and you are using an isocyanate resin to remove another nucleophile, some product loss is likely. In such cases, a different purification strategy might be necessary.

Problem 3: The scavenging reaction is very slow.

  • Possible Cause: The solvent does not adequately swell the resin.

    • Solution: Switch to a solvent that is known to swell the polystyrene-based resin, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). For macroporous resins, solvent choice is less critical as they have a permanent porous structure.

  • Possible Cause: The unreacted amine is sterically hindered or weakly nucleophilic.

    • Solution: Increase the reaction temperature. Heating the reaction mixture to 40-60 °C can significantly increase the rate of scavenging.[5]

Data Presentation

The following tables provide a summary of key parameters for common scavenger resins used in the purification of amine-containing compounds.

Table 1: General Properties and Recommended Usage of Common Amine Scavenger Resins

Resin Functional GroupTarget ImpurityMechanismTypical EquivalentsTypical Reaction Time
Isocyanate Primary/Secondary AminesCovalent (Urea formation)2-41-16 hours
Benzaldehyde Primary AminesCovalent (Imine formation)2-41-16 hours
Sulfonic Acid Basic AminesIonic Binding3-50.5-4 hours
Aminomethyl Electrophiles (e.g., acid chlorides)Covalent2-40.5-2 hours

Table 2: Comparative Scavenging Efficiency of Amines with Isocyanate Resins

AmineResin TypeEquivalents of ResinTemperature (°C)Time (h)% Scavenged
BenzylaminePS-Isocyanate3251100
PiperidinePS-Isocyanate3251100
AnilinePS-Isocyanate325163
AnilineMP-Isocyanate3601100
2-AminobenzophenonePS-Isocyanate36016<50

Data adapted from technical notes for PS-Isocyanate and MP-Isocyanate resins.[5] This table illustrates that more nucleophilic and less hindered amines are scavenged more rapidly. Aromatic amines like aniline are less reactive than aliphatic amines.

Experimental Protocols

Protocol 1: General Procedure for Scavenging Excess this compound with PS-Isocyanate Resin

  • Reaction Completion: Once your primary reaction to synthesize the this compound derivative is complete (as determined by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

  • Resin Addition: Add 2-4 equivalents of PS-Isocyanate resin relative to the initial amount of excess this compound.

  • Agitation: Stir or shake the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the excess this compound by TLC or LC-MS at regular intervals (e.g., every hour).

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin beads.

  • Washing: Wash the resin beads with a small amount of the reaction solvent (e.g., DCM, THF) to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Basic this compound Derivative using Sulfonic Acid (SCX) Resin (Catch-and-Release)

  • Resin Preparation: Prepare a cartridge with the sulfonic acid resin. Condition the resin by washing with the solvent used to dissolve the crude reaction mixture.

  • Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, DCM). Load the solution onto the conditioned SCX cartridge. Both the basic desired product and the excess basic this compound will be retained by the resin.

  • Washing: Wash the cartridge with the loading solvent to remove any non-basic impurities.

  • Elution: Elute the desired this compound derivative from the cartridge by washing with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH). The stronger base (ammonia) will displace the less basic product from the resin.

  • Concentration: Collect the eluent containing the purified product and remove the solvent under reduced pressure.

Protocol 3: Regeneration of Sulfonic Acid (Cation Exchange) Resin

  • Backwash: Flush the resin bed with deionized water to remove any suspended solids.

  • Acid Treatment: To remove the captured basic amines, treat the resin with a 5-10% solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] Circulate the acid solution through the resin for 30-60 minutes.[3]

  • Rinse: Thoroughly rinse the resin with deionized water until the pH of the effluent is neutral (pH 4-5).[3]

  • Base Treatment (Optional but Recommended): To ensure the sulfonic acid groups are in the correct form for the next use, a wash with a dilute base (e.g., 4% NaOH) can be performed, followed by another rinse with deionized water until the pH is neutral.

  • Storage: Store the regenerated resin in an appropriate buffer or deionized water.

References

Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

Question: My reaction yield is low. What are the common causes and solutions?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors related to the catalyst, solvent, temperature, and reactants. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: Consider screening a panel of catalysts. For instance, while copper catalysts are broadly effective, iodine- or gold-based catalysts might offer better yields for certain functionalities.[1][2][3] Catalyst-free methods at elevated temperatures can also be a viable alternative.[4][5]

  • Sub-optimal Reaction Conditions: The solvent and temperature play a crucial role in reaction efficiency.

    • Solution: Experiment with different solvents. Polar protic solvents like ethanol or even water can be effective, particularly for greener syntheses.[1][6] Non-polar solvents like toluene or dichloromethane may also be suitable depending on the catalytic system.[2] Temperature adjustments can also significantly impact yield; some reactions proceed well at room temperature while others require heating.[4][6]

  • Poor Quality of Reactants: Impurities in starting materials, especially the 2-aminopyridine or the carbonyl compound, can interfere with the catalytic cycle.

    • Solution: Ensure the purity of your reactants through appropriate purification techniques like recrystallization or column chromatography.

  • Atmospheric Conditions: Some catalytic systems, particularly those involving copper, are sensitive to air and moisture.

    • Solution: If using an air-sensitive catalyst, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Choice of Catalyst: The catalyst can significantly influence the reaction pathway.

    • Solution: A catalyst with higher selectivity for the desired transformation should be chosen. For example, specific gold catalysts have been shown to be effective and mild, potentially reducing side reactions.[2]

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of undesired byproducts.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature screen can also help identify the sweet spot where the desired reaction proceeds efficiently without significant side product formation.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to side reactions.

    • Solution: Carefully control the stoichiometry of the this compound, carbonyl compound, and any other coupling partners.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?

A1: A variety of catalysts have been successfully employed. The most common include:

  • Copper-based catalysts: Copper(I) and Copper(II) salts are widely used due to their low cost and high efficiency in facilitating various coupling reactions leading to the imidazo[1,2-a]pyridine core.[3][7][8]

  • Iodine: Molecular iodine is an effective and environmentally benign catalyst, often used in multi-component reactions under mild conditions.[1][6][9]

  • Gold-based catalysts: Gold catalysts, such as PicAuCl2, can promote the synthesis under mild conditions and are tolerant of various functional groups.[2]

  • Iron-based catalysts: Iron catalysts offer a cost-effective and environmentally friendly option for specific transformations.[3]

  • Catalyst-free methods: In some cases, the reaction can be promoted by heat alone, eliminating the need for a catalyst.[4][5]

Q2: How do I choose the best catalyst for my specific substrates?

A2: The optimal catalyst depends on the nature of your starting materials (this compound and the carbonyl partner). A logical approach to catalyst selection is outlined in the workflow diagram below. Generally, starting with a well-established and versatile system like a copper-based catalyst is a good approach. If yields are not satisfactory or if your substrates contain sensitive functional groups, exploring milder catalysts like gold or greener options like iodine is recommended.

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, several green synthetic routes have been developed. These often involve:

  • Using water as a solvent.[1][3]

  • Employing environmentally benign catalysts like molecular iodine.[1][6][9]

  • Catalyst- and solvent-free reactions conducted at elevated temperatures.[4][5]

  • Utilizing microwave irradiation to reduce reaction times and energy consumption.[10]

Q4: Can I perform this synthesis as a one-pot reaction?

A4: Yes, many protocols for imidazo[1,2-a]pyridine synthesis are designed as one-pot, multi-component reactions. This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.[6][10]

Catalyst Selection and Troubleshooting Workflow

Caption: A logical workflow for catalyst selection and troubleshooting.

Proposed Reaction Mechanism: Iodine-Catalyzed Synthesis

Iodine_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product Aminopyridine This compound Imine Imine Ion (A) Aminopyridine->Imine Aldehyde Aryl Aldehyde Aldehyde->Imine Isocyanide tert-Butyl Isocyanide Iminium Iminium Ion (B) Isocyanide->Iminium Imine->Iminium + Isocyanide Cycloadduct [4+1] Cycloadduct (C) Iminium->Cycloadduct Nucleophilic attack Product Imidazo[1,2-a]pyridine Cycloadduct->Product [4+1] Cycloaddition & Rearrangement Iodine Iodine (I2) (Lewis Acid) Iodine->Imine activates

Caption: Plausible mechanism for iodine-catalyzed synthesis.[6]

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemReactantsSolventTemp. (°C)TimeYield (%)Reference
Iodine (20 mol%) This compound, acetophenone, dimedoneWaterRT1 h79[1]
NH4Cl 2-azidobenzaldehyde, this compound, tert-butyl isocyanide-608 h~82[10]
CuSO4·5H2O (10 mol%) / Sodium Ascorbate (20 mol%) This compound, aromatic aldehyde, phenylacetyleneWater (with SDS)50-Good to Excellent[7]
Iodine (5 mol%) 2-aminopyrazine, aryl aldehyde, tert-butyl isocyanideEthanolRT-Excellent[6]
PicAuCl2 (10 mol%) / TFA (1 eq.) This compound N-oxide, alkyneCH2Cl24015 h72[2]
None This compound, α-bromoacetophenoneNone6020 min91[4]

Experimental Protocols

General Procedure for Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [1]

  • A mixture of an acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol%) in distilled water (4.0 mL) is subjected to ultrasound irradiation at room temperature for 30 minutes.

  • To this mixture, the corresponding this compound derivative (1.0 mmol) and dimedone (1.0 mmol) are added.

  • The resulting mixture is again irradiated with ultrasound at room temperature for an additional 30 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated, purified (e.g., by column chromatography), and characterized.

General Procedure for Copper-Catalyzed Domino A³-Coupling [7]

  • In a 10 mL round-bottom flask, sodium dodecyl sulfate (SDS, 10 mol%) is added to 2 mL of water, and the solution is stirred vigorously for 5 minutes.

  • To this micellar solution, the this compound (1.0 mmol), aldehyde (1.0 mmol), alkyne (1.2 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially.

  • The reaction mixture is stirred at 50 °C.

  • The reaction is monitored by TLC.

  • After completion, the product is extracted, the organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography.

General Procedure for Catalyst- and Solvent-Free Synthesis [4]

  • A mixture of this compound (1 mmol) and an α-haloketone (1 mmol) is placed in a reaction vessel.

  • The mixture is heated to 60 °C and stirred for approximately 20 minutes. The mixture, initially solid, will turn into a liquid and then solidify again.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solid product is typically pure enough for characterization, or it can be further purified by recrystallization.

References

Technical Support Center: Troubleshooting Low Yields in 2-Aminopyridine Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in 2-aminopyridine multicomponent reactions (MCRs).

Troubleshooting Guide

Low yields in this compound MCRs can arise from a variety of factors, ranging from suboptimal reaction conditions to reactant impurities. This guide provides a systematic approach to identifying and resolving common issues.

Q1: My reaction is giving a low yield or not working at all. What are the first things I should check?

A1: When troubleshooting a low-yielding this compound MCR, it is crucial to start with the fundamentals. In many cases, the issue can be traced back to the quality of the starting materials or the reaction setup.

Initial Checks:

  • Reactant Purity: Impurities in your starting materials can interfere with the reaction, leading to side products and a lower yield of the desired product.[1][2] Ensure all reactants, including the this compound, aldehyde, isocyanide, and any other components, are of high purity. If necessary, purify your starting materials before use.

  • Solvent Quality: The solvent plays a critical role in MCRs. Ensure you are using a dry, high-purity solvent appropriate for the specific reaction. For instance, polar protic solvents like methanol or ethanol are commonly used in Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions.[3]

  • Reaction Atmosphere: Some MCRs are sensitive to air or moisture. If applicable, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.[4] Carefully check that you have used the correct stoichiometry as described in the protocol. In some cases, a slight excess of one reactant may be beneficial.

Q2: I've confirmed my reactants and setup are correct, but the yield is still low. What reaction parameters can I optimize?

A2: Optimizing reaction parameters is the next logical step. Temperature, concentration, and the choice of catalyst can all have a dramatic effect on the yield.

Optimization Strategies:

  • Temperature: Temperature influences the rate of competing reactions.[5] Some reactions benefit from heating to overcome activation energy barriers, while others may require lower temperatures to prevent side product formation. Consider running the reaction at a different temperature to see if the yield improves. For example, in a solvent-free synthesis of 2-amino-3-cyanopyridines, increasing the temperature from room temperature to 80°C significantly improved the yield.[6]

  • Concentration: The concentration of reactants can affect reaction rates. Ugi reactions, for example, are often run at concentrations in the range of 0.5-2M.[7]

  • Catalyst: While some this compound MCRs are catalyst-free, many benefit from the addition of a catalyst.[8] The choice of catalyst can be critical. For instance, in the GBB reaction, acidic catalysts are often necessary for the initial imine formation. If your reaction is sluggish, consider screening different catalysts (e.g., Lewis acids, Brønsted acids) or optimizing the catalyst loading.

  • Order of Addition: In some cases, the order in which you add the reactants can influence the outcome by preventing the formation of side products.[5] Consider a stepwise addition of reagents, for example, by pre-forming the imine intermediate before adding the isocyanide.

Q3: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are common side reactions and how can I minimize them?

A3: The formation of side products is a common cause of low yields in MCRs. Understanding the potential side reactions can help you devise strategies to minimize them.

Common Side Products and Mitigation:

  • Passerini Reaction Products: In Ugi-type reactions, if the carboxylic acid component is not present or is not reactive enough, a three-component Passerini reaction can occur, leading to the formation of an α-acyloxy carboxamide instead of the desired Ugi product.

  • Uncyclized Intermediates: In reactions that form heterocyclic rings, such as the GBB reaction, incomplete cyclization can lead to the isolation of linear intermediates. This can sometimes be addressed by increasing the reaction time or temperature.

  • Products from Reactant Decomposition: Some reactants, particularly aldehydes, can be prone to oxidation or other decomposition pathways under the reaction conditions. Using fresh, purified reactants can help minimize this.

  • Polymerization: Isocyanides can be prone to polymerization, especially in the presence of certain catalysts or at high temperatures.

To minimize side reactions, carefully control the reaction conditions, especially temperature and stoichiometry. Analyzing the reaction mixture by techniques like LC-MS can help identify the major side products and provide clues for optimizing the reaction.[5]

Frequently Asked Questions (FAQs)

Q: Can I run my this compound multicomponent reaction under solvent-free conditions?

A: Yes, many this compound MCRs can be performed effectively under solvent-free conditions.[2][6][8] This approach is often more environmentally friendly and can sometimes lead to higher yields and shorter reaction times. However, the feasibility of a solvent-free approach depends on the specific reactants and reaction type.

Q: Is microwave irradiation a suitable heating method for these reactions?

A: Microwave-assisted synthesis can be a very effective technique for this compound MCRs. It often leads to significantly shorter reaction times and can improve yields.[5][9]

Q: What are the common challenges in purifying the products of this compound MCRs?

A: Purification can be challenging due to the presence of unreacted starting materials, particularly the highly polar this compound, and structurally similar side products. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying these compounds.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Cation-Exchange Chromatography: This technique can be particularly useful for removing unreacted this compound.

Q: How does the structure of the this compound affect the reaction?

A: Substituents on the this compound ring can influence its nucleophilicity and steric hindrance, which in turn can affect the reaction rate and yield. Electron-donating groups can increase the nucleophilicity of the ring nitrogen, potentially accelerating the reaction, while bulky substituents may hinder the approach of other reactants.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of this compound multicomponent reactions.

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of a this compound Derivative [6]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
480392

Table 2: Effect of Catalyst and Solvent on a Groebke-Blackburn-Bienaymé Reaction (Adapted from various sources)

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneToluene24No Reaction
2NoneDichloromethane24No Reaction
3PTSA·H₂O (10)Methanol685
4Sc(OTf)₃ (10)Acetonitrile1278
5NoneMethanol2430

Experimental Protocols

Protocol 1: General Procedure for a Catalyst-Free, Solvent-Free Synthesis of Substituted 2-Aminopyridines[8]

This protocol describes a four-component reaction between an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate.

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Aldehyde derivative (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

Procedure:

  • Combine the acetophenone derivative, malononitrile, aldehyde derivative, and ammonium carbonate in a round-bottom flask.

  • Stir the mixture at room temperature. For some substrates, gentle heating may be required to achieve a good yield.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product is typically washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for a Ugi-type Reaction with this compound[9]

This protocol describes a three-component reaction between a carbonyl compound (or a precursor like a siloxycyclopropane), this compound, and an isocyanide.

Materials:

  • Carbonyl compound or precursor (1.0 mmol)

  • This compound (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Acetic acid (catalytic amount)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carbonyl compound (or precursor) and this compound in methanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound MCR check_basics Check Fundamentals start->check_basics optimize_conditions Optimize Reaction Conditions check_basics->optimize_conditions sub_basics Reactant Purity? Solvent Quality? Inert Atmosphere? Correct Stoichiometry? check_basics->sub_basics investigate_sides Investigate Side Reactions optimize_conditions->investigate_sides sub_optimize Adjust Temperature? Change Concentration? Screen Catalysts? Alter Order of Addition? optimize_conditions->sub_optimize purification Review Purification Strategy investigate_sides->purification sub_sides Identify Side Products (TLC, LC-MS)? Minimize by Adjusting Conditions? investigate_sides->sub_sides success Improved Yield purification->success Purification Optimized sub_purification Product Loss During Workup? Inefficient Chromatography? Recrystallization Possible? purification->sub_purification

Caption: A logical workflow for troubleshooting low yields in multicomponent reactions.

GBB_Mechanism Amine This compound Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Rearomatization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

References

Technical Support Center: In Situ Generation of Imidoyl Chlorides for Reaction with Pyridine-N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the in situ generation of imidoyl chlorides for the synthesis of 2-aminopyridine amides from pyridine-N-oxides.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

ProblemPotential CauseSuggested SolutionVisual Indicators
Low or No Product Yield 1. Inactive Chlorinating Agent: The chosen chlorinating agent (e.g., oxalyl chloride) may not be effective for your specific secondary amide substrate.For substrates that are poor nucleophiles or sterically hindered, a more reactive chlorinating agent like phosgene or thionyl chloride may be necessary.[1] It has been observed that some substrates that fail to form an imidoyl chloride with oxalyl chloride can successfully react using phosgene.[1]- No evolution of gas (CO, CO2, HCl, SO2) upon addition of the chlorinating agent. - TLC analysis shows only starting materials (amide and N-oxide).
2. Moisture Contamination: Imidoyl chlorides are highly sensitive to moisture and will rapidly hydrolyze back to the starting amide.[2][3]- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. - Handle hygroscopic reagents (e.g., pyridine-N-oxides) in a glove box or under an inert atmosphere.- The reaction mixture may appear cloudy or heterogeneous. - TLC analysis shows the presence of the starting amide as a major component after the imidoyl chloride formation step.
3. Decomposition of Imidoyl Chloride: Imidoyl chlorides can be thermally unstable and may decompose, especially if the reaction temperature is too high.[2] They can also undergo self-condensation if they possess an α-CH group.[2]- Maintain the recommended temperature for imidoyl chloride formation (typically 0 °C). - Use the generated imidoyl chloride immediately in the subsequent reaction without isolation.- The reaction mixture may darken or form a precipitate. - TLC analysis may show multiple unidentified spots or streaking.
Formation of Side Products 1. Nitrile Formation: At elevated temperatures, imidoyl chlorides can eliminate HCl to form the corresponding nitrile.[2]- Strictly control the reaction temperature, avoiding excessive heating.- A peak corresponding to the nitrile may be observed in GC-MS or LC-MS analysis of the crude product.
2. Reaction at a Side Chain: For substituted pyridine-N-oxides (e.g., 2-methylpyridine-N-oxide), reaction at the methyl group can occur, especially at higher temperatures.[1]The mild, in situ method using oxalyl chloride at low temperatures has been shown to favor rearrangement to the aromatic ring over the methyl group.[1]- A mixture of isomers may be observed by 1H NMR or LC-MS.
Difficult Purification 1. Removal of Reagent Byproducts: Some chlorinating agents, such as PCl5 or POCl3, generate non-volatile byproducts that can complicate purification.[1]- The use of oxalyl chloride or thionyl chloride is advantageous as they produce gaseous byproducts (CO, CO2, HCl, SO2) that are easily removed.[4] - An aqueous workup can help remove water-soluble byproducts.- The crude 1H NMR spectrum may show peaks corresponding to phosphorus-containing or other inorganic impurities.
2. Separation of Product from Unreacted Starting Material: If the reaction is incomplete, separating the this compound amide product from the starting pyridine-N-oxide can be challenging.- Cation-exchange chromatography can be an effective method for purifying this compound derivatives.[5] - Standard column chromatography on silica gel is also commonly used.- TLC analysis shows spots for both the product and the starting pyridine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the in situ generation of imidoyl chlorides?

A1: The choice of chlorinating agent is substrate-dependent. For many secondary amides, a stoichiometric amount of oxalyl chloride in the presence of a base like 2,6-lutidine provides a mild and effective method that can be performed at 0 °C.[1][6] This method is often preferred because its byproducts are gaseous (CO, CO2, HCl) and easily removed.[4] However, for less reactive or sterically hindered amides, stronger reagents like thionyl chloride, phosphorus pentachloride (PCl5), or phosgene may be necessary.[1][3] It's important to note that these stronger reagents may require higher reaction temperatures and can produce non-volatile byproducts, complicating purification.[1]

Q2: Why is the reaction performed "in situ"?

A2: Imidoyl chlorides are generally reactive and unstable intermediates.[2] They are sensitive to moisture, which leads to hydrolysis back to the starting amide, and can decompose upon heating.[2][3] Generating the imidoyl chloride in the same pot ("in situ") and using it immediately for the reaction with the pyridine-N-oxide avoids a separate purification step for this unstable intermediate, which minimizes decomposition and improves overall efficiency.[2] This one-pot method allows the subsequent reaction with pyridine-N-oxides to proceed quickly and cleanly at low temperatures (0 °C to room temperature).[1]

Q3: My reaction is not working. What are the most critical parameters to check?

A3: The most critical parameter is the exclusion of moisture.[2][3] Ensure that your solvent is anhydrous and that all glassware has been thoroughly dried. Pyridine-N-oxides themselves can be hygroscopic and should be handled accordingly.[1] The second critical parameter is the choice of the chlorinating agent, as some substrates require more reactive reagents.[1] Finally, temperature control is important; the formation of the imidoyl chloride is typically done at 0 °C to minimize decomposition.

Q4: What is the expected yield for this reaction?

A4: The yields for the in situ generation of imidoyl chlorides and subsequent reaction with pyridine-N-oxides are generally moderate to excellent.[6] Reported yields for the one-pot method using oxalyl chloride and 2,6-lutidine are often in the range of 40-90%, depending on the specific amide and pyridine-N-oxide used. The presence of electron-withdrawing groups on the starting material may lead to lower yields.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC). You should see the consumption of the starting secondary amide and pyridine-N-oxide, and the appearance of a new spot for the this compound amide product. Staining with an appropriate agent may be necessary for visualization. The formation of the imidoyl chloride itself can be inferred by the consumption of the starting amide.

Experimental Protocols

Key Experiment 1: In Situ Generation of Imidoyl Chloride with Oxalyl Chloride and Reaction with Pyridine-N-Oxide

This protocol is adapted from Manley, P. J.; Bilodeau, M. T. Org. Lett.2002 , 4 (18), 3127–3129.[1][6]

Materials:

  • Secondary amide (1.0 equiv)

  • 2,6-Lutidine (2.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Oxalyl chloride (1.0 equiv)

  • Pyridine-N-oxide (1.0 equiv)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amide and anhydrous dichloromethane (to a concentration of 0.2 M).

  • Add 2,6-lutidine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred solution. Gas evolution (CO and CO2) should be observed.

  • Stir the mixture at 0 °C for 15-30 minutes after the addition is complete.

  • Add the pyridine-N-oxide to the reaction mixture in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC). This typically occurs rapidly.

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Yields for the Reaction of In Situ Generated Imidoyl Chlorides with Various Pyridine-N-Oxides
EntrySecondary AmidePyridine-N-OxideProductYield (%)
1N-Methyl acetamidePyridine-1-oxideN-Methyl-N-(pyridin-2-yl)acetamide88
2N-Benzyl acetamidePyridine-1-oxideN-Benzyl-N-(pyridin-2-yl)acetamide85
3N-Methyl acetamide4-Methylpyridine-1-oxideN-Methyl-N-(4-methylpyridin-2-yl)acetamide76
4N-Methyl acetamide3-Methylpyridine-1-oxideMixture of N-Methyl-N-(3-methylpyridin-2-yl)acetamide and N-Methyl-N-(5-methylpyridin-2-yl)acetamide64
5N-Benzyl acetamide4-Phenylpyridine-1-oxideN-Benzyl-N-(4-phenylpyridin-2-yl)acetamide46

Data adapted from Manley, P. J.; Bilodeau, M. T. Org. Lett. 2002, 4 (18), 3127–3129.[1]

Visualizations

Reaction Pathway

ReactionPathway Reaction of Secondary Amide with Pyridine-N-Oxide Amide Secondary Amide ImidoylChloride Imidoyl Chloride (in situ) Amide->ImidoylChloride + Oxalyl Chloride + 2,6-Lutidine Intermediate Acylpyridinium Intermediate ImidoylChloride->Intermediate N_Oxide Pyridine-N-Oxide N_Oxide->Intermediate Product This compound Amide Intermediate->Product Rearrangement

Caption: General reaction pathway for the formation of this compound amides.

Experimental Workflow

ExperimentalWorkflow One-Pot Experimental Workflow cluster_0 Reaction Setup cluster_1 Imidoyl Chloride Formation cluster_2 Pyridine-N-Oxide Reaction cluster_3 Workup and Purification Setup Step 1 Combine Amide, Base, and Solvent Step 2 Cool to 0 °C Formation Step 3 Add Oxalyl Chloride Step 4 Stir at 0 °C Setup->Formation Reaction Step 5 Add N-Oxide Step 6 Warm to RT and Stir Formation->Reaction Workup Step 7 Aqueous Quench Step 8 Extraction Step 9 Purify Reaction->Workup

Caption: Step-by-step workflow for the one-pot synthesis.

Troubleshooting Logic

Troubleshooting Troubleshooting Decision Tree Start Low or No Yield CheckMoisture Are all reagents and solvents completely dry? Start->CheckMoisture CheckReagent Is the chlorinating agent appropriate for the substrate? CheckMoisture->CheckReagent Yes Sol_Dry Solution: Dry all glassware, use anhydrous solvents. CheckMoisture->Sol_Dry No CheckTemp Was the temperature controlled during imidoyl chloride formation? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Try a more reactive chlorinating agent (e.g., phosgene). CheckReagent->Sol_Reagent No Sol_Temp Solution: Maintain 0 °C during addition and stirring. CheckTemp->Sol_Temp No

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of Aminopyridine Isomers as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are foundational ligands in coordination chemistry, offering distinct advantages in catalysis, materials science, and drug design. The position of the exocyclic amino group fundamentally alters the electronic properties, basicity, and steric profile of the pyridine ring, leading to significant differences in their coordination behavior and the subsequent properties of their metal complexes. This guide provides an objective, data-driven comparison of these isomers to inform ligand selection and the rational design of novel coordination compounds.

Physicochemical Properties: A Tale of Three Isomers

The location of the amino group on the pyridine ring directly influences the electron density of the endocyclic nitrogen atom, which is the primary site for metal coordination. This, in turn, dictates the basicity of the ligand, a critical factor for the stability of the resulting metal-ligand bond. Basicity is quantified by the pKa of the conjugate acid.

4-Aminopyridine stands out as the most basic of the three isomers (pKa = 9.17).[1][2] This is attributed to the resonance stabilization of the pyridinium ion, where the positive charge can be effectively delocalized onto the exocyclic amino group.[1] In contrast, 3-aminopyridine is the least basic (pKa = 5.98), as the electron-donating effect of the amino group has a less pronounced impact on the ring nitrogen.[1] this compound exhibits intermediate basicity (pKa = 6.86), influenced by a combination of electronic effects and the potential for intramolecular hydrogen bonding.[1][2]

Table 1: Comparison of Physicochemical Properties of Aminopyridine Isomers

IsomerStructurepKa of Conjugate Acid
This compound6.86[1]
3-Aminopyridine5.98[1]
4-Aminopyridine9.17[1]

Coordination Chemistry and Structural Analysis

The positional difference of the amino group leads to distinct coordination modes. While all three isomers typically coordinate in a monodentate fashion through the pyridine nitrogen, this compound possesses the unique ability to act as a bidentate chelating ligand, involving both the pyridine and amino nitrogen atoms to form a stable five-membered ring.[1] 3-Aminopyridine and 4-aminopyridine are restricted to monodentate or bridging coordination modes.

G cluster_2ampy This compound cluster_3ampy 3-Aminopyridine cluster_4ampy 4-Aminopyridine 2ampy_mono Monodentate M1 Metal 2ampy_mono->M1 N(py) 2ampy_bi Bidentate (Chelating) 2ampy_bi->M1 N(py), N(amino) 3ampy_mono Monodentate M2 Metal 1 3ampy_mono->M2 N(py) 3ampy_bridge Bridging 3ampy_bridge->M2 N(py) M3 Metal 2 3ampy_bridge->M3 N(amino) 4ampy_mono Monodentate M4 Metal 4ampy_mono->M4 N(py)

Fig 1. Coordination modes of aminopyridine isomers.

A direct comparative study of cobalt(II) acetate complexes with all three isomers provides valuable insight into their structural differences upon coordination. In these examples, all three aminopyridine isomers act as monodentate ligands, coordinating through the pyridine nitrogen atom.

Table 2: Comparative Crystallographic Data for Cobalt(II) Acetate Complexes

Parameter[Co(O₂CCH₃)₂(2-apy)₂]{[Co(O₂CCH₃)₂(3-apy)₂]·H₂O}n[Co(O₂CCH₃)₂(4-apy)₂(H₂O)₂]
Metal Geometry Distorted OctahedralDistorted OctahedralDistorted Octahedral
Co-N(pyridine) (Å) 2.158(2), 2.164(2)2.179(2), 2.181(2)2.182(2), 2.182(2)
Co-O(acetate) (Å) 2.058(2) - 2.160(2)2.062(2) - 2.128(2)2.072(2), 2.072(2)
N(py)-Co-N(py) (°) 91.01(7) (cis)N/A (bridging)180.0 (trans)
Reference Dojer et al.Dojer et al.Dojer et al.

Spectroscopic Characterization

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are indispensable for characterizing the coordination of aminopyridine ligands.

FT-IR Spectroscopy

Upon coordination to a metal center, characteristic vibrational frequencies of the aminopyridine ligand shift. The pyridine ring vibrations are particularly sensitive to coordination. An upward shift in the C=N and C=C stretching frequencies of the pyridine ring is a strong indicator of coordination through the ring nitrogen.

Table 3: Comparative FT-IR Data (cm⁻¹) for Cobalt(II) Acetate Complexes

Vibration ModeFree Ligand[Co(O₂CCH₃)₂(2-apy)₂][Co(O₂CCH₃)₂(3-apy)₂]·H₂O--INVALID-LINK--₂
ν(N-H) amino ~3440, 33003399, 32903422, 33263409, 3292
δ(N-H) amino ~1630163616221625
ν(C=C, C=N) ring ~1600, 15701609, 15731605, 15811603, 1509
Reference Dojer et al.Dojer et al.Dojer et al.Dojer et al.
¹H NMR Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy reveals a downfield shift of the pyridine ring proton signals upon coordination. The magnitude of this "coordination shift" is related to the strength of the metal-ligand bond and the electronic influence of the metal. Protons closer to the coordinating nitrogen atom (e.g., H2 and H6) typically experience the largest downfield shifts.

Table 4: Comparative ¹H NMR Data (δ, ppm) for Zn(II) Complexes

ProtonFree 3-apy[Zn(3-apy)₂(CN)₂]Free 4-apy[Zn(4-apy)₂(CN)₂]
H2 8.168.358.118.41
H6 8.108.188.118.41
H4/H3 7.057.236.556.78
H5 7.007.156.556.78
Reference Aktaş et al.Aktaş et al.Aktaş et al.Aktaş et al.

Note: Data for a directly comparable Zn(II) complex with this compound was not available in the cited literature.

Thermal Stability

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of aminopyridine-metal complexes.

G cluster_workflow Experimental Workflow start Start: Reagents synthesis Synthesis: - Dissolve Metal Salt & Ligand - Stir/Reflux - Isolate Product start->synthesis purification Purification: - Recrystallization synthesis->purification char_ftir FT-IR Spectroscopy purification->char_ftir char_xrd Single-Crystal X-Ray Diffraction purification->char_xrd char_tga Thermogravimetric Analysis (TGA) purification->char_tga analysis Data Analysis: - Structure Determination - Spectral Comparison - Thermal Stability char_ftir->analysis char_xrd->analysis char_tga->analysis conclusion Conclusion analysis->conclusion

Fig 2. General workflow for synthesis and characterization.
Synthesis Protocol: Preparation of [Co(O₂CCH₃)₂(4-apy)₂(H₂O)₂]

This protocol is adapted from the work of Dojer et al.

  • Dissolution : Dissolve 1.0 mmol of Co(CH₃COO)₂·4H₂O in 10 mL of a 96% ethanol/water (1:1 v/v) solution.

  • Ligand Addition : To the cobalt solution, add a solution of 2.0 mmol of 4-aminopyridine dissolved in 10 mL of 96% ethanol.

  • Reaction : Stir the resulting red solution at room temperature.

  • Crystallization : Allow the solution to stand undisturbed. Red crystals suitable for X-ray diffraction will form upon slow evaporation of the solvent over several days.

  • Isolation : Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization Protocols

FT-IR Spectroscopy:

  • Sample Preparation : Prepare a KBr pellet by grinding approximately 1 mg of the complex with 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Data Acquisition : Record the spectrum in the 4000–400 cm⁻¹ range using an FT-IR spectrometer.

  • Analysis : Identify characteristic peaks for the aminopyridine ring, amino group, and counter-ions. Compare the spectrum of the complex to that of the free ligand to identify coordination-induced shifts.

Thermogravimetric Analysis (TGA):

  • Sample Preparation : Place 5-10 mg of the crystalline complex into an alumina crucible.

  • Data Acquisition : Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Analysis : Analyze the resulting TGA curve to determine the temperatures of mass loss events and correlate them to the loss of solvent molecules and ligand decomposition.

Conclusion

The choice between 2-, 3-, and 4-aminopyridine as a ligand is a critical design element in coordination chemistry.

  • 4-Aminopyridine , as the strongest base, is ideal for forming stable monodentate complexes where strong σ-donation is required.

  • This compound offers the unique potential for chelation, which can lead to highly stable complexes with distinct geometries and reactivities.

  • 3-Aminopyridine provides an intermediate basicity and is often used as a monodentate or bridging ligand in the construction of coordination polymers.

This guide highlights that a nuanced understanding of the electronic and structural differences between these isomers, supported by robust experimental data, is essential for the targeted development of metal complexes for applications in catalysis, medicine, and materials science.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Aminopyridine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-aminopyridine, a potential genotoxic impurity in pharmaceutical products. The focus is on the robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative evaluation against alternative techniques. All data and protocols are collated from peer-reviewed scientific literature to ensure objectivity and reliability.

Introduction to this compound Impurity Analysis

This compound is a reactive intermediate used in the synthesis of several active pharmaceutical ingredients (APIs), such as Piroxicam and Tenoxicam.[1][2] Due to its potential genotoxicity, regulatory bodies like the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMEA) have stringent limits on its presence in final drug products.[1][2] The Threshold of Toxicological Concern (TTC) for such impurities is typically low, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[1][2] This guide explores the validation of a state-of-the-art LC-MS/MS method and compares it with other analytical approaches.

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical technique for impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical products.[3] While several methods can be employed, they differ significantly in their sensitivity, specificity, and applicability for trace-level analysis.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of a validated LC-MS/MS method for this compound analysis compared to a spectrofluorimetric method.

Parameter LC-MS/MS Method Spectrofluorimetric Method High-Performance Liquid Chromatography (HPLC) with UV Detection
Limit of Detection (LOD) 0.09 ppm (0.003 µg/mL)[1][2]0.62 ng/mL[4]Typically in the low ppm range
Limit of Quantification (LOQ) 0.3 ppm (0.0105 µg/mL)[1][2]2.50 ng/mL[4]Typically in the mid-to-high ppm range
Linearity Range 6 ppm to 75 ppm[2]2.50–100 ng/mL[4]Dependent on chromophore, generally less extensive than MS
Accuracy (% Recovery) 89.1% to 106.6%[2]Not explicitly stated, but satisfactory recoveries reported[4]Generally 98-102% for assays, can be wider for trace impurities
Precision (%RSD) < 4%[2]Not explicitly statedTypically ≤ 2% for assays, higher for trace levels
Specificity High (based on mass-to-charge ratio)[1]Moderate (potential interference from fluorescent compounds)Moderate (risk of co-eluting impurities)

Note: The LC-MS/MS data is derived from a study on this compound impurity in Tenoxicam.[2] The spectrofluorimetric data is from a study on the determination of this compound and 3-aminopyridine.[4] HPLC-UV data is based on general knowledge of the technique's capabilities.

Qualitative Method Comparison
Technique Advantages Limitations Primary Application
LC-MS/MS High sensitivity and specificity, suitable for trace-level quantification, provides structural information.[3][5]Higher cost and complexity, potential for matrix effects.[6]Genotoxic impurity analysis, impurity identification.[5]
Spectrofluorimetry Simple, cost-effective, good sensitivity for fluorescent compounds.[4]Limited to fluorescent analytes, susceptible to interference.Screening and quantification of fluorescent impurities.
HPLC-UV Robust, widely available, good for routine quality control.[7]Lower sensitivity and specificity compared to MS, not ideal for trace analysis without derivatization.[1]Assay of APIs, quantification of major impurities.
Gas Chromatography (GC) Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Residual solvent analysis.[6]
Thin-Layer Chromatography (TLC) Simple, low cost, rapid screening.[3]Low sensitivity and resolution, not quantitative.[3]Limit tests, preliminary screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the LC-MS/MS and spectrofluorimetric methods.

Validated LC-MS/MS Method for this compound in Tenoxicam

This method was developed for the sensitive determination of this compound as a genotoxic impurity.[2]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Chromatographic Column: LiChrospher RP-18 (100×4.6 mm, 5.0 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile.[2]

    • Mobile Phase B: 0.01M ammonium acetate buffer.[2]

  • Gradient Program: A time-based gradient was employed, starting with a low percentage of acetonitrile and gradually increasing to elute the analyte. The specific gradient was (Time/%B): 0/5, 2.50/15, 5.00/30, 10.00/50, 15.00/95, 20.00/95.[2]

  • Flow Rate: Not explicitly stated in the provided abstract, but typically around 0.5-1.0 mL/min for a 4.6 mm ID column.

  • Injection Volume: Not explicitly stated.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Selected Ion Monitoring (SIM) mode.[2] The mass transition for this compound was monitored for quantification.[1]

  • Method Validation: The method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[2]

Spectrofluorimetric Method for this compound

This method relies on the native fluorescence of this compound in an acidic medium.[4]

  • Instrumentation: Spectrofluorometer.

  • Measurement Conditions: The native fluorescence of this compound was measured in a 10 mM phosphate buffer at pH 3.0.[4]

  • Excitation and Emission Wavelengths: The optimal excitation and emission wavelengths for this compound were determined experimentally.

  • Standard Preparation: Standard solutions of this compound were prepared in the acidic buffer to construct a calibration curve.

  • Method Validation: The method was validated according to ICH guidelines, evaluating linearity, LOD, LOQ, and applicability for the determination of this compound in pharmaceutical raw materials and dosage forms.[4]

Visualizing the Workflow and Method Relationships

Diagrams can effectively illustrate complex processes and relationships. The following visualizations were created using the DOT language.

LCMSMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile (ATP) MD_Selection Select Chromatographic Conditions (Column, Mobile Phase) MD_Start->MD_Selection MD_MS_Params Optimize MS Parameters (Ionization, MRM Transitions) MD_Selection->MD_MS_Params MD_Sample_Prep Develop Sample Preparation (Extraction, Dilution) MD_MS_Params->MD_Sample_Prep VAL_Specificity Specificity (Interference Check) MD_Sample_Prep->VAL_Specificity Proceed to Validation VAL_Linearity Linearity & Range VAL_Accuracy Accuracy (% Recovery) VAL_Linearity->VAL_Accuracy VAL_Precision Precision (Repeatability, Intermediate) VAL_Linearity->VAL_Precision VAL_LOD_LOQ LOD & LOQ (S/N Ratio) VAL_Accuracy->VAL_LOD_LOQ VAL_Precision->VAL_LOD_LOQ VAL_Robustness Robustness VAL_LOD_LOQ->VAL_Robustness MV_End Routine Analysis & Quality Control VAL_Robustness->MV_End Method Implementation

Caption: Workflow for the validation of an LC-MS/MS method for impurity analysis.

Analytical_Technique_Comparison cluster_0 High Specificity & Sensitivity cluster_1 Moderate Specificity & Sensitivity cluster_2 Lower Specificity & Screening cluster_3 Volatile Analytes LC_MS_MS LC-MS/MS HPLC_UV HPLC-UV Spectrofluorimetry Spectrofluorimetry TLC TLC GC_MS GC-MS Impurity_Analysis Impurity Analysis Requirement Impurity_Analysis->LC_MS_MS Trace Level Genotoxic Impurities Impurity_Analysis->HPLC_UV Routine QC & Major Impurities Impurity_Analysis->Spectrofluorimetry Fluorescent Impurities Impurity_Analysis->TLC Preliminary Screening Impurity_Analysis->GC_MS Residual Solvents

Caption: Logical relationships of analytical techniques for pharmaceutical impurity profiling.

Conclusion

For the analysis of this compound as a potential genotoxic impurity, the LC-MS/MS method demonstrates superior performance in terms of sensitivity and specificity, making it the most suitable technique for ensuring compliance with stringent regulatory limits. The validation data confirms its accuracy and precision at trace levels. While alternative methods like spectrofluorimetry and HPLC-UV have their applications, they may not provide the required level of assurance for genotoxic impurity control. The choice of analytical method should always be guided by the specific requirements of the analysis, including the nature of the impurity, the required detection levels, and the regulatory landscape.

References

Navigating the Maze of Sweet Structures: A Comparative Guide to Quantitative Analysis of 2-Aminopyridine Derivatized Oligosaccharide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of glycobiology, the precise quantitative analysis of oligosaccharide isomers is paramount. These subtle structural variations can significantly impact the efficacy and safety of biopharmaceuticals. Derivatization with 2-aminopyridine (2-AP) provides a fluorescent tag, enhancing detection sensitivity for these crucial analyses. This guide offers an objective comparison of leading analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The challenge in analyzing 2-AP derivatized oligosaccharides lies in the separation and quantification of isomers—molecules with the same chemical formula but different spatial arrangements. Techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS) are the primary tools employed to tackle this analytical hurdle. Each method presents a unique set of advantages and limitations in terms of resolution, sensitivity, and throughput.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific requirements of the study, including the complexity of the glycan mixture, the need for high-throughput screening, and the level of structural detail required. Below is a summary of the performance of commonly used methods for the quantitative analysis of 2-AP derivatized oligosaccharide isomers.

Analytical TechniquePrinciple of SeparationResolution of IsomersThroughputKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityModerate to High. Can be challenging for co-eluting isomers.[1][2]ModerateRobust and widely available.[3]Complete separation of all isomers is not always achievable.[1][2]
Hydrophilic Interaction Liquid Chromatography (HILIC) HydrophilicityHigh. Particularly effective for separating glycans.[4]ModerateExcellent for separating polar compounds like glycans.[4]Mobile phase composition is critical and requires careful optimization.[5]
Capillary Electrophoresis (CE) Charge-to-size ratioVery High. Capable of separating positional and linkage isomers.[6][7]HighRequires minimal sample volume and offers high separation efficiency.[6][7][8]Lower loading capacity compared to HPLC.
Mass Spectrometry (MS) Mass-to-charge ratioHigh (in conjunction with separation). MSn can differentiate co-eluting isomers.[1][2]HighProvides molecular weight and structural information. Can quantify isomers without complete separation.[1][2][3]Complex data analysis. Derivatization can sometimes suppress ionization.[9]
HPLC-MS Combined principlesVery High. Leverages the separation power of HPLC with the specificity of MS.[1][2][3]Moderate to HighOffers both separation and detailed structural characterization in a single run.[3]Higher instrument cost and complexity.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable quantitative analysis. The following sections outline the key steps for 2-AP derivatization and subsequent analysis by HPLC.

Protocol 1: this compound (2-AP) Derivatization of Oligosaccharides

This protocol describes the reductive amination process to label oligosaccharides with 2-AP.

Materials:

  • Oligosaccharide sample

  • This compound (2-AP) solution

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Acetic acid

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Dry the oligosaccharide sample in a microcentrifuge tube.

  • Prepare the 2-AP coupling reagent by dissolving this compound in acetic acid.[10]

  • Add the 2-AP solution to the dried glycan sample and mix thoroughly.[11]

  • Incubate the mixture at a high temperature (e.g., 90°C) for a specified time (e.g., 60 minutes) to form the Schiff base.[10]

  • Prepare the reducing agent solution (e.g., sodium cyanoborohydride in acetic acid and water).[10]

  • Add the reducing agent to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 80°C) for the recommended duration (e.g., 35 minutes) to reduce the Schiff base to a stable secondary amine.[10]

  • Purify the 2-AP labeled oligosaccharides to remove excess reagents. This can be achieved by methods such as solvent extraction or solid-phase extraction (SPE).[12]

Protocol 2: HPLC Analysis of 2-AP Labeled Oligosaccharide Isomers

This protocol provides a general framework for the separation of 2-AP derivatized oligosaccharide isomers using Reversed-Phase HPLC.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector (Excitation: ~320 nm, Emission: ~400 nm).[11]

  • Reversed-phase C18 column (e.g., Cosmosil 5C18-P).[10]

Mobile Phases:

  • Mobile Phase A: An aqueous buffer, for instance, 100 mM ammonium acetate buffer (pH 4.0).[10]

  • Mobile Phase B: The same buffer as A but with a small percentage of an organic modifier like 1-butanol (e.g., 0.5%).[10]

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the purified 2-AP labeled oligosaccharide sample.

  • Run a gradient elution by gradually increasing the percentage of Mobile Phase B to separate the oligosaccharide isomers based on their hydrophobicity.

  • Monitor the elution profile using the fluorescence detector.

  • Quantify the isomers by integrating the peak areas of the separated components.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the logical approach to isomer differentiation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Oligosaccharide_Sample Oligosaccharide Sample Derivatization 2-AP Derivatization Oligosaccharide_Sample->Derivatization Reductive Amination Purification Purification Derivatization->Purification Remove Excess Reagents HPLC_Separation HPLC Separation Purification->HPLC_Separation Inject Sample Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Monitor Elution Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis Peak Integration

Caption: Experimental workflow for the analysis of 2-AP derivatized oligosaccharides.

isomer_differentiation_logic cluster_problem Analytical Challenge cluster_solution Solution using Mass Spectrometry Coeluting_Isomers Co-eluting Isomers in HPLC HPLC_MS Couple HPLC to Mass Spectrometer Coeluting_Isomers->HPLC_MS MSn_Analysis Perform MSn Fragmentation HPLC_MS->MSn_Analysis Isolate Isomer Ions Spectral_Matching Match Spectra to Library MSn_Analysis->Spectral_Matching Generate Fragment Spectra Quantification Quantify using Fragment Ion Ratios Spectral_Matching->Quantification Assign Structures

Caption: Logical approach for differentiating co-eluting 2-AP oligosaccharide isomers using HPLC-MS.

Conclusion

The quantitative analysis of this compound derivatized oligosaccharide isomers is a complex but essential task in glycobiology and biopharmaceutical development. While HPLC provides a robust platform for separation, challenges with co-eluting isomers often necessitate the use of more advanced techniques. The coupling of HPLC with mass spectrometry, in particular, offers a powerful solution by enabling the differentiation and quantification of isomers based on their unique fragmentation patterns, even when chromatographic separation is incomplete.[1][2] Capillary electrophoresis stands out for its high resolving power and minimal sample consumption, making it an excellent choice for high-throughput applications.[6][7] By carefully considering the strengths and weaknesses of each method and adhering to rigorous experimental protocols, researchers can achieve accurate and reliable quantification of these critical biomolecules.

References

comparing HPLC and GC methods for aminopyridine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Quantitative Analysis of Aminopyridines

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aminopyridines is crucial for quality control, research, and development. Aminopyridines are a class of compounds with significant applications in pharmaceuticals and as chemical intermediates.[1][2] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques that can be employed for this purpose.[3][4] The choice between these two methods depends on various factors including the physicochemical properties of the analyte, required sensitivity, sample matrix, and available instrumentation.[5]

This guide provides a comprehensive comparison of HPLC and GC methods for aminopyridine analysis, presenting supporting experimental data, detailed protocols, and a clear decision-making framework to assist researchers in selecting the most appropriate technique for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many aminopyridine applications.[6][7] It separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase.[5]

Principle of HPLC for Aminopyridine Analysis

For aminopyridines, which are hydrophilic basic compounds, reversed-phase HPLC is a common approach.[3][8] This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions between the aminopyridine isomers and the stationary phase.[3] Alternative HPLC modes like HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography can also be employed to achieve successful separation of aminopyridine isomers.[3][4] Derivatization is generally not required for HPLC analysis of aminopyridines, as they can be detected directly using a UV detector.[1]

Experimental Protocol: HPLC-UV

Below is a typical experimental protocol for the simultaneous determination of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Shim-pack Scepter C18, or equivalent (e.g., Amaze HD, SHARC 1).[3][9]

  • Mobile Phase : A mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).

  • Elution : Isocratic.

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 35 °C.

  • Detection Wavelength : 280 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 0.3 g of the sample in the mobile phase mixture to a final volume of 10.0 mL.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Separation occurs as a gaseous mobile phase carries the sample through a stationary phase, with separation based on boiling point and polarity.[6] For polar molecules like aminopyridines, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[6][10]

Principle of GC for Aminopyridine Analysis

Due to the polar nature of the amino group, aminopyridines can exhibit poor peak shapes and tailing in GC analysis due to interactions with active sites in the GC system.[11] To overcome this, derivatization is employed to convert the polar primary amines into less polar, more volatile, and more thermally stable derivatives.[11] This chemical modification improves their chromatographic behavior and detectability.[11]

Derivatization Protocol: Silylation

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as amines.[10][11] In this reaction, the active hydrogen is replaced by a silyl group, typically from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][10]

  • Sample Preparation : Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.[6]

  • Reagent Addition : Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) to the dried sample.[6]

  • Reaction : Tightly cap the vial and heat at 70°C for 30 minutes.[6]

  • Analysis : Cool the vial to room temperature before injecting into the GC system.[6]

Experimental Protocol: GC-FID

The following is a general experimental protocol for the analysis of derivatized aminopyridines.

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column : DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[6]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[6]

  • Inlet Temperature : 250 °C.[6]

  • Injection Mode : Splitless.[6]

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.[6]

    • Ramp: 10 °C/min to 280 °C.[6]

    • Hold: 5 minutes at 280 °C.[6]

  • Detector : Flame Ionization Detector (FID).[6]

  • FID Temperature : 300 °C.[6]

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for both HPLC and GC methods for the analysis of aminopyridines, based on validated analytical procedures.

ParameterHPLC MethodGC Method
Principle Reverse-Phase Liquid Chromatography with UV detection.[1]Gas-Solid Chromatography with Flame Ionization Detection (FID).[1]
Derivatization Not Required.[1]Often Required (e.g., Silylation) to improve volatility and peak shape.[6][11]
Limit of Detection (LOD) This compound: ~0.070 mg/L3-Aminopyridine: ~0.071 mg/L4-Aminopyridine: ~0.029 mg/L.[1]Generally offers high sensitivity, especially with selective detectors.[5]
Linearity (R²) > 0.999.[6]> 0.999 (Expected for silylated derivatives).[6]
Repeatability (RSD) 0.70% - 1.5%.Typically < 10% RSD.[12]
Reproducibility (RSD) 2.2% - 6.2%.Dependent on derivatization efficiency and sample matrix.
Analytes Ideal for non-volatile and thermally sensitive compounds.[7][13]Suitable for volatile and thermally stable compounds.[5][13]
Analysis Time All compounds can be eluted within 6 minutes with isocratic conditions.[8]Can offer faster analysis times for simple mixtures.[5]

Mandatory Visualization: Method Selection Workflow

The choice between HPLC and GC for aminopyridine analysis can be guided by a logical workflow that considers the sample properties and analytical requirements.

MethodSelection start Start: Aminopyridine Analysis volatility Is the analyte thermally stable and volatile? start->volatility derivatization_q Is derivatization feasible/desirable? volatility->derivatization_q No gc Use GC Method volatility->gc Yes hplc Use HPLC Method derivatization_q->hplc No derivatization_q->gc Yes hplc_adv Advantages: - No derivatization needed - Suitable for thermally labile compounds - Versatile hplc->hplc_adv gc_adv Advantages: - High separation efficiency - Fast analysis for volatile compounds - Sensitive detectors (FID) gc->gc_adv end_hplc End hplc_adv->end_hplc end_gc End gc_adv->end_gc

Caption: Decision workflow for selecting between HPLC and GC for aminopyridine analysis.

Conclusion

Both HPLC and GC are robust methods for the analysis of aminopyridines, each with distinct advantages.

Choose HPLC when:

  • The aminopyridine or its related impurities are non-volatile or thermally labile.

  • A direct analysis without a derivatization step is preferred, simplifying sample preparation.

  • The sample matrix is complex, and the versatility of reversed-phase chromatography is beneficial.

Choose GC when:

  • The aminopyridine is volatile and thermally stable, or when derivatization is an acceptable step.

  • High separation efficiency is required for complex mixtures of volatile compounds.

  • Analyzing for volatile impurities or residual solvents alongside the aminopyridine.

Ultimately, the decision between HPLC and GC should be based on the specific analytical challenge at hand. For routine analysis of various aminopyridines and their potential impurities in pharmaceutical settings, HPLC is often the more versatile and straightforward choice.[5] However, for specific applications involving volatile aminopyridines or when high-resolution separation of volatile isomers is critical, GC remains an invaluable tool.[5]

References

Comparative Guide to the Simultaneous Determination of Tenoxicam and 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the simultaneous determination of the non-steroidal anti-inflammatory drug (NSAID) tenoxicam and its potential impurity and degradation product, 2-aminopyridine. The comparison is intended for researchers, scientists, and professionals in drug development, offering objective performance data and detailed experimental protocols.

Two primary methods, Derivative Spectrophotometry and High-Performance Liquid Chromatography (HPLC), have been reported for the simultaneous analysis of these two compounds.[1] This guide will focus on a direct comparison of these techniques, supplemented with information on other potential analytical approaches.

Comparison of Analytical Methods

A summary of the quantitative performance data for Derivative Spectrophotometry and HPLC is presented in the table below. This allows for a direct comparison of their key analytical parameters.

ParameterDerivative SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Analyte TenoxicamThis compound
Measurement Principle Second derivative amplitudeSecond derivative amplitude
Wavelength (nm) 390-348 (peak-to-trough)241 (zero-crossing for tenoxicam)
Linearity Range Data not specified in abstractData not specified in abstract
Limit of Detection (LOD) Data not specified in abstractData not specified in abstract
Limit of Quantitation (LOQ) Data not specified in abstractData not specified in abstract
Internal Standard Not applicableNot applicable

Note: Specific quantitative data such as linearity range, LOD, and LOQ were not available in the abstracts of the primary comparative study.[1] Further research into the full text would be required for these specific values. Other studies on tenoxicam alone report LODs of 0.25 µg/mL (UV) and 0.35 µg/mL (HPLC).[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Second Derivative Spectrophotometry

This method relies on the linear relationship between the concentration of the analytes and their second derivative amplitudes at specific wavelengths.[1]

  • Instrumentation: A suitable UV-Vis spectrophotometer capable of derivative spectroscopy.

  • Sample Preparation:

    • Prepare standard solutions of tenoxicam and this compound in an appropriate solvent.

    • For pharmaceutical preparations (e.g., tablets), an equivalent of the required concentration of the drug is weighed, dissolved in the solvent, and filtered if necessary.

  • Analytical Procedure:

    • Record the zero-order absorption spectra of the standard and sample solutions.

    • Calculate the second derivative spectra for all solutions.

    • For Tenoxicam: Measure the peak-to-trough amplitude between 390 nm and 348 nm.[1]

    • For this compound: Measure the second derivative amplitude at 241 nm, which corresponds to the zero-crossing point for tenoxicam.[1]

    • Quantify the concentration of each analyte by comparing the derivative amplitudes of the sample to those of the standards.

High-Performance Liquid Chromatography (HPLC)

This method utilizes a reversed-phase column to separate tenoxicam and this compound, followed by UV detection.[1]

  • Instrumentation: An HPLC system equipped with a pump, injector, UV detector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8.[1]

    • Mobile Phase: A mixture of 0.02 M sodium acetate, methanol, and acetonitrile in a ratio of 11:8:1 (v/v/v), containing 0.005 M heptane sulfonic acid sodium salt as an ion-pairing agent.[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Detection: Programmable UV detection at 300 nm and 375 nm.[1]

    • Internal Standard: 2,4-dinitrochlorobenzene.[1]

  • Sample Preparation:

    • Prepare stock solutions of tenoxicam, this compound, and the internal standard in a suitable solvent (e.g., the mobile phase).

    • Construct a calibration curve by preparing a series of standard solutions containing known concentrations of both analytes and a constant concentration of the internal standard.

    • For pharmaceutical dosage forms, extract a known amount of the powdered tablet with the solvent, sonicate, and filter to obtain the sample solution. Add the internal standard to the sample solution.

  • Analytical Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and determine the peak areas for tenoxicam, this compound, and the internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration for the standard solutions.

    • Determine the concentration of tenoxicam and this compound in the sample solution from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the simultaneous determination of tenoxicam and this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_spec Derivative Spectrophotometry cluster_hplc HPLC start Sample (Bulk Drug or Tablet) dissolve Dissolution in Solvent start->dissolve filter Filtration (if necessary) dissolve->filter prep_end Prepared Sample Solution filter->prep_end method_choice Method Selection prep_end->method_choice spec_measure Measure 2nd Derivative Amplitudes method_choice->spec_measure Spectrophotometry hplc_inject Injection into HPLC method_choice->hplc_inject HPLC spec_quant Quantification spec_measure->spec_quant result Simultaneous Determination of Tenoxicam & this compound spec_quant->result hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant hplc_quant->result

Caption: General workflow for sample analysis.

Other Potential Analytical Techniques

While derivative spectrophotometry and HPLC are well-documented for this simultaneous analysis, other techniques have been employed for the individual determination of tenoxicam or this compound and could potentially be adapted.

  • Voltammetry: Electrochemical methods, such as differential pulse voltammetry and square wave voltammetry, have been developed for the sensitive determination of tenoxicam.[3][4] These methods often utilize modified electrodes, like multiwalled carbon nanotube-modified glassy carbon electrodes, to enhance sensitivity and reproducibility.[3][4]

  • Spectrofluorimetry: The native fluorescence of this compound can be measured for its selective determination in the presence of tenoxicam.[5] This technique offers high sensitivity and is suitable for impurity profiling.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the determination of trace levels of this compound as a potential genotoxic impurity in tenoxicam, a highly sensitive and specific LC-MS/MS method has been developed.[6]

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminopyridine derivatives is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this scaffold in a wide array of biologically active compounds and functional materials. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound derivatives, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Catalytic Systems

The catalytic synthesis of this compound derivatives is dominated by several key methodologies, each with its own set of advantages and limitations. The most prominent among these are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, iron-catalyzed cycloaddition, and rhodium-catalyzed C-H amination. Furthermore, multicomponent reactions (MCRs) offer an alternative, often atom-economical, approach.

The choice of catalyst, ligand, base, and solvent system is crucial and can significantly impact the reaction's yield, scope, and functional group tolerance. Below is a summary of quantitative data for representative catalytic systems.

Catalytic SystemCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Buchwald-Hartwig Amination
2-Bromo-4-methylpyridine + AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (est.)[1]
2-Bromo-4-methylpyridine + MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1008-1280-95 (est.)[1]
Copper-Catalyzed
Ullmann Condensation
2-Bromo-4-methylpyridine + aq. NH₃Cu₂O (5)DMEDA (10)K₂CO₃Ethylene Glycol60-8016-24~90[1][2]
2-Iodopyridine + n-OctylamineCuI2-Isobutyrylcyclohexanone-DMSO--High[3]
Iron-Catalyzed
[2+2+2] Cycloaddition
Diyne + Cyanamide(L2)FeBr₂ (5)---6016up to 95[4][5]
Rhodium-Catalyzed
C-H Amination
Furo[2,3-b]pyridine + Boc-azideRh₂(esp)₂ (0.1-2)-MgODichloromethaneRT - 80-High[6]
Multicomponent Reactions
Aldehyde, Malononitrile, Ketone, NH₄OAcNa₂CaP₂O₇ (nanostructured)--Solvent-free80-84-94[7]
Ketone, Aldehyde, Malononitrile, NH₄OAcCu/C (2)-----Good to Excellent[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Morpholine[1]

Materials:

  • 2-Bromo-4-methylpyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-4-methylpyridine (1.0 mmol, 172 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation of 2-Bromo-4-methylpyridine with Aqueous Ammonia[1][2]

Materials:

  • 2-Bromo-4-methylpyridine

  • Aqueous ammonia (28% solution)

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Argon or Nitrogen gas

  • Standard Schlenk tube

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Cu₂O (0.05 mmol, 7.2 mg), K₂CO₃ (0.2 mmol, 27.6 mg), and 2-bromo-4-methylpyridine (1.0 mmol, 172 mg).

  • Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10.8 µL).

  • Add aqueous ammonia (28% solution, 20 mmol, ~1.25 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.

  • Stir the reaction mixture for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylpyridin-2-amine.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Catalyst, Ligand, Base, Substrate Inert Inert Atmosphere (Ar/N2) Reagents->Inert Solvent_Amine Add Solvent & Amine Inert->Solvent_Amine Heating Heat & Stir Solvent_Amine->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for catalytic amination reactions.

Catalytic_Cycle Pd0L Pd(0)Ln OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_complex LnPX(Ar)Pd(II) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine [LnPX(Ar)Pd(II)(HNR'R'')]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (-Base-H⁺) PdII_Amine->Deprotonation + Base PdII_Amido LnPX(Ar)Pd(II)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L Product Ar-NR'R'' RedElim->Product

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Objective Comparison and Outlook

Palladium-catalyzed Buchwald-Hartwig amination stands out for its broad substrate scope and high functional group tolerance, making it a versatile tool in complex molecule synthesis.[1] However, the cost of palladium and the often air-sensitive nature of the phosphine ligands can be a drawback.

Copper-catalyzed Ullmann condensation offers a more economical alternative to palladium-based systems.[9] Recent advancements have led to milder reaction conditions, though they can sometimes require higher catalyst loadings and longer reaction times compared to their palladium counterparts.

Iron-catalyzed [2+2+2] cycloaddition represents an atom-economical approach to constructing the pyridine ring itself, offering access to highly substituted 2-aminopyridines from simple starting materials.[4][5] This method is particularly valuable for creating diverse libraries of compounds.

Rhodium-catalyzed C-H amination is a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates.[6] This method offers a streamlined synthetic route but may have limitations in terms of regioselectivity for certain substrates.

Multicomponent reactions (MCRs) provide a highly efficient and often environmentally friendly pathway to complex this compound derivatives in a single step.[7][8] These reactions are characterized by their high atom economy and operational simplicity. The use of heterogeneous and reusable catalysts further enhances their appeal in green chemistry.[7][8]

References

A Comparative Guide to the Spectrofluorimetric Determination of 2-Aminopyridine Impurity in Piroxicam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that demands rigorous analytical control. 2-aminopyridine, a potential genotoxic impurity in the synthesis of Piroxicam, must be monitored at trace levels.[1][2] This guide provides a comparative analysis of the spectrofluorimetric method for determining this compound in Piroxicam against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for impurity profiling is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of spectrofluorimetry, HPLC, and LC-MS/MS for the determination of this compound in Piroxicam.

ParameterSpectrofluorimetryHPLC-UVLC-MS/MS
Principle Measurement of native fluorescence of this compound in an acidic medium.Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.
Linearity Range 2.50–100 ng/mL[3]Not explicitly stated for impurity A, but assessed up to 12 µg/mL.0.3 ppm - 7.5 ppm
Limit of Detection (LOD) 0.62 ng/mL[3]0.4 µg/mL5.25 ppm
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 2.50 ng/mL.[3]1.3 µg/mL75 ppm
Accuracy Satisfactory percentage recoveries reported.[3]Not explicitly stated.97 to 103.4%[1]
Selectivity Good, based on the native fluorescence of this compound.Good, based on chromatographic retention time.Excellent, based on chromatographic retention time and mass-to-charge ratio.
Instrumentation SpectrofluorometerHPLC with UV detectorLC with tandem mass spectrometer
Cost LowModerateHigh
Throughput HighModerateModerate

Experimental Protocols

Spectrofluorimetric Method

This method is based on the measurement of the native fluorescence of this compound in an acidic medium.[3]

  • Sample Preparation: A stock solution of the Piroxicam sample is prepared in a suitable solvent. This is further diluted with an acidic solution (e.g., 0.1N sulfuric acid) to fall within the linear range of the instrument.[2]

  • Instrumentation: A spectrofluorometer is used for the analysis.

  • Measurement: The fluorescence intensity of the sample solution is measured at the excitation and emission maxima of this compound in the chosen acidic medium. The concentration of this compound is then determined from a calibration curve prepared using standard solutions of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound (referred to as Piroxicam Related Compound A).

  • Sample Preparation: An accurately weighed portion of the Piroxicam capsule contents is transferred to a volumetric flask. Methanol is added, and the mixture is sonicated and agitated to ensure complete dissolution. The solution is then diluted with methanol to the final volume and centrifuged.

  • Instrumentation: An HPLC system equipped with an Ascentis® Express C18 column (100 x 4.6 mm, 2.7 µm) and a UV detector is used.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1:0.35:100 (v/v/v) formic acid: ammonium hydroxide: water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient program is used to achieve separation.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is employed for the trace-level determination of this compound.[1]

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile. This is serially diluted to prepare working standard solutions. The Piroxicam sample is also dissolved in a suitable solvent.[1]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Shimadzu LCMS 8040) with a LiChrospher RP-18 column (100×4.6mm, 5.0 µm) is utilized.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase A: Acetonitrile[1]

    • Mobile Phase B: 0.01M ammonium acetate buffer[1]

    • Gradient: A gradient elution program is employed.[1]

    • Ionization Mode: Electrospray ionization (ESI)[1]

    • Detection Mode: Selected Ion Monitoring (SIM)[1]

Visualizing the Methodologies

The following diagrams illustrate the logical workflow for selecting an analytical method and the fundamental principle of fluorescence.

Analytical Method Selection Workflow start Start: Need to Quantify This compound in Piroxicam req Define Analytical Requirements (Sensitivity, Cost, Throughput) start->req method_eval Evaluate Available Analytical Methods req->method_eval spectro Spectrofluorimetry method_eval->spectro Low Cost, High Throughput hplc HPLC-UV method_eval->hplc Moderate Cost, Good Selectivity lcms LC-MS/MS method_eval->lcms High Sensitivity, Excellent Selectivity data_comp Compare Performance Data (LOD, LOQ, Accuracy) spectro->data_comp hplc->data_comp lcms->data_comp selection Select Optimal Method data_comp->selection

Caption: Workflow for selecting an analytical method.

Principle of Fluorescence ground_state Ground State (S₀) Molecule at lowest energy level excited_state Excited State (S₁) Molecule absorbs light and jumps to a higher energy level ground_state->excited_state Excitation (Absorption of light) emission Fluorescence Emission Molecule returns to ground state, emitting light excited_state->emission Relaxation detector Detector emission->detector Emitted Photon

References

Confirming Tenoxicam Purity: A Comparative Guide to Derivative Spectrophotometry and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like tenoxicam is a critical step in the development and quality control of therapeutics. This guide provides a detailed comparison of two common analytical techniques for this purpose: derivative spectrophotometry and High-Performance Liquid Chromatography (HPLC). Both methods offer robust approaches for quantifying tenoxicam and assessing its purity, each with distinct advantages and considerations.

This comparison is based on published experimental data, outlining the methodologies and performance characteristics of each technique to aid in the selection of the most appropriate method for specific analytical needs.

Method Comparison at a Glance

ParameterDerivative SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the rate of change of absorbance with respect to wavelength, enhancing the resolution of overlapping spectra.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Selectivity Good, can resolve tenoxicam from some degradation products by using zero-crossing techniques.[1]Excellent, capable of separating tenoxicam from a wide range of impurities and degradation products.
Sensitivity Generally lower than HPLC.High sensitivity, allowing for the detection of trace impurities.
Speed Rapid analysis time.[2][3][4]Longer analysis time per sample compared to spectrophotometry.
Cost Lower instrument and operational costs.[5]Higher initial instrument cost and ongoing expenses for solvents and columns.[3]
Linearity Range 0.5 - 5.0 µg/mL[6]1 - 8 µg/mL[5], 4.0 - 24.0 µg/mL[2][4]
Precision (%RSD) < 2%[2][4]< 2%[2][4][5]
Accuracy (% Recovery) 97.27 - 102.56%[6]98.00 - 102.00%[5], 99.01 - 101.93%[2][3][4]
Limit of Detection (LOD) 0.14 µg/mL[6], 0.25 µg/mL[2][4]0.35 µg/mL[2][4]
Limit of Quantitation (LOQ) 0.49 µg/mL[6], 0.90 µg/mL[2][4]1.20 µg/mL[2][4]

Experimental Protocols

Derivative Spectrophotometry

This method leverages the conversion of a normal absorption spectrum to its first, second, or higher-order derivative to resolve overlapping peaks and eliminate background interference. For tenoxicam, the second-derivative mode is often employed.

Instrumentation: A UV-Visible spectrophotometer capable of derivative scanning.

Procedure:

  • Standard Solution Preparation: A standard stock solution of tenoxicam is prepared in a suitable solvent, such as 0.1 N NaOH[5] or methanol.[6] This is then serially diluted to prepare working standards of known concentrations.

  • Sample Preparation: A sample of the tenoxicam to be tested is accurately weighed and dissolved in the same solvent as the standards to achieve a concentration within the established linear range.

  • Spectrophotometric Analysis: The absorption spectra of the standard and sample solutions are recorded over a defined wavelength range (e.g., 200-400 nm).[5]

  • Derivative Spectrum Generation: The second-derivative spectra are generated from the initial absorption spectra.

  • Quantification: The amplitude of the second-derivative peak at a specific wavelength is measured. For instance, the peak-to-trough amplitude between 390 nm and 348 nm can be used for tenoxicam determination.[1] The purity of the sample is determined by comparing its derivative absorbance to that of the standard. The presence of impurities like 2-aminopyridine can be detected at different wavelengths (e.g., 241 nm) where tenoxicam has a zero-crossing point.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is highly specific and sensitive, making it a gold standard for purity analysis. A reversed-phase HPLC (RP-HPLC) method is commonly used for tenoxicam.

Instrumentation: An HPLC system equipped with a pump, injector, column oven, a C18 or C8 analytical column, and a UV detector.

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and a buffer solution (e.g., 0.02 M sodium acetate) in a specific ratio (e.g., 60:40 v/v).[5] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: A stock solution of tenoxicam reference standard is prepared in the mobile phase or a suitable solvent and then diluted to create a series of calibration standards.

  • Sample Preparation: The tenoxicam sample is accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions: The HPLC system is set up with the appropriate parameters:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5] or a similar reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Detection Wavelength: 368 nm[5] or 375 nm.[1]

    • Injection Volume: A fixed volume, for example, 20 µL.

  • Analysis: The standard solutions are injected first to establish a calibration curve. The sample solution is then injected, and the resulting chromatogram is recorded. The retention time and peak area of tenoxicam are measured.

  • Purity Assessment: The purity of the tenoxicam sample is calculated by comparing the peak area of the main tenoxicam peak to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities. The retention time of the main peak should match that of the tenoxicam standard.[5]

Workflow for Purity Confirmation

Purity_Confirmation_Workflow cluster_Sample Sample Handling cluster_Prep Solution Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing & Purity Assessment Sample Tenoxicam Sample Prep_Sample Prepare Sample Solution Sample->Prep_Sample Standard Tenoxicam Reference Standard Prep_Standard Prepare Standard Solution Standard->Prep_Standard Spectro Derivative Spectrophotometry Prep_Sample->Spectro HPLC HPLC Analysis Prep_Sample->HPLC Prep_Standard->Spectro Prep_Standard->HPLC Data_Spectro Analyze Derivative Spectra Spectro->Data_Spectro Data_HPLC Analyze Chromatogram HPLC->Data_HPLC Purity_Calc Calculate Purity Data_Spectro->Purity_Calc Data_HPLC->Purity_Calc Report Purity Report Purity_Calc->Report

Caption: Experimental workflow for confirming tenoxicam purity.

Conclusion

Both derivative spectrophotometry and HPLC are valuable techniques for confirming the purity of tenoxicam. Derivative spectrophotometry offers a rapid and cost-effective method suitable for routine quality control where the potential impurities are known and spectrally distinguishable.[1][2][3][4]

In contrast, HPLC provides superior selectivity and sensitivity, making it the method of choice for comprehensive purity profiling, stability studies, and the detection of unknown impurities.[3] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the need for selectivity, sensitivity, speed, and the available instrumentation and resources. For regulatory submissions and in-depth impurity profiling, the validated HPLC method is generally preferred.

References

A Comparative Guide to the Assignment of Coeluted 2-Aminopyridine Derivatized Isomers by MSn

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in glycan analysis, the structural elucidation of isomeric oligosaccharides presents a significant analytical challenge. Coelution of these isomers during liquid chromatography (LC) complicates their individual characterization. This guide provides a comprehensive comparison of mass spectrometry-based (MSn) techniques for the assignment of coeluted 2-aminopyridine (2-AP) derivatized isomers, supported by experimental data and detailed protocols.

Introduction

This compound (2-AP) is a widely used derivatizing agent in glycan analysis that facilitates sensitive fluorescence and mass spectrometry detection. However, the inherent structural diversity of glycans often leads to the coelution of isomers, even with advanced chromatographic techniques. Multi-stage mass spectrometry (MSn) offers a powerful solution by enabling the gas-phase separation and fragmentation of ions, providing detailed structural information that can differentiate between isomeric species. This guide explores various MSn strategies for the assignment of coeluted 2-AP derivatized glycan isomers.

Comparison of Derivatization Strategies for Glycan Analysis

While 2-AP is a common choice for glycan derivatization, several alternatives exist, each offering distinct advantages in terms of sensitivity and analytical performance. The selection of a derivatizing agent can significantly impact the outcome of an LC-MS analysis.

Derivatizing AgentMS Signal Enhancement (Positive Ion Mode)Fluorescence Signal IntensityKey Advantages
This compound (2-AP) ModerateGoodWell-established method, good for fluorescence detection.[1][2]
2-Aminobenzamide (2-AB) LowGoodConsidered a gold standard for N-glycan analysis with extensive literature.[3][4]
Procainamide (ProA) High (up to 30x vs. 2-AB)High (3-15x vs. 2-AB)Excellent ionization efficiency, leading to high MS and fluorescence signals.[2][5]
RapiFluor-MS (RFMS) Very High (68x vs. 2-AB for neutral glycans)ModerateRapid sample preparation time and high MS sensitivity.[1][5]
Permethylation Very High (especially for sialylated glycans)N/A (not a fluorescent tag)Stabilizes sialic acids and provides detailed fragmentation for linkage analysis.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the successful assignment of coeluted isomers. The following protocols outline the key steps for 2-AP derivatization and subsequent LC-MSn analysis.

Protocol 1: this compound (2-AP) Derivatization of N-Glycans

This protocol describes the reductive amination of N-glycans with this compound.

Materials:

  • Released N-glycans

  • This compound (PA)

  • Sodium cyanoborohydride (NaCNBH3)

  • Acetic acid

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the derivatization reagent by dissolving 2-AP and NaCNBH3 in a mixture of acetic acid and DMSO.

  • Add the derivatization reagent to the dried glycan sample.

  • Incubate the reaction mixture at 90°C for 1 hour to facilitate the reductive amination reaction.

  • After incubation, cool the sample to room temperature.

  • Purify the 2-AP labeled glycans using a suitable method, such as Sephadex G-15 column chromatography, to remove excess reagents.[6]

Protocol 2: LC-MSn Analysis of 2-AP Derivatized Glycans

This protocol outlines the general procedure for analyzing 2-AP labeled glycans by reversed-phase HPLC coupled with MSn.

Instrumentation:

  • Reversed-phase HPLC (RP-HPLC) system

  • Ion trap mass spectrometer capable of MSn

Procedure:

  • Chromatographic Separation:

    • Equilibrate the RP-HPLC column (e.g., C18) with the initial mobile phase conditions.

    • Inject the purified 2-AP labeled glycan sample.

    • Elute the glycans using a gradient of an appropriate mobile phase, such as an increasing concentration of acetonitrile in an aqueous buffer (e.g., ammonium bicarbonate).

  • Mass Spectrometry Analysis:

    • Perform mass spectrometry in either positive or negative ion mode. Negative ion mode can provide more informative fragmentation patterns for certain glycan structures.[7]

    • Acquire full scan MS data to identify the parent ions of the coeluted 2-AP derivatized isomers.

    • For the coeluting peaks, perform MS2 analysis by isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

    • If necessary, perform further stages of fragmentation (MS3, MS4, etc.) on specific fragment ions from the MS2 spectrum to obtain more detailed structural information.[8]

  • Data Analysis:

    • Compare the obtained MSn spectra of the coeluted isomers.

    • Differences in the fragmentation patterns, including the presence or absence of specific fragment ions and their relative intensities, can be used to assign the structures of the isomers.[9][10]

    • For confident assignment, compare the experimental MSn spectra with a spectral library of known 2-AP derivatized glycan standards.[9][11]

Workflow for Assignment of Coeluted 2-AP Derivatized Isomers by MSn

The following diagram illustrates the logical workflow for the structural elucidation of coeluted 2-AP labeled glycan isomers using MSn.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis & Assignment GlycanRelease Glycan Release from Glycoprotein Derivatization 2-AP Derivatization GlycanRelease->Derivatization Reductive Amination Purification Purification of Labeled Glycans Derivatization->Purification LC Reversed-Phase LC Purification->LC Coelution Coelution of Isomers LC->Coelution MS1 MS1: Detection of Precursor Ions Coelution->MS1 MS2 MS2: Fragmentation of Isomers MS1->MS2 Isolation & CID MSn MSn: Further Fragmentation MS2->MSn Isolation & CID SpectralAnalysis Analysis of Fragmentation Patterns MSn->SpectralAnalysis LibraryMatching Spectral Library Matching MSn->LibraryMatching Assignment Isomer Structure Assignment SpectralAnalysis->Assignment LibraryMatching->Assignment

Caption: Workflow for the assignment of coeluted 2-AP derivatized isomers by MSn.

Conclusion

The assignment of coeluted this compound derivatized isomers is a critical step in detailed glycan characterization. By leveraging the power of MSn, researchers can overcome the limitations of chromatographic coelution. The choice of derivatization agent can significantly influence sensitivity, and a systematic MSn approach, including careful analysis of fragmentation patterns and comparison with spectral libraries, is essential for accurate structural assignment. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists working in the field of glycomics.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylimidazo[1,2-a]pyridines, a core scaffold in numerous pharmaceuticals, has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The catalysts covered include those based on palladium, copper, iron, and gold, as well as metal-free and photocatalytic systems.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, substrate scope, and reaction conditions for the synthesis of 2-arylimidazo[1,2-a]pyridines. The following table summarizes the quantitative data for different catalytic systems, offering a clear comparison of their performance.

Catalytic SystemCatalystTypical Reaction ConditionsSubstrate ScopeYield Range (%)
Palladium-Catalyzed Pd(OAc)₂, Pd/C, etc.High temperature (100-150 °C), often requires ligands.Broad, tolerates various functional groups.60-95%
Copper-Catalyzed CuI, CuBr, Cu(OAc)₂Moderate to high temperature (80-120 °C), often uses air as an oxidant.[1][2]Wide, including electron-rich and electron-deficient substrates.[3]70-95%[3]
Iron-Catalyzed FeCl₂, Fe(NO₃)₃·9H₂OHigh temperature (80-150 °C), simple and inexpensive.[4][5]Good, tolerates various functional groups.[5]65-90%[5][6]
Gold-Catalyzed PicAuCl₂, Au/Al₂O₃Mild conditions (room temperature to reflux), atom economical.[7][8][9]Good, particularly for terminal alkynes.[7][8]70-90%
Metal-Free Iodine, DBU, CBr₄Often mild conditions, environmentally benign.[10][11][12]Broad, with variations depending on the promoter.65-96%[12][13]
Photocatalytic Eosin Y, Ru(bpy)₃Cl₂Visible light irradiation, room temperature, metal-free options available.[14][15]Good, suitable for C-H functionalization approaches.[14]75-95%[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these synthetic routes.

Palladium-Catalyzed Synthesis

General Procedure: A mixture of 2-aminopyridine (1.0 mmol), the corresponding α-bromoacetophenone (1.0 mmol), and Pd(OAc)₂ (5 mol%) in an appropriate solvent (e.g., DMF, 10 mL) is heated at 120 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed One-Pot Synthesis

General Procedure: A mixture of this compound (1.0 mmol), acetophenone (1.2 mmol), and CuI (10 mol%) in DMF (5 mL) is stirred at 120 °C under an air atmosphere for 12 hours.[3] After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired 2-arylimidazo[1,2-a]pyridine.[3]

Iron-Catalyzed Synthesis from Nitroolefins

General Procedure: To a solution of this compound (1.0 mmol) and the respective nitroolefin (1.2 mmol) in DMF (5 mL), FeCl₂ (10 mol%) is added.[4][5] The reaction mixture is then heated to 150 °C for 7 hours.[5] After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.[5]

Gold-Catalyzed Synthesis from Pyridine N-Oxide and Alkynes

General Procedure: To a solution of the this compound N-oxide (1.0 mmol) and the terminal alkyne (1.2 mmol) in dichloromethane, PicAuCl₂ (5 mol%) and an acid additive (e.g., TFA, 1.0 equiv) are added.[16] The reaction mixture is stirred at room temperature or refluxed until the starting material is consumed (monitored by TLC).[7][8] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[7][8]

Metal-Free Synthesis Using Iodine

General Procedure: A mixture of this compound (1.0 mmol), the corresponding acetophenone (1.2 mmol), and iodine (30 mol%) in water (2 mL) is stirred at room temperature or heated, depending on the specific protocol.[17] For reactions in aqueous media, a surfactant like sodium dodecyl sulfate may be added.[10] Upon completion, the reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[10][17]

Photocatalytic Synthesis Using Eosin Y

General Procedure: A mixture of the this compound derivative (1.0 mmol), the ethylarene (as a surrogate for acetophenone), N-bromosuccinimide (NBS), and Eosin Y (1-5 mol%) in a suitable solvent (e.g., CH₃CN) is irradiated with visible light (e.g., blue LEDs) at room temperature.[14] The reaction is stirred under an inert atmosphere until completion. The solvent is then evaporated, and the residue is purified by column chromatography to yield the 2-arylimidazo[1,2-a]pyridine.[14]

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and logical relationships in the synthesis of 2-arylimidazo[1,2-a]pyridines.

G General Synthetic Workflow for 2-Arylimidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_process Reaction Steps This compound This compound Intermediate_Formation Intermediate Formation (e.g., N-alkylation/addition) This compound->Intermediate_Formation Carbonyl Compound Carbonyl Compound (or precursor) Carbonyl Compound->Intermediate_Formation Catalyst Catalyst (Metal, Organic, or Photo) Catalyst->Intermediate_Formation Cyclization Intramolecular Cyclization Catalyst->Cyclization Aromatization Oxidation/Dehydration Catalyst->Aromatization Intermediate_Formation->Cyclization Cyclization->Aromatization Product 2-Arylimidazo[1,2-a]pyridine Aromatization->Product

Caption: Generalized workflow for the synthesis of 2-arylimidazo[1,2-a]pyridines.

G Catalyst Selection Logic for 2-Arylimidazo[1,2-a]Pyridine Synthesis cluster_criteria Selection Criteria cluster_catalysts Recommended Catalyst Type Desired_Attributes Desired Reaction Attributes Mild_Conditions Mild Conditions? Desired_Attributes->Mild_Conditions Cost_Effectiveness Cost-Effective? Desired_Attributes->Cost_Effectiveness Green_Chemistry Green Chemistry Principles? Desired_Attributes->Green_Chemistry Substrate_Tolerance Broad Substrate Tolerance? Desired_Attributes->Substrate_Tolerance Photocatalytic_Gold Photocatalytic or Gold-Catalyzed Mild_Conditions->Photocatalytic_Gold Iron_Copper_MetalFree Iron, Copper, or Metal-Free Cost_Effectiveness->Iron_Copper_MetalFree Metal_Free_Photocatalytic Metal-Free or Photocatalytic Green_Chemistry->Metal_Free_Photocatalytic Palladium_Copper Palladium or Copper-Catalyzed Substrate_Tolerance->Palladium_Copper

Caption: Logical guide for selecting a catalyst based on desired reaction attributes.

References

A Comparative Guide to Analytical Methods for Aminopyridine Isomers in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), High-Performance Liquid Chromatography (HPLC), and GC-Mass Spectrometry (GC-MS) for the Quantitative Analysis of Aminopyridine Isomers.

The accurate quantification of aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) in air samples is critical for assessing workplace exposure and ensuring safety in pharmaceutical and chemical manufacturing environments. This guide provides a detailed comparison of three common analytical techniques: Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD), High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on established methodologies and performance data to assist researchers and professionals in selecting the most suitable method for their analytical needs.

At a Glance: Key Performance Metrics

The choice of analytical method for aminopyridine isomers depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for the GC/NPD and HPLC-UV methods based on available experimental data. A qualitative comparison for GC-MS is also provided, highlighting its potential advantages and considerations.

ParameterGC/NPD Method (OSHA PV2143)HPLC-UV MethodGC-MS Method (Qualitative Comparison)
Principle Gas-Solid Chromatography with Nitrogen-Phosphorus DetectionReverse-Phase Liquid Chromatography with UV detectionGas Chromatography with Mass Spectrometric Detection
Derivatization Not Required[1]Not RequiredOften required for improved volatility and peak shape of amines[2][3][4]
Reliable Quantitation Limit (RQL) / Limit of Detection (LOD) This compound: 3.48 ppb (13.4 µg/m³)[5] 3-aminopyridine: 5.23 ppb (20.2 µg/m³)[5] 4-aminopyridine: 9.13 ppb (35.2 µg/m³)[5]This compound: ~0.070 mg/L 3-aminopyridine: ~0.071 mg/L 4-aminopyridine: ~0.029 mg/LPotentially low to sub-ppb detection limits, especially with MS/MS, which can offer sensitivity comparable to or better than NPD[5][6]
Selectivity Highly selective for nitrogen and phosphorus-containing compounds[7]Dependant on chromatographic separation and UV wavelength selectionHighly selective, based on mass-to-charge ratio, providing high confidence in identification
Advantages High sensitivity and selectivity for nitrogen compounds, established and validated method.[5]Broad applicability, analysis of thermolabile compounds, simpler sample preparation in some cases.High specificity and confirmatory analysis, potential for very low detection limits.[8]
Disadvantages Response factor can vary between different nitrogen-containing compounds and isomers.[9]Lower sensitivity compared to GC/NPD for this application.May require derivatization, which adds a step to sample preparation and can introduce variability.[10]

Experimental Protocols

Detailed methodologies for the GC/NPD and HPLC-UV methods are provided below. A general protocol for GC-MS is also described, highlighting the key steps and considerations.

GC/NPD Analysis Method (Based on OSHA PV2143)

This method is a partially evaluated method by the OSHA Salt Lake Technical Center for the determination of aminopyridine isomers in workplace air.[5]

1. Sample Collection:

  • Air samples are collected by drawing a known volume of air through a 37-mm polystyrene cassette containing two glass fiber filters coated with sulfuric acid, separated by a spacer.[5]

  • A recommended sampling time of 240 minutes at a flow rate of 1.0 L/min (240 L total volume) is suggested.[5]

2. Sample Preparation:

  • The filters are extracted with 3 mL of 0.1 N sodium hydroxide (NaOH) solution.[5]

  • The extraction is performed for 30 minutes using a lab shaker.[5]

  • The mean extraction efficiency is reported to be 97.3% for this compound, 97.7% for 3-aminopyridine, and 97.5% for 4-aminopyridine.[1]

3. GC/NPD Analysis:

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • Analysis: The basified extract is directly analyzed without the need for derivatization.[1]

HPLC-UV Analysis Method

This method is suitable for the simultaneous determination of the three aminopyridine isomers.

1. Sample Preparation:

  • Assuming the sample is collected and extracted as per the GC/NPD method, the resulting aqueous extract can be analyzed.

  • For method validation purposes, a known amount of sample is dissolved in a mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v).

2. HPLC-UV Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 column is commonly used for separation.

  • Mobile Phase: An isocratic elution with a mixture of phosphate buffer and methanol is often employed.

  • Detection: UV detection is performed at a wavelength where all three isomers show significant absorbance (e.g., 280 nm).

GC-MS Analysis Method (General Protocol)

While a specific validated method for aminopyridine isomers in air was not found, a general approach for the analysis of amines by GC-MS would involve the following steps.

1. Sample Collection and Extraction:

  • Sample collection and extraction can be performed similarly to the GC/NPD method.

2. Derivatization (Potential Requirement):

  • Primary amines like aminopyridines may require derivatization to improve their volatility and chromatographic performance.[3]

  • Common derivatization techniques include acylation (e.g., with trifluoroacetic anhydride) or silylation.[4][10] This process replaces active hydrogen atoms in the amino group with a more stable functional group.[3]

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

  • Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer provides high selectivity and can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC/NPD analysis of aminopyridine isomers in air samples.

GC_NPD_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis GC/NPD Analysis Air Workplace Air Pump Personal Sampling Pump Air->Pump Cassette 37-mm Cassette (H₂SO₄-coated GFF) Pump->Cassette Extraction Extract with 0.1 N NaOH Cassette->Extraction Shaking Shake for 30 min Extraction->Shaking Extract Aqueous Extract Shaking->Extract GC_NPD GC/NPD System Extract->GC_NPD Data Data Acquisition & Analysis GC_NPD->Data

Fig. 1: GC/NPD Experimental Workflow.

Logical_Relationship Analyte Aminopyridine Isomers in Air Method Analytical Method Selection Analyte->Method GCNPD GC/NPD Method->GCNPD High Sensitivity Established Method HPLC HPLC-UV Method->HPLC Simpler Sample Prep (No Derivatization) GCMS GC-MS Method->GCMS High Specificity Confirmatory

Fig. 2: Method Selection Logic.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Aminopyridine is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help maintain a safe working environment and ensure compliance with regulatory standards.

This compound is a toxic and environmentally hazardous substance that requires careful handling throughout its lifecycle, including disposal.[1][2] Improper disposal can lead to contamination of water systems and pose a significant threat to aquatic life.[1][3] Therefore, all waste material must be disposed of in accordance with national and local regulations.[3] It is crucial to leave the chemical in its original container and avoid mixing it with other waste.[3]

Hazard and Classification Summary

Understanding the hazards associated with this compound is the first step toward safe disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 3: Toxic if swallowed.[3][4]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.[3][4]
Skin Corrosion/Irritation Category 1A/2: Causes severe skin burns and eye damage or causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 1/2: Causes serious eye damage or serious eye irritation.[3][4]
Aquatic Hazard (Acute & Chronic) Category 3: Harmful to aquatic life with long-lasting effects.[3]
UN Number UN 2671[3]
Hazard Class 6.1 (Toxic substances)[3]
Packing Group II[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] These services are equipped to handle hazardous materials in a compliant and environmentally sound manner.

1. Waste Collection and Storage:

  • Segregation: Keep this compound waste separate from all other waste streams. Do not mix it with other chemicals.[3]

  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms.

  • Containerization: Store the waste in its original container or a compatible, tightly sealed container to prevent leaks or spills.[1][3] Keep containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6] The storage area should be locked up or accessible only to authorized personnel.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3] They must also be disposed of as hazardous waste.[2]

2. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.[5]

  • Remove all sources of ignition.[5]

  • Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a respirator, carefully sweep up the spilled solid material.[7] Avoid generating dust.[3][7]

  • Collect the spilled material in a sealed container for disposal as hazardous waste.[5]

  • Ventilate the area and wash the spill site after the material has been collected.[5]

3. Approved Disposal Methods:

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local environmental protection agencies to determine the approved disposal methods in your region.[5] The following are generally accepted practices for hazardous chemical waste:

  • Incineration: A common method for the disposal of this compound involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Licensed Waste Disposal Service: The most straightforward and recommended approach is to transfer the waste to a licensed hazardous waste disposal company.[4]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or into the sewer system.[2][3]

  • DO NOT dispose of this compound with general laboratory or municipal trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Spill & Emergency Procedures cluster_2 Final Disposal Pathway start This compound Waste Generated segregate Segregate Waste (Do not mix with other chemicals) start->segregate label_container Label Container Clearly (Hazardous Waste: this compound) segregate->label_container store Store in a Tightly Sealed, Compatible Container label_container->store contact_ehs Contact Institutional EHS & Licensed Waste Disposal Service store->contact_ehs spill Spill Occurs ppe Don PPE spill->ppe cleanup Sweep Solid, Avoid Dust Place in Sealed Container for Disposal ppe->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->contact_ehs incineration Approved Method: High-Temperature Incineration (with afterburner and scrubber) contact_ehs->incineration prohibited Prohibited: - Drain Disposal - General Trash contact_ehs->prohibited end Compliant Disposal Complete incineration->end

Caption: Decision-making flowchart for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 2-Aminopyridine

This guide provides crucial, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research environment.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, a substance that is toxic if swallowed, harmful in contact with skin, and causes serious eye irritation, the use of appropriate personal protective equipment is non-negotiable.[1] The following table summarizes the required PPE and the occupational exposure limits.

ParameterSpecificationSource
Eye Protection Chemical safety goggles or a face shield.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH-approved respirator should be used when ventilation is inadequate or if exposure limits are exceeded. For exposures up to 5 ppm, a supplied-air respirator is recommended.[1][3]
OSHA PEL 0.5 ppm (2 mg/m³) (8-hour TWA)[3]
NIOSH REL 0.5 ppm (2 mg/m³) (10-hour TWA)[3]
ACGIH TLV 0.5 ppm (2 mg/m³) (8-hour TWA)[4]

Glove Selection:

Glove MaterialGeneral Recommendation for Amines
Butyl Rubber Often recommended for handling amines.
Viton™ Generally offers good resistance to a broad range of chemicals, including amines.
Nitrile Rubber May offer limited protection for incidental contact, but is generally not recommended for prolonged exposure to amines.
Neoprene May provide moderate protection.
Natural Rubber (Latex) Not generally recommended for handling amines.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for toxic solids readily available.

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or punctures before use.

3. Handling and Use:

  • Weighing: When weighing the solid, do so in a fume hood and take care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation of dust or vapors.[5] Do not eat, drink, or smoke in the handling area.[6]

4. Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including excess this compound, contaminated PPE (gloves, lab coats, etc.), and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[6]

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable decontaminating agent and procedure as recommended by your EHS office.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Start Start: Prepare for Handling AssessRisks Assess Risks & Review SDS Start->AssessRisks EngineeringControls Implement Engineering Controls (Fume Hood, Eyewash/Shower) AssessRisks->EngineeringControls DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) EngineeringControls->DonPPE HandleChemical Handle this compound (Weighing, Solution Prep) DonPPE->HandleChemical Decontaminate Decontaminate Work Area & Equipment HandleChemical->Decontaminate Emergency Emergency Occurs (Spill, Exposure) HandleChemical->Emergency DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal Dispose of Waste Properly (Segregated, Labeled Container) DoffPPE->WasteDisposal End End: Secure Area WasteDisposal->End FirstAid Administer First Aid & Seek Medical Attention Emergency->FirstAid Exposure SpillResponse Follow Spill Response Protocol Emergency->SpillResponse Spill FirstAid->End SpillResponse->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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